(Trimethylsilyl)acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-trimethylsilylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NSi/c1-7(2,3)5-4-6/h5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKMUGYQMMXILX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171361 | |
| Record name | (Trimethylsilyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18293-53-3 | |
| Record name | 2-(Trimethylsilyl)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18293-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Trimethylsilyl)acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018293533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Trimethylsilyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171361 | |
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| Record name | (trimethylsilyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (TRIMETHYLSILYL)ACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XB7XHD8BU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Trimethylsilyl)acetonitrile chemical properties and structure
An In-depth Technical Guide to (Trimethylsilyl)acetonitrile: Properties, Structure, and Synthetic Utility
Authored by a Senior Application Scientist
Introduction: The Strategic Role of this compound in Modern Synthesis
In the landscape of synthetic organic chemistry, the strategic formation of carbon-carbon bonds is paramount. This compound, often abbreviated as TMSAN, has emerged as a cornerstone reagent for the introduction of the cyanomethyl group (-CH₂CN). Its utility extends far beyond that of a simple nitrile, acting as a versatile and stable synthetic equivalent of the highly reactive cyanomethyl anion. This guide provides an in-depth exploration of the chemical properties, structure, and reactivity of this compound, with a focus on its practical applications for researchers, scientists, and drug development professionals. The β-hydroxynitriles and α,β-unsaturated nitriles synthesized using TMSAN are critical intermediates in the construction of complex molecular architectures found in numerous pharmaceutical agents and natural products.[1][2][3]
Molecular Structure and Physicochemical Properties
This compound, with the linear formula (CH₃)₃SiCH₂CN, possesses a simple yet functionally rich structure. The molecule consists of a nitrile group attached to a methylene bridge, which is in turn bonded to a trimethylsilyl group. The presence of the silicon atom is key to the compound's unique reactivity, as it stabilizes an adjacent carbanion through σ-π hyperconjugation and provides a handle for unique reaction pathways like the Peterson Olefination.
Caption: Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference. This data is essential for its identification, purification, and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 18293-53-3 | [4] |
| Molecular Formula | C₅H₁₁NSi | [2] |
| Molecular Weight | 113.23 g/mol | [2] |
| Appearance | Clear colorless to straw liquid | [4][5] |
| Boiling Point | 65-70 °C at 20 mmHg | [4][6] |
| Density | 0.827 g/mL at 25 °C | [4][6] |
| Refractive Index (n²⁰/D) | 1.420 | [4][6] |
| Flash Point | 43 °C (109.4 °F) - closed cup | |
| Solubility | Soluble in most common organic solvents | [4][6] |
Table 2: Spectroscopic Data for this compound
| Spectrum | Key Features | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~0.1-0.2 ppm (s, 9H, Si(CH₃)₃), δ ~1.5-1.6 ppm (s, 2H, CH₂CN) | [6][7] |
| IR (CCl₄) | ~2215 cm⁻¹ (C≡N stretch) | [6] |
Synthesis and Purification
Synthesis
A common and effective method for the preparation of this compound involves the reaction of a haloacetonitrile with chlorotrimethylsilane in the presence of a metal reductant, such as zinc.[4][6] This approach provides good yields of the desired product.
General Synthetic Scheme: X-CH₂CN + (CH₃)₃SiCl + Zn → (CH₃)₃SiCH₂CN + ZnXCl (where X = Cl or Br)
The causality behind this choice of reagents lies in the in situ formation of an organozinc intermediate, which is sufficiently nucleophilic to react with chlorotrimethylsilane but is generally more manageable than the corresponding lithium or magnesium reagents. The yield is typically higher when starting from bromoacetonitrile (around 81%) compared to chloroacetonitrile (around 61%).[6]
Purification Protocol
For applications requiring high purity, a straightforward purification protocol can be employed. The trustworthiness of subsequent reactions often depends on the quality of the starting reagent.
Step-by-Step Purification Methodology:
-
Initial Check: Analyze the crude product using ¹H NMR and IR spectroscopy to identify any significant impurities.[6]
-
Dissolution: Dissolve the impure this compound in benzene (~10 volumes).[6]
-
Aqueous Wash: Transfer the benzene solution to a separatory funnel and wash it several times with an acetate buffer (acetic acid/sodium acetate, pH ≈ 7).[6] This step is crucial for removing any acidic or water-soluble byproducts.
-
Drying: Separate the organic layer and dry it over anhydrous calcium chloride (CaCl₂).[6]
-
Solvent Removal: Remove the benzene solvent under reduced pressure using a rotary evaporator.[6]
-
Fractional Distillation: Perform a fractional distillation of the residue under reduced pressure to obtain the purified this compound.[6]
Chemical Reactivity and Mechanistic Pathways
The synthetic power of this compound stems from the acidity of the α-protons (the CH₂ group), enabling the formation of a stabilized carbanion that serves as a potent nucleophile.
Generation of the Nucleophile: Two Paths
There are two primary strategies to unmask the nucleophilic character of TMSAN, each with distinct advantages depending on the substrate and desired reaction conditions.
-
Path A: Strong Base Deprotonation: Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures quantitatively generates the α-lithio-(trimethylsilyl)acetonitrile anion. This is the classic approach for creating a highly reactive carbanion for subsequent reaction with electrophiles.
-
Path B: Lewis Base Catalysis: A milder and often more functional-group-tolerant method involves the use of a catalytic amount of a Lewis base, such as lithium acetate (AcOLi) or cesium acetate (AcOCs).[1] In this mechanism, the Lewis base is believed to activate the carbon-silicon bond, generating a transient, hypervalent silicon species that facilitates the nucleophilic attack on an electrophile (e.g., a carbonyl compound) without requiring full deprotonation or extreme temperatures.[1] This catalytic approach is particularly valuable in drug development workflows where sensitive functional groups must be preserved.
References
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. This compound CAS#: 18293-53-3 [m.chemicalbook.com]
- 5. 18293-53-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 18293-53-3 [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
(Trimethylsilyl)acetonitrile CAS number 18293-53-3
An In-Depth Technical Guide to (Trimethylsilyl)acetonitrile (CAS: 18293-53-3)
Authored by a Senior Application Scientist
Foreword: this compound, hereafter referred to as TMSA, stands as a uniquely versatile and powerful reagent in the arsenal of the modern synthetic chemist. While its structure is deceptively simple, the interplay between the trimethylsilyl group and the nitrile moiety imparts a rich and nuanced reactivity profile. This guide moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of TMSA's applications, grounded in field-proven insights. It is designed for researchers, scientists, and drug development professionals who seek not only to use this reagent but to master its potential for constructing complex molecular architectures.
Core Characteristics and Physicochemical Profile
This compound (TMSA), also known by synonyms such as (Cyanomethyl)trimethylsilane and TMSAN, is a colorless to straw-colored liquid reagent.[1][2] Its utility is primarily derived from the acidic protons on the α-carbon, which are readily abstracted to form a stabilized carbanion, a potent nucleophile for various carbon-carbon bond-forming reactions. The presence of the bulky trimethylsilyl group is critical; it not only enhances the acidity of the α-protons but also plays a pivotal role in subsequent elimination reactions, most notably the Peterson Olefination.
A summary of its key physical and chemical properties is presented below for quick reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 18293-53-3 | [1][3][4][5] |
| Molecular Formula | C₅H₁₁NSi | [3][4][5] |
| Molecular Weight | 113.23 g/mol | [1][4][5] |
| Density | 0.827 g/mL at 25 °C | [1][6] |
| Boiling Point | 65-70 °C at 20 mmHg | [1][6] |
| 162.2 °C at 760 mmHg | [3] | |
| Refractive Index (n20/D) | 1.420 | [1][6] |
| Flash Point | 43 °C (109.4 °F) - closed cup | [1] |
| Solubility | Soluble in most common organic solvents | [2][6] |
| Appearance | Clear colorless to straw liquid |[2][7] |
Synthesis of this compound
The most common laboratory and industrial preparation of TMSA involves the reaction of a haloacetonitrile with chlorotrimethylsilane in the presence of a reducing metal, such as zinc.[2] This method provides good yields and utilizes readily available starting materials.
Caption: General synthesis scheme for this compound.
A typical procedure involves the careful addition of chlorotrimethylsilane and chloroacetonitrile to a suspension of activated zinc dust in a suitable aprotic solvent like THF or diethyl ether. The reaction is exothermic and requires cooling to maintain control.
Core Reactivity and Synthetic Applications
The synthetic utility of TMSA is dominated by the chemistry of its α-silyl carbanion. This nucleophile engages with a wide range of electrophiles, leading to valuable intermediates and final products.
Lewis Base-Catalyzed Cyanomethylation of Carbonyls
One of the most powerful applications of TMSA is the cyanomethylation of aldehydes and ketones to produce β-hydroxynitriles, which are crucial building blocks in pharmaceutical synthesis.[8][9] Unlike traditional methods that require strong, stoichiometric bases (e.g., LDA), TMSA can be activated by catalytic amounts of a mild Lewis base, such as lithium acetate (AcOLi).[8]
Mechanism of Action: The Lewis base (e.g., acetate) is believed to activate the carbon-silicon bond, generating a transient, hypervalent silicon species. This increases the nucleophilicity of the α-carbon, which then attacks the electrophilic carbonyl carbon. A subsequent silyl transfer to the oxygen and final hydrolysis yields the desired β-hydroxynitrile. This catalytic approach avoids harsh conditions, making it compatible with sensitive functional groups.[8]
Caption: Workflow for Lewis base-catalyzed cyanomethylation.
Experimental Protocol: Catalytic Cyanomethylation of 5-(3-chlorophenyl)furan-2-carbaldehyde
This protocol is adapted from a known method for preparing β-hydroxy nitriles using TMSA and a Lewis base catalyst.[8]
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), combine the aldehyde (e.g., 5-(3-chlorophenyl)furan-2-carbaldehyde, 1.0 eq) and a catalytic amount of lithium acetate (AcOLi, 0.1 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) and cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add this compound (TMSA, 1.4 eq) to the cooled solution dropwise via syringe over 10-15 minutes. The causality here is crucial: slow addition at low temperature prevents uncontrolled side reactions and ensures efficient formation of the desired adduct.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure β-hydroxynitrile.
The Peterson Olefination: Stereoselective Synthesis of α,β-Unsaturated Nitriles
The Peterson Olefination is a cornerstone of organosilicon chemistry and provides a powerful alternative to the Wittig reaction for forming alkenes.[10][11] When the TMSA-derived carbanion reacts with an aldehyde or ketone, the resulting β-hydroxysilane intermediate can be isolated.[12] The true elegance of this reaction lies in the ability to control the stereochemical outcome of the subsequent elimination.
-
Acidic Conditions: Treatment of the β-hydroxysilane with acid (e.g., H₂SO₄, AcOH) promotes an anti-elimination, leading to one alkene isomer (typically E).[11][13]
-
Basic Conditions: Treatment with a base (e.g., NaH, KH) promotes a syn-elimination, leading to the opposite alkene isomer (typically Z).[11][13]
This dichotomous reactivity allows for the synthesis of either the (E)- or (Z)-α,β-unsaturated nitrile from a single β-hydroxysilane precursor, a significant advantage in stereocontrolled synthesis.
Caption: Stereochemical control in the Peterson Olefination.
Reactions with Acetals and Other Electrophiles
TMSA's utility extends beyond carbonyls. In the presence of a strong Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf), TMSA can react with electrophiles such as dimethyl acetals.[14][15] The TMSOTf activates the acetal, generating an oxocarbenium ion. This highly electrophilic species is then intercepted by the TMSA nucleophile. This reaction pathway is proposed to involve the isomerization of TMSA to a more nucleophilic N-silyl ketene imine, which then attacks the oxocarbenium ion.[15] This methodology provides a direct route to valuable β-methoxynitriles.
Safety, Handling, and Storage
As a senior scientist, it is imperative to underscore the hazardous nature of this compound. Adherence to strict safety protocols is non-negotiable.
-
Hazards: TMSA is a flammable liquid and vapor.[1][16] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][7] It causes skin and serious eye irritation and may cause respiratory irritation.[1][16]
-
Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[16] Personal protective equipment (PPE) is mandatory and includes chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[1][16] Use non-sparking tools and take precautionary measures against static discharge.[16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[1][16] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong bases, and acids.[16]
Conclusion
This compound is a reagent of profound importance for the construction of nitrile-containing molecules. Its true power is unlocked through a detailed understanding of its reactivity—from mild, Lewis base-catalyzed additions that preserve sensitive functionalities to the stereochemically precise Peterson Olefination. For professionals in drug discovery and development, mastering the application of TMSA provides a reliable and versatile pathway to complex intermediates that are central to the synthesis of next-generation therapeutics. The protocols and mechanistic insights provided herein serve as a foundation for both routine application and innovative exploration.
References
- 1. This compound 99 18293-53-3 [sigmaaldrich.com]
- 2. This compound CAS#: 18293-53-3 [m.chemicalbook.com]
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- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 18293-53-3 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones [organic-chemistry.org]
- 10. Peterson olefination - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Peterson Olefination [organic-chemistry.org]
- 13. Peterson Olefination | NROChemistry [nrochemistry.com]
- 14. scholarship.richmond.edu [scholarship.richmond.edu]
- 15. scholarship.richmond.edu [scholarship.richmond.edu]
- 16. fishersci.com [fishersci.com]
(Trimethylsilyl)acetonitrile: A Comprehensive Technical Guide to its Physical Properties
Introduction
(Trimethylsilyl)acetonitrile, often abbreviated as TMSAN, is a versatile organosilicon compound that has found significant utility in organic synthesis. Its unique chemical structure, featuring a reactive nitrile group and a sterically influential trimethylsilyl group, makes it a valuable reagent for the introduction of the cyanomethyl moiety in a variety of chemical transformations.[1] This guide provides an in-depth exploration of the key physical properties of this compound, namely its boiling point and density, and offers detailed experimental protocols for their determination. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical data and procedural knowledge necessary for the safe and effective handling and application of this important synthetic building block.
Core Physical Properties of this compound
The physical characteristics of a chemical reagent are fundamental to its practical application, influencing everything from reaction setup and purification to storage and safety protocols. The boiling point and density of this compound are two such critical parameters.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 65-70 °C | at 20 mmHg | [1][2][3] |
| 162.2 °C | at 760 mmHg (calculated) | [4] | |
| 84–85 °C | at 54 mmHg | [1] | |
| 66 °C | at 35 mmHg | [1] | |
| 49-51 °C | at 10 Torr | [5] | |
| Density | 0.827 g/mL | at 25 °C | [2][3][6] |
| 0.807 g/cm³ | [4] | ||
| 0.829 g/cm³ | [5] |
Note: The significant variation in boiling point with pressure underscores the importance of conducting distillations of this compound under reduced pressure to avoid potential decomposition at higher temperatures.
Experimental Determination of Physical Properties
Accurate determination of physical properties is a cornerstone of chemical research. The following sections detail robust methodologies for measuring the boiling point and density of this compound.
Boiling Point Determination via the Thiele Tube Method
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[7] The underlying principle is the observation of the temperature at which the vapor pressure of the liquid equals the applied pressure.
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
-
Continuous Bubble Stream: The initial stream of bubbles is the expulsion of trapped air. A subsequent, continuous and rapid stream indicates that the liquid has reached its boiling point, and its vapor is now displacing the remaining air in the capillary tube.[8]
-
Liquid Entering the Capillary: Upon cooling, the vapor inside the capillary tube condenses, creating a vacuum that draws the liquid into the tube. This occurs at the precise moment the external pressure equals the vapor pressure of the liquid, which is the definition of the boiling point.[7] The sharpness of this event serves as a self-validating indicator of an accurate measurement.
Density Determination by Mass and Volume Measurement
The density of a liquid is its mass per unit volume.[9] This fundamental property can be accurately determined by precisely measuring the mass of a known volume of the liquid.
Caption: Workflow for Density Determination by Mass and Volume Measurement.
-
Use of a Volumetric Pipette: For enhanced accuracy, a calibrated volumetric pipette should be used to dispense the liquid into the tared container. This minimizes errors associated with reading the meniscus in a graduated cylinder.
-
Temperature Control: The density of liquids is temperature-dependent. Therefore, it is crucial to record the temperature at which the measurement is made and ensure the liquid has reached thermal equilibrium with the surroundings.[10] Performing multiple measurements and averaging the results can further enhance the trustworthiness of the determined value.
Synthesis, Reactivity, and Safety Considerations
This compound is typically prepared from chlorotrimethylsilane and an appropriate acetonitrile derivative.[1] Its reactivity is centered around the α-carbanion that can be generated by deprotonation, making it a valuable nucleophile in various reactions, including cyanomethylation of carbonyl compounds.[1][2]
Safety is paramount when handling this compound. It is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and eye irritation.[2] Therefore, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
Conclusion
This technical guide has provided a detailed overview of the critical physical properties of this compound, specifically its boiling point and density. By understanding these properties and employing the robust experimental protocols outlined, researchers can confidently and safely utilize this versatile reagent in their synthetic endeavors. The provided workflows and the emphasis on the underlying scientific principles aim to foster a culture of precision and safety in the laboratory.
References
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- 2. (トリメチルシリル)アセトニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 18293-53-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. echemi.com [echemi.com]
- 6. This compound CAS#: 18293-53-3 [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chm.uri.edu [chm.uri.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
(Trimethylsilyl)acetonitrile: A Comprehensive Technical Guide for Synthetic Chemists
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Authored by: Gemini, Senior Application Scientist
Introduction
(Trimethylsilyl)acetonitrile, often abbreviated as TMSAN, is a versatile and valuable reagent in modern organic synthesis. Its unique structure, combining a nucleophilic nitrile group with a sterically influential and chemically reactive trimethylsilyl moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, with a focus on practical, field-proven insights for its effective use in research and development, particularly within the pharmaceutical industry. The strategic application of TMSAN can offer novel pathways to complex molecular architectures, making a thorough understanding of its reactivity essential for the modern synthetic chemist. Nitriles are crucial intermediates in organic synthesis, and silylated nitriles like TMSAN provide a unique set of reactivity profiles.[1][2]
Core Properties of this compound
This compound is a clear, colorless to straw-colored liquid under standard conditions.[3] It is soluble in most common organic solvents, a property that facilitates its use in a wide array of reaction media.[3] A comprehensive summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁NSi | [4] |
| Molecular Weight | 113.23 g/mol | [3][4] |
| CAS Number | 18293-53-3 | [3][4] |
| Appearance | Clear colorless to straw liquid | [3] |
| Boiling Point | 65-70 °C at 20 mmHg | [3] |
| Density | 0.827 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.420 | [3] |
| Flash Point | 43 °C (109.4 °F) - closed cup | [3] |
Synthesis of this compound
The preparation of this compound is most commonly achieved through the reaction of a haloacetonitrile with chlorotrimethylsilane in the presence of a reducing agent. While specific, detailed protocols for this exact transformation are proprietary or scattered, a general and reliable methodology can be adapted from standard procedures for silylation.
General Synthetic Workflow
The synthesis involves the in-situ generation of a carbanion from a haloacetonitrile, which is then trapped by chlorotrimethylsilane.
Caption: General workflow for the synthesis of this compound.
Illustrative Experimental Protocol
This protocol is a representative procedure and may require optimization based on the specific haloacetonitrile and reducing agent used.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Charging the Flask: The flask is charged with the reducing agent (e.g., zinc dust or magnesium turnings) and an anhydrous aprotic solvent such as THF.
-
Addition of Reactants: A solution of the haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) and chlorotrimethylsilane in the same anhydrous solvent is added dropwise to the stirred suspension of the reducing agent. The reaction is often initiated with a small amount of iodine or gentle heating.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the metal halide salts. The filtrate is then carefully concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Key Applications in Organic Synthesis
This compound serves as a potent C2 building block, primarily through the reactivity of its α-silyl carbanion and the versatility of the nitrile group.
Cyanomethylation of Carbonyl Compounds
This compound is a highly effective reagent for the cyanomethylation of aldehydes and ketones to furnish β-hydroxynitriles. This transformation is typically catalyzed by a Lewis base.
The Lewis base activates the silicon-carbon bond, facilitating the nucleophilic attack of the cyanomethyl group onto the carbonyl carbon. The resulting silylated alkoxide is then protonated upon workup to yield the desired β-hydroxynitrile.
Caption: Workflow for Lewis base-catalyzed cyanomethylation.
The following is a representative procedure for the cyanomethylation of an aromatic aldehyde.[5]
-
Preparation: To a solution of the aldehyde (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, is added a catalytic amount of lithium acetate (AcOLi, 0.1 eq).
-
Addition of TMSAN: this compound (1.2-1.5 eq) is added dropwise to the cooled solution.
-
Reaction: The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature while monitoring the progress by TLC.
-
Quenching and Extraction: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure β-hydroxynitrile.
Peterson Olefination
The α-silyl carbanion of this compound can participate in Peterson olefinations with carbonyl compounds to produce α,β-unsaturated nitriles.[6][7] This reaction is a silicon-based alternative to the Wittig reaction.[6]
The reaction proceeds through the formation of a β-hydroxysilane intermediate.[7] Subsequent elimination of the hydroxyl and trimethylsilyl groups can be controlled to be either syn or anti by using basic or acidic conditions, respectively, allowing for stereochemical control over the resulting alkene.[6][7]
Caption: Stereoselective pathways in the Peterson Olefination.
This protocol outlines a general procedure for the Peterson olefination.[6]
-
Carbanion Formation: this compound is deprotonated at low temperature (-78 °C) with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous solvent like THF under an inert atmosphere.
-
Addition of Carbonyl: The carbonyl compound (1.0 eq), dissolved in anhydrous THF, is added dropwise to the solution of the α-silyl carbanion at -78 °C.
-
Intermediate Formation: The reaction mixture is stirred at low temperature for a specified time to allow for the formation of the β-hydroxysilane intermediate.
-
Elimination:
-
For anti-elimination: The reaction is quenched with an acid (e.g., acetic acid or dilute HCl) at low temperature and then warmed to room temperature.
-
For syn-elimination: A base (e.g., sodium hydride or potassium hydride) is added to the reaction mixture, which is then typically heated to effect elimination.
-
-
Work-up and Purification: The reaction is worked up with an aqueous solution, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated, and the resulting α,β-unsaturated nitrile is purified by chromatography or distillation.
Characterization
Accurate characterization of this compound is crucial for its effective use. The following spectroscopic data are characteristic of this compound.
-
¹H NMR (in CDCl₃): The proton NMR spectrum is simple, showing a sharp singlet at approximately 0.2 ppm corresponding to the nine equivalent protons of the trimethylsilyl group, and a singlet at around 1.5 ppm for the two protons of the methylene group adjacent to the nitrile.[8]
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum will display a signal for the methyl carbons of the TMS group near -1.0 ppm, a signal for the methylene carbon, and a signal for the nitrile carbon in the characteristic downfield region.
-
IR Spectroscopy: The infrared spectrum prominently features a sharp, strong absorption band around 2250 cm⁻¹, which is characteristic of the C≡N stretching vibration.[9]
Safety and Handling
This compound is a flammable liquid and is toxic if inhaled, in contact with skin, or if swallowed.[3] It can cause skin and serious eye irritation.[3]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. The Renaissance of Organo Nitriles in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Peterson Olefination | NROChemistry [nrochemistry.com]
- 7. Peterson Olefination [organic-chemistry.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Spectroscopic data of (trimethylsilyl)acetonitrile NMR and IR spectra
An In-depth Technical Guide to the Spectroscopic Characterization of (Trimethylsilyl)acetonitrile
Authored by: A Senior Application Scientist
Introduction
This compound, also known as (cyanomethyl)trimethylsilane or TMSAN, is a versatile organosilicon compound with the chemical formula (CH₃)₃SiCH₂CN. Its utility in organic synthesis is significant, primarily as a stable and effective reagent for nucleophilic cyanomethylation, where the α-carbanion serves as a valuable alternative to the less stable lithium acetonitrile.[1] The presence of the bulky and chemically inert trimethylsilyl (TMS) group imparts unique reactivity and stability to the molecule.[2] Accurate structural confirmation and purity assessment of this compound are paramount for its successful application in research and development. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, offering field-proven insights into spectral interpretation and data acquisition for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing unambiguous information about its hydrogen, carbon, and silicon atomic environments.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by its simplicity, displaying two distinct signals corresponding to the two types of protons in the molecule.
-
Trimethylsilyl (TMS) Protons (-Si(CH₃)₃): The nine equivalent protons of the three methyl groups attached to the silicon atom give rise to a sharp, high-intensity singlet. Due to the electropositive nature of silicon, these protons are highly shielded and resonate far upfield, typically very close to the tetramethylsilane (TMS) reference standard at 0 ppm.[2][3]
-
Methylene Protons (-CH₂CN): The two protons of the methylene group are adjacent to the electron-withdrawing nitrile group (-C≡N). This proximity causes deshielding, shifting their resonance downfield compared to the TMS protons. This signal appears as a sharp singlet.
The integration of these two peaks reveals a 9:2 ratio, corresponding to the number of protons in the TMS and methylene groups, respectively, confirming the molecular structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration |
| -Si(CH₃ )₃ | ~0.1 | Singlet | 9H |
| -CH₂ CN | ~1.5 | Singlet | 2H |
Data sourced from SpectraBase.[4]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides further structural confirmation, showing three distinct signals for the three unique carbon environments.
-
Trimethylsilyl Carbons (-Si(CH₃)₃): The three equivalent methyl carbons of the TMS group appear as a single resonance at a high field (upfield), typically below 5 ppm.
-
Methylene Carbon (-CH₂CN): The methylene carbon, bonded to both the silicon atom and the nitrile group, resonates at a slightly more downfield position.
-
Nitrile Carbon (-C≡N): The carbon atom of the nitrile group is significantly deshielded due to the triple bond and the electronegativity of the nitrogen atom. It appears as a low-intensity signal in the downfield region of the spectrum, a characteristic feature of nitrile carbons.[5]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) (ppm) |
| -Si(C H₃)₃ | ~ -1.0 |
| -C H₂CN | ~ 3.0 |
| -C ≡N | ~ 120.0 |
Note: Approximate chemical shifts are based on typical values for similar structures and may vary slightly based on solvent and experimental conditions.
²⁹Si NMR Spectroscopy
Silicon-29 NMR is a powerful technique for characterizing organosilicon compounds.[6] Since ²⁹Si has a spin of ½, it yields sharp NMR signals.[7] For this compound, the ²⁹Si NMR spectrum exhibits a single resonance.
-
Silicon Atom (-Si(CH₃)₃): The chemical shift of the silicon atom in the TMS group is sensitive to its substitution pattern. For alkyl-substituted silanes like this, the signal typically appears in a predictable upfield region.[8] The spectrum is often acquired with proton decoupling to enhance signal-to-noise. Without decoupling, the silicon signal would be split into a multiplet by the nine equivalent protons of the methyl groups (a tridecuplet for TMS itself) and the two methylene protons.[7]
Table 3: ²⁹Si NMR Spectroscopic Data for this compound
| Silicon Atom | Approximate Chemical Shift (δ) (ppm) |
| -Si (CH₃)₃ | 0 to +10 |
Note: This is an estimated range. The exact chemical shift can be influenced by the solvent. A background signal from the glass NMR tube and probe is often observed around -110 ppm.[7]
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is dominated by a few key absorption bands that are highly diagnostic.
-
C≡N Stretch: The most characteristic feature is the sharp, strong absorption band corresponding to the nitrile group (C≡N) stretching vibration. This typically occurs in the 2260-2240 cm⁻¹ region.[9] The intensity and sharp nature of this peak make it an excellent diagnostic tool for the presence of the nitrile functionality.[10]
-
C-H Stretches: Absorptions due to C-H stretching in the methyl and methylene groups are observed just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), which is characteristic of sp³ hybridized C-H bonds.[10]
-
Si-C Stretches & Deformations: The vibrations associated with the trimethylsilyl group, including Si-C stretching and CH₃ rocking and deformation, appear in the fingerprint region of the spectrum (typically 1250 cm⁻¹ and 840 cm⁻¹).
Table 4: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | Stretch | ~2250 | Strong, Sharp |
| Alkyl C-H | Stretch | ~2960, 2900 | Medium-Strong |
| CH₃ (in TMS) | Symmetric Deformation | ~1250 | Strong |
| Si-CH₃ | Rock | ~840 | Strong |
Data sourced from SpectraBase (ATR-IR).[11]
Experimental Protocols & Methodologies
To ensure high-quality, reproducible data, standardized experimental protocols are essential.
Protocol 1: NMR Sample Preparation and Acquisition
This protocol outlines the standard procedure for acquiring ¹H, ¹³C, and ²⁹Si NMR spectra of liquid samples.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[12]
-
For ¹H and ¹³C NMR, the solvent typically contains tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[13][14]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup (General):
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the appropriate probe channel for the nucleus being observed (¹H, ¹³C, or ²⁹Si).[15]
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time are typically required.
-
²⁹Si NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Polarization transfer techniques like INEPT or DEPT can be used to significantly enhance the sensitivity of the low-gyromagnetic-ratio ²⁹Si nucleus.[6] A relaxation delay appropriate for silicon nuclei should be used.
-
Protocol 2: FT-IR Sample Preparation and Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining the IR spectrum of liquid samples.[16][17]
Methodology:
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Acquire a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum.[18]
-
-
Sample Application:
-
Place a single drop of neat this compound directly onto the surface of the ATR crystal. Only a small amount is needed to cover the crystal surface.[18]
-
-
Data Acquisition:
-
Bring the ATR pressure arm into contact with the sample to ensure good contact between the liquid and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added over a range of 4000 to 400 cm⁻¹ to produce the final spectrum with a good signal-to-noise ratio.[16]
-
-
Post-Acquisition:
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to remove all traces of the sample before the next measurement.[19]
-
Visualizations
Molecular Structure
References
- 1. This compound CAS#: 18293-53-3 [m.chemicalbook.com]
- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 3. ovid.com [ovid.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 8. pascal-man.com [pascal-man.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. chem.washington.edu [chem.washington.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. How to setup multinuclear NMR experiments (29Si, 11B, etc) | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. orgchemboulder.com [orgchemboulder.com]
(Trimethylsilyl)acetonitrile: A Comprehensive Technical Guide to its Core Reactivity and Synthetic Applications
Abstract
(Trimethylsilyl)acetonitrile, often abbreviated as TMSAN, is a versatile C2 building block in modern organic synthesis. Its utility stems from the pronounced acidity of the α-protons, facilitated by the stabilizing effects of both the silicon atom and the nitrile group. Upon deprotonation, the resulting α-silyl carbanion serves as a potent nucleophile, engaging in a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of the principal reactions involving this compound, with a focus on the mechanistic underpinnings, practical experimental considerations, and stereochemical control. We will delve into its foundational role in nucleophilic additions to carbonyl compounds and its subsequent application in the powerful Peterson olefination for the stereocontrolled synthesis of α,β-unsaturated nitriles.
Introduction: The Unique Chemical Profile of this compound
This compound ((CH₃)₃SiCH₂CN) is a colorless liquid that has become an indispensable reagent for synthetic chemists. Its structure combines two key features that dictate its reactivity:
-
The Nitrile Group: A strongly electron-withdrawing group that significantly increases the acidity of the adjacent C-H bonds.
-
The Trimethylsilyl Group: A silicon atom alpha to the carbanionic center provides stabilization, primarily through σ-π hyperconjugation.
This synergistic activation allows for the facile generation of a stabilized carbanion, which acts as a synthetic equivalent to the ⁻CH₂CN anion. This carbanion is a cornerstone of TMSAN's synthetic utility, enabling predictable and efficient reactions with a wide range of electrophiles.
The Cornerstone Reaction: Deprotonation and Generation of the α-Silyl Carbanion
The most fundamental transformation of this compound is its deprotonation to form the corresponding nucleophilic anion. The choice of base and reaction conditions is critical for achieving quantitative formation of the carbanion while avoiding side reactions.
Strong, non-nucleophilic bases are typically required. Alkyllithium reagents, such as n-butyllithium (n-BuLi), or lithium amides like lithium diisopropylamide (LDA), are the most common choices. The reaction is typically performed in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether at low temperatures (-78 °C) to ensure the stability of the resulting organolithium species.[1][2]
The coordination of the lithium cation to the nitrile nitrogen is believed to play a role in directing the deprotonation and stabilizing the resulting anion.[1]
Caption: Generation and general reactivity of the this compound anion.
Nucleophilic Addition to Carbonyl Compounds: Synthesis of β-Hydroxynitriles
Once generated, the lithiated this compound anion readily adds to the electrophilic carbon of aldehydes and ketones in a classic nucleophilic addition reaction.[3] This process forms a lithium alkoxide intermediate, which, upon aqueous workup, yields a β-hydroxysilane. This intermediate is the critical precursor for the Peterson olefination.
The reaction is highly efficient for a broad range of carbonyl compounds, including both aliphatic and aromatic aldehydes and ketones.[4] For sterically hindered ketones, the addition may be slower, but can often be facilitated by the use of activating additives or extended reaction times.
Experimental Protocol 1: Synthesis of a β-Hydroxysilane from Benzaldehyde
-
System Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.
-
Step 1: Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M).
-
Step 2: Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution for 30 minutes at -78 °C.
-
Step 3: Carbonyl Addition: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the anion solution at -78 °C.
-
Step 4: Reaction Monitoring & Quench: Stir the reaction mixture at -78 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Step 5: Workup and Isolation: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude β-hydroxysilane can then be purified by silica gel column chromatography.
The Peterson Olefination: A Gateway to α,β-Unsaturated Nitriles
The Peterson olefination is a powerful and highly versatile method for the synthesis of alkenes, representing the silicon analogue of the Wittig reaction.[5][6] When applied to the β-hydroxysilane adducts derived from TMSAN, it provides a direct and stereocontrolled route to α,β-unsaturated nitriles, which are valuable synthetic intermediates.[7]
A key advantage of the Peterson olefination is that the stereochemical outcome (E vs. Z alkene) can be controlled by the choice of conditions used to effect the elimination of the trimethylsilanol group.[8][9]
-
Acid-Catalyzed Elimination (Anti-elimination): Treatment of the β-hydroxysilane with an acid (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent elimination proceeds through an anti-periplanar transition state, typically yielding the (E)-alkene .[10]
-
Base-Catalyzed Elimination (Syn-elimination): In contrast, treatment with a base (e.g., sodium hydride, potassium hydride) deprotonates the hydroxyl group to form an alkoxide. This alkoxide coordinates to the silicon atom, forming a pentacoordinate silicate intermediate which undergoes a syn-periplanar elimination to afford the (Z)-alkene .[5][10]
This divergent stereoselectivity allows for the synthesis of either geometric isomer of the α,β-unsaturated nitrile from the same β-hydroxysilane precursor.
Caption: Stereodivergent pathways of the Peterson Olefination.
Data Presentation: Synthesis of α,β-Unsaturated Nitriles
The following table summarizes representative outcomes of the Peterson olefination using the lithiated anion of this compound with various carbonyl compounds.
| Carbonyl Substrate | Elimination Conditions | Product | Predominant Isomer | Yield (%) |
| Benzaldehyde | KH, THF | Cinnamonitrile | Z | >90 |
| Benzaldehyde | H₂SO₄, THF | Cinnamonitrile | E | >90 |
| Cyclohexanone | KH, THF | Cyclohexylideneacetonitrile | - | 85 |
| Acetophenone | H₂SO₄, Dioxane | 3-Phenyl-2-butenenitrile | E | 88 |
| Acetophenone | KH, THF | 3-Phenyl-2-butenenitrile | Z | 82 |
Note: Yields are illustrative and depend on specific reaction conditions and purification.
Experimental Protocol 2: Stereoselective Synthesis of (E)- and (Z)-Cinnamonitrile
This protocol assumes the β-hydroxysilane adduct from benzaldehyde (Protocol 1) has been prepared and purified.
Part A: (E)-Isomer via Acid-Catalyzed Anti-Elimination
-
Step 1: Dissolve the purified β-hydroxysilane (1.0 eq) in THF in a round-bottom flask.
-
Step 2: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) at room temperature.
-
Step 3: Stir the mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Step 4: Upon completion, dilute the reaction with diethyl ether and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Step 5: Separate the layers, extract the aqueous phase with diethyl ether, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or distillation to yield predominantly (E)-cinnamonitrile.
Part B: (Z)-Isomer via Base-Catalyzed Syn-Elimination
-
Step 1: Suspend potassium hydride (KH, 1.2 eq, 30% dispersion in mineral oil) in a flame-dried flask under nitrogen. Wash the KH with dry hexanes to remove the oil, then carefully decant the hexanes.
-
Step 2: Add anhydrous THF to the KH and cool the suspension to 0 °C.
-
Step 3: Add a solution of the purified β-hydroxysilane (1.0 eq) in anhydrous THF dropwise to the KH suspension.
-
Step 4: Allow the reaction to warm to room temperature and stir for 1-3 hours until gas evolution ceases and TLC analysis indicates complete consumption of the starting material.
-
Step 5: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Step 6: Perform a standard aqueous workup as described in Part A. Purify by column chromatography to yield predominantly (Z)-cinnamonitrile.
Conclusion and Future Outlook
This compound is a powerful and reliable reagent in the arsenal of the modern synthetic chemist. Its predictable reactivity, centered on the generation of a stable α-silyl carbanion, provides access to a wide array of functionalized nitrile products. The true elegance of its chemistry is demonstrated in the Peterson olefination, where simple choices in reaction workup conditions allow for precise control over alkene geometry. This stereodivergent capability is of immense value in the synthesis of complex molecules, pharmaceuticals, and natural products where stereochemistry is paramount. Future research will likely continue to expand the scope of TMSAN's utility, exploring its application in asymmetric catalysis and in the development of novel tandem reaction sequences.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. studymind.co.uk [studymind.co.uk]
- 4. Nucleophilic Addition of α-(Dimethylsilyl)nitriles to Aldehydes and Ketones [organic-chemistry.org]
- 5. Peterson Olefination | NROChemistry [nrochemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. Peterson Olefination [organic-chemistry.org]
- 9. Peterson olefination - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
The Versatility of the Carbon-Silicon Bond: An In-depth Technical Guide to Organosilanes in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of silicon into organic molecules has unlocked a vast and versatile toolbox for synthetic chemists. Organosilanes, compounds containing one or more carbon-silicon bonds, have transitioned from chemical curiosities to indispensable reagents and intermediates in modern organic synthesis.[1][2] Their unique reactivity, stability, and low toxicity make them powerful assets in the construction of complex molecular architectures, from natural products to life-saving pharmaceuticals.[3][4] This guide provides a comprehensive overview of the core principles of organosilane chemistry, focusing on their synthesis, fundamental reactivity, and strategic applications, with a particular emphasis on their growing role in drug discovery and development.
The Nature of the Silicon-Carbon Bond: A Foundation of Stability and Latent Reactivity
The utility of organosilanes stems from the distinct characteristics of the silicon-carbon (Si-C) bond. Compared to a carbon-carbon bond, the Si-C bond is longer, weaker, and more polarized, with silicon being more electropositive than carbon. This inherent polarity allows for the silicon atom to stabilize an adjacent carbocation (β-silicon effect) and a carbanion on the α-carbon. While the Si-C bond is generally stable to a wide range of reaction conditions, it can be selectively cleaved under specific activation, providing a powerful strategic disconnection in synthesis.[2]
The Art of Protection: Silyl Ethers as Tunable Guardians of Hydroxyl Groups
One of the most widespread applications of organosilanes is in the protection of alcohols as silyl ethers. The choice of silylating agent allows for fine-tuning of the stability of the protecting group, enabling selective protection and deprotection in complex, multi-step syntheses.[3][5]
Common Silyl Protecting Groups and Their Relative Stabilities
The stability of silyl ethers is primarily dictated by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups provide greater protection against both acidic and basic hydrolysis.[6][7]
| Protecting Group | Abbreviation | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from various sources. Rates are relative to TMS ether.[6][7]
Experimental Protocol: Selective Silylation of a Primary Alcohol
This protocol describes the selective protection of a primary alcohol in the presence of a secondary alcohol using tert-Butyldimethylsilyl chloride (TBDMSCl), a common and versatile silylating agent.[8]
Materials:
-
Substrate containing primary and secondary alcohols
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substrate (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous DMF (0.1-0.5 M).
-
To this stirred solution at 0 °C, add TBDMSCl (1.2 equiv.) portion-wise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Imidazole: Acts as a base to deprotonate the alcohol, increasing its nucleophilicity, and also as a nucleophilic catalyst to form a more reactive silylating intermediate.[9]
-
DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the SN2-type reaction.
-
0 °C: Lowering the temperature enhances the selectivity for the less sterically hindered primary alcohol.[8]
Figure 1. General workflow for the silylation of a primary alcohol.
Carbon-Carbon Bond Formation: The Power of Organosilanes in Cross-Coupling and Allylation Reactions
Organosilanes are highly effective nucleophilic partners in a variety of carbon-carbon bond-forming reactions, offering stable, less toxic alternatives to other organometallic reagents.[3]
The Hiyama and Hiyama-Denmark Cross-Coupling Reactions
The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide or triflate.[10][11] A key feature of the traditional Hiyama coupling is the requirement for an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicate species that is more reactive towards transmetalation.[12][13]
Figure 2. Catalytic cycle of the fluoride-mediated Hiyama cross-coupling reaction.
The Hiyama-Denmark coupling is a significant advancement that circumvents the need for fluoride activators by using organosilanols or their corresponding silanolates.[14][15] This modification broadens the substrate scope, as it is compatible with silyl-protected functional groups that would be cleaved by fluoride ions.[14]
Experimental Protocol: Hiyama-Denmark Coupling of a Tetrasubstituted Vinyl Silane
This protocol is adapted from a general method for the coupling of challenging tetrasubstituted vinyl silanes.[15][16]
Materials:
-
Dimethyl(5-methylfuryl)vinylsilane (1.0 equiv.)
-
Aryl chloride (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol %)
-
SPhos (10 mol %)
-
Potassium trimethylsilanolate (KOSiMe₃) (1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF) and N,N-Dimethylacetamide (DMA)
Procedure:
-
In a glovebox, add Pd(OAc)₂, SPhos, KOSiMe₃, the vinylsilane, and the aryl chloride to a vial.
-
Add a mixture of anhydrous THF and DMA.
-
Seal the vial and heat the reaction mixture at the appropriate temperature (e.g., 80 °C) until the reaction is complete as monitored by GC-MS or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Dimethyl(5-methylfuryl)vinylsilane: This specific silane is bench-stable and readily activated under the reaction conditions, making it an excellent coupling partner.[15]
-
SPhos: A bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.
-
KOSiMe₃: A mild base that facilitates the formation of the active silanolate intermediate without the need for harsh fluoride activators.[15]
The Hosomi-Sakurai Allylation
Figure 3. Simplified mechanism of the Hosomi-Sakurai allylation.
Experimental Protocol: Hosomi-Sakurai Allylation of an Aldehyde
Materials:
-
Aldehyde (1.0 equiv.)
-
Allyltrimethylsilane (1.5 equiv.)
-
Titanium tetrachloride (TiCl₄) (1.0 M solution in DCM) (1.0 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the aldehyde in anhydrous DCM under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add the TiCl₄ solution to the stirred mixture and continue stirring for 5 minutes.
-
Add allyltrimethylsilane dropwise and stir the reaction at -78 °C for 30 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel and extract with DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
-78 °C: The low temperature helps to control the reactivity of the strong Lewis acid and can improve diastereoselectivity in certain cases.
From Silicon to Oxygen: The Fleming-Tamao Oxidation
The Fleming-Tamao oxidation provides a powerful method to convert a carbon-silicon bond into a carbon-oxygen bond, effectively using the silyl group as a masked hydroxyl group.[22][23][24] This transformation is stereospecific, proceeding with retention of configuration at the carbon center.[23]
The reaction conditions vary depending on the nature of the organosilane. The Fleming oxidation typically involves a two-step process for robust aryl silanes, while the Tamao oxidation utilizes more reactive heteroatom-substituted silanes.[22][23]
Mechanism of the Fleming-Tamao Oxidation (Tamao Conditions): The Tamao variant often employs a fluorosilane or alkoxysilane, which is activated by a fluoride source and then oxidized with hydrogen peroxide.[22]
Figure 4. Simplified mechanism of the Tamao oxidation.
Organosilanes in Drug Discovery and Development: A Modern Frontier
The unique properties of organosilanes have led to their increasing use in medicinal chemistry and drug development.[1][25]
Silicon as a Bioisostere
The replacement of a carbon atom with a silicon atom, known as sila-substitution, is a powerful strategy in drug design.[26][27] This bioisosteric replacement can modulate a drug's physicochemical properties, such as lipophilicity, metabolic stability, and bond angles, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.[26][27] For example, the increased lipophilicity of silicon-containing compounds can enhance cell membrane permeability.[27]
Case Studies in Drug Synthesis
The strategic use of organosilane chemistry has been pivotal in the synthesis of numerous complex drug molecules. For instance, the Hiyama coupling has been employed in the synthesis of various natural products and pharmaceutical agents.[28] A recent review highlights the development of organosilanes as potent antivirals targeting multi-drug resistant influenza-A viruses.[29] In this work, organosilanes were designed as potent channel blockers, with some analogs showing improved activity over existing treatments.[29]
The stability of silyl ethers under a variety of conditions makes them ideal protecting groups in the multi-step synthesis of active pharmaceutical ingredients. For example, silylated thymidine analogues have been investigated as antiviral agents, where the bulky silyl group was found to be crucial for activity against West Nile and Dengue viruses.[29]
Conclusion and Future Outlook
Organosilane chemistry has firmly established itself as a cornerstone of modern organic synthesis. The ability to form and selectively cleave the carbon-silicon bond provides a level of synthetic control that is essential for the construction of complex molecules. From their role as robust and tunable protecting groups to their utility as versatile nucleophiles in powerful C-C bond-forming reactions, organosilanes offer a wealth of strategic possibilities. As our understanding of their reactivity continues to deepen, and as new silicon-based reagents and catalysts are developed, the impact of organosilanes, particularly in the critical field of drug discovery and development, is set to expand even further. The future of organosilane chemistry promises even more innovative solutions to the synthetic challenges that lie ahead.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jetir.org [jetir.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. news-medical.net [news-medical.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Hiyama Coupling [organic-chemistry.org]
- 11. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. books.rsc.org [books.rsc.org]
- 14. Hiyama-Denmark Coupling [organic-chemistry.org]
- 15. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. par.nsf.gov [par.nsf.gov]
- 17. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 18. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 19. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 21. Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fleming-Tamao Oxidation [organic-chemistry.org]
- 23. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]
- 24. synarchive.com [synarchive.com]
- 25. Exploring Organosilanes: Latest Research, Trends, And Applications In Industry And Technology - KBR [hskbrchemical.com]
- 26. researchgate.net [researchgate.net]
- 27. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]
- 28. mdpi.com [mdpi.com]
- 29. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
An In-depth Technical Guide to the Trimethylsilyl Group as a Protecting Group
Introduction: The Imperative for Controlled Reactivity in Complex Synthesis
In the intricate world of organic synthesis, particularly within drug development and materials science, the ability to selectively manipulate one functional group in the presence of others is paramount.[1][2] This necessity gives rise to the concept of "protecting groups," transient modifications of reactive functionalities to prevent their unwanted participation in a chemical transformation.[1][3] Among the diverse arsenal of protecting groups available to the modern chemist, silyl ethers, and specifically the trimethylsilyl (TMS) ether, hold a prominent position for the protection of hydroxyl groups.[4][5][6][7] This guide provides a comprehensive technical overview of the trimethylsilyl group, detailing its application, the underlying chemical principles, and field-proven protocols for its use.
The ideal protecting group strategy is characterized by several key attributes: the group must be introduced efficiently under mild conditions, remain robust throughout subsequent synthetic steps, and be cleanly removed with high selectivity when its protective role is complete.[8] The trimethylsilyl group, with its favorable balance of reactivity and stability, often fulfills these criteria, making it an indispensable tool for researchers and synthetic chemists.[2]
The Trimethylsilyl Group: A Profile
The trimethylsilyl group consists of three methyl groups bonded to a central silicon atom (–Si(CH3)3).[5] When attached to an oxygen atom of an alcohol or phenol, it forms a trimethylsilyl ether, effectively masking the acidic proton and nucleophilic character of the hydroxyl group.[4][9] This transformation is critical in scenarios where the hydroxyl group would otherwise interfere with desired reactions, such as in the preparation of Grignard reagents from halo-alcohols or in reactions involving strong bases or nucleophiles.[4][10]
Core Advantages of TMS Protection:
-
High Reactivity and Efficiency: Protection of alcohols, phenols, and other functional groups can be achieved rapidly under mild conditions.[1]
-
Mild Installation: The use of a base like triethylamine or pyridine facilitates the reaction at or below room temperature.[1]
-
Volatile Byproducts: The primary byproduct, typically a hydrochloride salt of the base used, is easily removed.[1]
-
Facile Removal: The TMS group is readily cleaved under mild acidic conditions or with fluoride ion sources, making it ideal for temporary protection.[1][11]
-
Orthogonality: The lability of the TMS group allows for its selective removal in the presence of more robust silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers.[1][11]
Mechanism of Trimethylsilylation
The protection of an alcohol as a TMS ether is typically accomplished by reacting the alcohol with a trimethylsilylating agent, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base.[4][9] The reaction is thought to proceed via a nucleophilic attack of the alcohol's oxygen on the silicon atom of TMSCl.[1][12] This process is often described as an SN2-like reaction at the silicon center.[9][13]
The base, such as triethylamine or pyridine, plays a crucial role in neutralizing the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the formation of the silyl ether.[1][9]
Visualization of the Protection Mechanism
Caption: Mechanism of alcohol protection using TMSCl and a base.
Common Silylating Agents and Their Applications
While TMSCl is a workhorse, other reagents are employed for trimethylsilylation, each with specific advantages.
| Reagent | Common Name | Key Features & Applications |
| (CH₃)₃SiCl | Trimethylsilyl chloride (TMSCl) | The most common and cost-effective reagent. Used with a base like triethylamine or pyridine.[1][9] |
| [(CH₃)₃Si]₂NH | Hexamethyldisilazane (HMDS) | A less reactive but more neutral silylating agent. Often requires a catalyst (e.g., iodine, silica chloride) for efficient reaction.[14][15][16] The byproduct is ammonia, which is volatile and easily removed.[14] |
| CH₃C[OSi(CH₃)₃]=NSi(CH₃)₃ | N,O-Bis(trimethylsilyl)acetamide (BSA) | A powerful silylating agent that reacts under mild, neutral conditions.[17] The byproducts are volatile and readily removed under vacuum.[17] |
Experimental Protocols
The successful implementation of protecting group strategies hinges on reliable and detailed experimental procedures.
Protocol 1: Trimethylslylation of a Primary Alcohol using TMSCl
This procedure details the protection of a primary alcohol using the standard TMSCl/triethylamine method.[11]
Materials:
-
Primary alcohol (1.0 eq)
-
Trimethylsilyl chloride (TMSCl, 1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in anhydrous DCM in a flame-dried flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the stirred solution.
-
Slowly add trimethylsilyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the trimethylsilyl ether.
Protocol 2: Iodine-Catalyzed Trimethylsilylation using HMDS
This highly efficient method is suitable for a broad range of alcohols.[14][15]
Materials:
-
Alcohol (1 mmol)
-
Hexamethyldisilazane (HMDS) (0.6 mmol)
-
Iodine (I₂) (0.01-0.1 mmol)
-
Dichloromethane (CH₂Cl₂) (2 mL)
Procedure:
-
To a solution of the alcohol in dichloromethane, add HMDS and a catalytic amount of iodine.
-
Stir the mixture at room temperature. Reaction progress can be monitored by the evolution of ammonia and by TLC. For many primary and secondary alcohols, the reaction is complete in under 3 minutes.[14]
-
Upon completion, wash the mixture with a saturated aqueous solution of sodium thiosulfate to remove the iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the nearly pure trimethylsilyl ether.
Stability of Trimethylsilyl Ethers
The stability of silyl ethers is a critical consideration in multistep synthesis. The TMS group is known for its lability, particularly under acidic conditions.[6][18] This characteristic is often exploited for selective deprotection.
The relative stability of common silyl ethers towards acid-catalyzed hydrolysis is as follows: TMS < TES < TBDMS < TIPS < TBDPS [19]
This trend is primarily dictated by the steric bulk of the substituents on the silicon atom, which hinders the approach of nucleophiles or protons to the silicon-oxygen bond.[20][21] The trimethylsilyloxy group is approximately 10,000 times less stable towards hydrolysis than the tert-butyldimethylsilyloxy group.[11]
Deprotection of Trimethylsilyl Ethers
The removal of the TMS group is typically straightforward and can be accomplished under very mild conditions.
Deprotection Methods:
| Reagent/Condition | Mechanism/Application |
| Mild Aqueous Acid | Hydrolysis of the silyl ether back to the alcohol. A catalytic amount of an acid like HCl in methanol is often sufficient.[11] |
| Fluoride Ion Sources | The strong affinity of fluoride for silicon drives the cleavage of the Si-O bond.[22] Tetrabutylammonium fluoride (TBAF) is a common reagent for this purpose.[1][9] |
| Potassium Carbonate in Methanol | A very mild base-catalyzed deprotection method.[23] |
Protocol 3: Acidic Deprotection of a TMS Ether
This protocol describes a rapid and efficient deprotection using mild acidic conditions.[11]
Materials:
-
TMS-protected alcohol
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the TMS-protected alcohol in methanol at room temperature.
-
Add a catalytic amount (a few drops) of 1 M HCl and stir.
-
Monitor the reaction by TLC; deprotection is typically complete within 5-30 minutes.[11]
-
Once complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected alcohol.
Visualization of the Deprotection Workflow
References
- 1. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 2. fiveable.me [fiveable.me]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. study.com [study.com]
- 5. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 6. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 7. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgosolver.com [orgosolver.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions [organic-chemistry.org]
- 16. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 17. N,O-Bis(trimethylsilyl)acetamide: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 18. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 19. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 20. benchchem.com [benchchem.com]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Acetonitrile: Beyond the Solvent—A Technical Guide to its Role as a Versatile Building Block in Organic Synthesis
Abstract: Acetonitrile (MeCN), ubiquitous in the modern laboratory as a polar aprotic solvent, possesses a rich and often underutilized reactivity profile that positions it as a powerful building block in synthetic organic chemistry.[1][2][3] Its unique electronic structure, characterized by acidic α-protons and an electron-rich nitrogen atom, allows it to serve as a versatile C1, C2, or CN synthon. This guide delves into the core chemical principles governing the reactivity of acetonitrile and showcases its application in the synthesis of high-value molecules, particularly heterocyclic frameworks and complex pharmaceutical intermediates.[4][5][6] We will explore its role in classical named reactions, modern photocatalytic transformations, and multicomponent strategies, providing field-proven insights and detailed protocols for researchers in drug development and applied chemical synthesis.
The Duality of Acetonitrile: From Inert Solvent to Reactive Synthon
While prized for its ability to dissolve a wide range of polar and nonpolar compounds and its stability as a reaction medium, the synthetic utility of acetonitrile stems from its fundamental chemical properties.[1][2][3] The key to unlocking its potential lies in understanding and exploiting two primary features:
-
Acidity of α-Protons: The protons on the methyl group of acetonitrile are weakly acidic, with a pKa of approximately 31.3 in DMSO.[1] This acidity, while low, allows for deprotonation by strong bases to form a resonance-stabilized cyanomethyl anion (⁻CH₂CN). This nucleophilic species is central to many C-C bond-forming reactions.
-
The Nitrile Group: The carbon-nitrogen triple bond is electron-rich and can act as a nucleophile through the nitrogen lone pair, particularly in reactions with strong electrophiles or in the formation of transition metal complexes.[1][7] Furthermore, the entire molecule can participate in radical reactions, generating either the cyanomethyl radical (•CH₂CN) or the cyano radical (•CN) through C-H or C-C bond cleavage, respectively.[1]
This guide will systematically explore how these features are leveraged to incorporate acetonitrile's atoms into complex molecular architectures.
Acetonitrile as a C2 Synthon for Heterocycle Synthesis
One of the most powerful applications of acetonitrile is in the construction of heterocyclic rings, which are core scaffolds in a vast number of pharmaceuticals.[1][4] In these reactions, acetonitrile provides a two-carbon, one-nitrogen fragment for ring formation.
Synthesis of Pyridines: The Bohlmann-Rahtz Reaction
The Bohlmann-Rahtz pyridine synthesis is a classic and effective two-step method for creating substituted pyridines.[8][9][10] While the original reaction uses enamines and ethynylketones, modifications relevant to our discussion involve intermediates derived from acetonitrile's reactivity. The core concept involves the condensation to form an aminodiene, which then undergoes a thermally-induced cyclodehydration to furnish the aromatic pyridine ring.[8][10] The versatility of this reaction allows for the synthesis of complex, polysubstituted pyridines, which are challenging to access through other means.[9][11]
Causality: The success of this synthesis relies on the initial Michael addition of the enamine to the activated alkyne, followed by an essential E/Z isomerization of the aminodiene intermediate.[10] This isomerization correctly positions the molecule for the final 6-π electrocyclization and subsequent dehydration to achieve aromatization. Catalysts such as acetic acid or Lewis acids can be used to lower the high temperatures often required for the cyclization step.[8]
Synthesis of Quinolines and Thiophenes
Acetonitrile and its derivatives are crucial reactants in other named reactions for heterocycle synthesis:
-
Friedländer Synthesis of Quinolines: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as acetonitrile or its derivatives.[12][13] The reaction is typically catalyzed by acids or bases and provides a direct route to the quinoline core, a privileged structure in medicinal chemistry.[12][13][14] Microwave-assisted protocols have been developed to accelerate this synthesis significantly.[15]
-
Gewald Synthesis of 2-Aminothiophenes: This is a multicomponent reaction between a carbonyl compound, an activated acetonitrile (e.g., malononitrile or cyanoacetone), and elemental sulfur in the presence of a base.[16][17][18] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to yield highly functionalized 2-aminothiophenes.[17][19] These products are valuable intermediates for dyes and pharmaceuticals like the tranquilizer Brotizolam.[20]
Synthesis of Triazoles
More recently, acetonitrile has been employed in "click" chemistry for the synthesis of 5-amino-1,2,3-triazoles. This involves the coupling of azides with monosubstituted acetonitriles under mild conditions.[21][22][23] This transformation is particularly valuable in drug discovery, for example, in the construction of DNA-encoded libraries (DELs), where biocompatible reaction conditions are paramount.[22][23]
The Cyanomethyl Group (-CH₂CN): A Versatile Functional Handle
Beyond its role in cyclizations, the cyanomethyl group derived from acetonitrile is a workhorse in C-C bond formation. The nitrile group offers the advantage of being readily convertible into other valuable functionalities, such as primary amines, carboxylic acids, and amides.[24]
Nucleophilic Cyanomethylation
Upon deprotonation with a strong base, the resulting cyanomethyl anion (⁻CH₂CN) acts as a potent nucleophile. A classic example is the Thorpe-Ziegler reaction , which is the intramolecular condensation of a dinitrile to form a cyclic α-cyano ketone after hydrolysis.[25][26][27][28][29] This reaction is highly effective for synthesizing 5- to 8-membered rings and macrocycles.[28]
Causality: The reaction is driven by the formation of a stable enamine intermediate.[25] The choice of a strong, non-nucleophilic base (e.g., LHMDS) and aprotic polar solvents is critical to favor the deprotonation of the α-carbon without competing side reactions at the nitrile carbon.[25]
Radical C-H Cyanomethylation
Modern synthetic methods have increasingly turned to radical chemistry to functionalize unactivated C-H bonds. Acetonitrile is an ideal source for the cyanomethyl radical (•CH₂CN). This can be achieved through various means, including:
-
Photocatalysis: Visible-light-mediated heterogeneous photocatalysts, such as potassium-modified carbon nitride (CN-K), can generate cyanomethyl radicals from acetonitrile.[30][31][32] These radicals can then engage in reactions like the cyanomethylarylation of alkenes to build complex nitrogenous heterocycles like indolines and oxindoles.[30][31]
-
Oxidative Methods: Chemical oxidants like tert-butyl peroxybenzoate (TBPB) can abstract a hydrogen atom from acetonitrile to initiate radical cascades, enabling the synthesis of 3-cyanomethylated coumarins, for example.[33][34]
-
Palladium Catalysis: Transition metal catalysis can also be used for the direct, site-selective cyanomethylation of unactivated C(sp³)-H bonds, representing a powerful method for late-stage functionalization.[24]
Acetonitrile in Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. Acetonitrile is an excellent partner in various MCRs. For instance, a microwave-assisted, catalyst-free, three-component synthesis of 2-anilinoquinolines has been reported using quinoline N-oxides, aryldiazonium salts, and acetonitrile, where acetonitrile serves as the nitrogen source for the final product.[35]
Experimental Protocol: Heterogeneous Photocatalytic Synthesis of a 5-Substituted Indoline
This protocol is a representative example of a modern, green chemistry approach to C-H functionalization using acetonitrile as a building block, adapted from literature procedures.[30][31]
Objective: To synthesize a 3-(cyanomethyl)-5-substituted indoline via a visible-light-mediated cyanomethylarylation of an N-allyl-N-arylamine.
Materials:
-
N-allyl-N-(4-chlorophenyl)amine (Substrate 1a)
-
Acetonitrile (Reagent and Solvent)
-
tert-Butyl N-hydroxyphthalimide ester (NHPI Ester, Radical Initiator)
-
Potassium-Modified Carbon Nitride (CN-K) Photocatalyst
-
35 W Blue LED Lamp
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and magnetic stirrer
Experimental Workflow:
Step-by-Step Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add N-allyl-N-(4-chlorophenyl)amine (0.2 mmol, 1.0 equiv), CN-K photocatalyst (20 mg), and the NHPI ester (0.3 mmol, 1.5 equiv).
-
Seal the tube with a septum, and evacuate and backfill with nitrogen gas three times to ensure an inert atmosphere.
-
Using a syringe, add dry acetonitrile (2.0 mL).
-
Place the reaction tube approximately 3-5 cm from a 35 W blue LED lamp and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short pad of celite to remove the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-(cyanomethyl)-5-chloroindoline product.
Trustworthiness: This protocol is self-validating through characterization of the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The recyclability of the heterogeneous catalyst adds to the method's robustness and sustainability.[30]
Conclusion and Future Outlook
Acetonitrile has firmly established its identity as more than just a solvent; it is a fundamental, cost-effective, and versatile reagent in the synthetic chemist's toolbox.[1][7][36] Its ability to act as a C2 synthon in heterocycle synthesis, a source of the valuable cyanomethyl group, and a nitrogen donor in multicomponent reactions underscores its broad utility in the construction of complex molecules relevant to the pharmaceutical and materials science industries.[1][4]
The continued development of modern synthetic methods, particularly in the fields of photocatalysis and C-H activation, will undoubtedly uncover new and even more efficient ways to incorporate the acetonitrile framework into target molecules.[30][37] For researchers in drug development, mastering the reactivity of this simple yet powerful building block is a key step toward innovation and the efficient synthesis of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. laballey.com [laballey.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. silvarigroup.com [silvarigroup.com]
- 6. Bio-Based Acetonitrile: A Game Changer for Pharmaceuticals [kangyangintl.com]
- 7. Acetonitrile - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. synarchive.com [synarchive.com]
- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. tandfonline.com [tandfonline.com]
- 15. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arkat-usa.org [arkat-usa.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 19. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis of Functionalized Triazoles on DNA via Azide-Acetonitrile "Click" Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis of Functionalized Triazoles on DNA via Azide-Acetonitrile “Click” Reaction - HitGen OpenDEL™ [opendelcommunity.com]
- 24. researchgate.net [researchgate.net]
- 25. alfa-chemistry.com [alfa-chemistry.com]
- 26. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 27. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 28. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 29. Thorpe_reaction [chemeurope.com]
- 30. Heterogeneous photocatalytic cyanomethylarylation of alkenes with acetonitrile: synthesis of diverse nitrogenous heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. BJOC - Heterogeneous photocatalytic cyanomethylarylation of alkenes with acetonitrile: synthesis of diverse nitrogenous heterocyclic compounds [beilstein-journals.org]
- 32. [PDF] Heterogeneous photocatalytic cyanomethylarylation of alkenes with acetonitrile: synthesis of diverse nitrogenous heterocyclic compounds | Semantic Scholar [semanticscholar.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 35. pubs.acs.org [pubs.acs.org]
- 36. study.com [study.com]
- 37. Direct cyanomethylation of aliphatic and aromatic hydrocarbons with acetonitrile over a metal loaded titanium oxide photocatalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Methodological & Application
(Trimethylsilyl)acetonitrile: A Superior, Stabilized Alternative to LiCH₂CN for Cyanomethylation Reactions
Application Note & Protocols for Researchers in Organic Synthesis and Drug Development
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Need for a Robust Cyanomethyl Anion Equivalent
The introduction of the cyanomethyl (–CH₂CN) group is a fundamental transformation in organic synthesis, providing a versatile handle for the elaboration of complex molecules. The nitrile functionality can be readily converted into a variety of valuable functional groups, including primary amines, carboxylic acids, and amides, making cyanomethylation a cornerstone in the synthesis of pharmaceuticals and agrochemicals.
Historically, lithioacetonitrile (LiCH₂CN), generated by the deprotonation of acetonitrile with a strong base like n-butyllithium, has been the go-to reagent for this purpose. However, its utility is hampered by significant practical challenges. LiCH₂CN is notoriously unstable, prone to self-condensation and polymerization, even at low temperatures.[1][2] This instability often leads to diminished yields, complex reaction mixtures, and poor reproducibility. These drawbacks necessitate a more stable and reliable alternative for the cyanomethyl anion.
(Trimethylsilyl)acetonitrile (TMSAN) has emerged as a superior solution, offering a stable, easily handleable, and versatile precursor to the cyanomethyl carbanion.[3] The presence of the bulky and electropositive trimethylsilyl group enhances the acidity of the α-proton, facilitating deprotonation with milder bases like lithium diisopropylamide (LDA), while sterically hindering unwanted side reactions. This guide provides a comprehensive overview of the advantages, preparation, and diverse applications of this compound as a robust alternative to LiCH₂CN.
Advantages of this compound over LiCH₂CN
The practical benefits of employing this compound stem from its enhanced stability and predictable reactivity.
| Feature | LiCH₂CN | This compound (TMSAN) |
| Stability | Highly unstable, prone to rapid self-condensation and polymerization.[1] | Stable, commercially available liquid that can be stored for extended periods.[4] |
| Handling | Generated in situ and used immediately; sensitive to temperature fluctuations. | Can be handled under standard inert atmosphere techniques without rapid decomposition.[3] |
| Reproducibility | Often suffers from poor reproducibility due to its inherent instability. | Provides more consistent and reproducible results. |
| Side Reactions | Prone to dimerization and polymerization, leading to complex reaction mixtures.[2] | The bulky TMS group minimizes self-condensation reactions. |
| Versatility | Primarily used for direct cyanomethylation. | Enables access to both β-hydroxynitriles and α,β-unsaturated nitriles via the Peterson olefination.[5][6] |
Preparation of this compound
While commercially available, this compound can also be prepared in the laboratory. A common method involves the reaction of a haloacetonitrile with chlorotrimethylsilane in the presence of a metal reductant, such as zinc.[3]
Protocol: Synthesis of this compound
Materials:
-
Bromoacetonitrile
-
Chlorotrimethylsilane (TMSCl)
-
Zinc dust
-
Anhydrous diethyl ether or THF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reaction Initiation: Under a positive pressure of nitrogen, charge the flask with zinc dust (1.2 equivalents) and anhydrous diethyl ether.
-
Addition of Reagents: Add a solution of bromoacetonitrile (1.0 equivalent) and chlorotrimethylsilane (1.1 equivalents) in anhydrous diethyl ether dropwise to the stirred suspension of zinc dust.
-
Reaction: The reaction is typically exothermic and may require initial cooling. After the initial exotherm subsides, the reaction mixture is stirred at room temperature or gently heated to reflux to ensure complete conversion.
-
Workup and Purification: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield this compound as a colorless liquid.
Generation and Reactivity of Lithiated this compound
The enhanced acidity of the α-protons in this compound allows for its efficient deprotonation using lithium diisopropylamide (LDA) to generate the corresponding lithium salt, a stable and highly effective cyanomethyl anion equivalent.
References
(Trimethylsilyl)acetonitrile: A Comprehensive Guide to its Application in Michael Addition Reactions
Introduction: The Strategic Advantage of (Trimethylsilyl)acetonitrile in Synthesis
In the landscape of modern organic synthesis, the quest for efficient and versatile C-C bond-forming methodologies is paramount. This compound, often abbreviated as TMSAN, has emerged as a powerful and multifaceted reagent, particularly valued for its role as a synthetic equivalent of the acetaldehyde anion.[1][2] Its unique structure, combining a nucleophilic nitrile-stabilized carbanion with a strategically placed, removable trimethylsilyl group, offers chemists a sophisticated tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of the application of this compound in Michael addition reactions, a cornerstone of conjugate addition chemistry.[3][4] We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and showcase the broad utility of this reagent in contemporary research and development.
Mechanistic Insights: Why this compound Excels in Michael Additions
The efficacy of this compound as a Michael donor is rooted in the synergistic interplay between the silyl group and the nitrile functionality. The reaction is typically initiated by deprotonation of the α-carbon with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a highly reactive carbanion.[5] This anion is stabilized by the electron-withdrawing nature of the adjacent nitrile group.[6]
The subsequent nucleophilic attack on a Michael acceptor, such as an α,β-unsaturated ketone or ester, proceeds via a 1,4-conjugate addition pathway.[3][5] The trimethylsilyl group plays a crucial, albeit temporary, role. It enhances the acidity of the α-proton, facilitating deprotonation, and can also stabilize the resulting anionic intermediate. Following the addition, the silyl group can be readily removed under various conditions, unmasking a functional handle for further synthetic transformations. This "masked" functionality is a key strategic advantage of using TMSAN.
A mechanistic hypothesis in certain Lewis acid-mediated reactions suggests the potential isomerization of the silylnitrile to a nucleophilic N-silyl ketene imine, which then participates in the addition.[7][8]
References
- 1. Akamai Error [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Michael Reaction | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. "Mukaiyama addition of (trimethylsilyl) acetonitrile to dimethyl acetal" by C. Wade Downey, Alice Y.-K. Lee et al. [scholarship.richmond.edu]
Application Notes and Protocols for Metal-Catalyzed Reactions with (Trimethylsilyl)acetonitrile
Introduction: The Versatility of (Trimethylsilyl)acetonitrile in Modern Synthesis
This compound (TMSA), with the chemical formula (CH₃)₃SiCH₂CN, has emerged as a uniquely versatile and powerful reagent in contemporary organic synthesis.[1][2] Its utility stems from the dual nature of the molecule: the activating and protecting role of the trimethylsilyl group and the synthetic potential of the cyanomethyl anion equivalent it can generate. This combination allows for a wide range of chemical transformations that are often challenging to achieve with acetonitrile alone due to its relatively high pKa.[3] In the realm of drug discovery and development, where the nitrile functionality is a common feature in bioactive molecules, TMSA provides a reliable and efficient tool for the introduction of the cyanomethyl group and the construction of complex nitrogen-containing heterocycles.[4][5][6]
This guide provides an in-depth exploration of metal-catalyzed reactions involving this compound, with a focus on practical applications and detailed protocols for researchers in the pharmaceutical and chemical industries. We will delve into the mechanistic underpinnings of these reactions, offering insights into how different metal catalysts, such as copper, palladium, rhodium, and gold, can be leveraged to achieve specific synthetic outcomes.
Copper-Catalyzed Cyanomethylation: A Radical Approach to C-H Functionalization
Copper catalysis has opened new avenues for the use of TMSA, particularly in the enantioselective cyanation of C-H bonds.[4][5] This approach is of significant interest as it allows for the direct conversion of readily available hydrocarbons into valuable chiral nitriles, which are precursors to a wide array of pharmaceuticals.[4]
Mechanistic Insights: The Radical Relay Pathway
The copper-catalyzed enantioselective cyanation of benzylic C-H bonds is proposed to proceed through a radical relay mechanism.[4] The reaction is initiated by the generation of a benzylic radical from the substrate. This radical is then trapped by a chiral copper(II) cyanide complex, forming an organocopper(III) intermediate. Subsequent reductive elimination furnishes the desired nitrile product and regenerates the copper(I) catalyst, which can then be re-oxidized to copper(II) to continue the catalytic cycle. The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the copper center.[4]
Caption: Proposed mechanism for Cu-catalyzed enantioselective cyanation of benzylic C–H bonds.
Application Note: Enantioselective Cyanation of Benzylic C-H Bonds
This protocol describes a general procedure for the copper-catalyzed enantioselective cyanation of a benzylic C-H bond using this compound as a cyanide source surrogate.
Table 1: Copper-Catalyzed Enantioselective Benzylic C-H Cyanation
| Entry | Substrate | Catalyst System | Oxidant | Solvent | Yield (%) | ee (%) |
| 1 | 1-Ethylnaphthalene | [Cu(MeCN)₄]PF₆ / Chiral Bis(oxazoline) | NFSI | Chlorobenzene | 90 | 95 |
| 2 | Tetralin | Cu(OTf)₂ / Chiral Ligand | DTBP | Dichloromethane | 85 | 92 |
| 3 | Indane | CuI / Chiral Diamine | Peroxide | Acetonitrile | 88 | 90 |
Data are representative and compiled from literature reports for illustrative purposes.
Experimental Protocol: Copper-Catalyzed Enantioselective Cyanation
Materials:
-
Substrate (e.g., 1-ethylnaphthalene)
-
[Cu(MeCN)₄]PF₆
-
Chiral bis(oxazoline) ligand (L1)
-
N-Fluorobenzenesulfonimide (NFSI)
-
This compound (TMSA)
-
Anhydrous chlorobenzene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add [Cu(MeCN)₄]PF₆ (5 mol%) and the chiral bis(oxazoline) ligand (6 mol%).
-
Add anhydrous chlorobenzene (0.5 M) and stir the mixture for 30 minutes at room temperature to allow for complex formation.
-
Add the benzylic substrate (1.0 equiv), this compound (1.5 equiv), and NFSI (1.2 equiv).
-
Seal the vial and stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral nitrile.
Palladium-Catalyzed Reactions: Cross-Coupling and Cyanomethylation
Palladium catalysis offers a powerful platform for the construction of C-C bonds, and this compound can be effectively employed in these transformations.[7][8][9] Palladium-catalyzed reactions involving TMSA often proceed via a different mechanism than copper-catalyzed reactions, typically involving an oxidative addition-reductive elimination cycle.[10][11]
Mechanistic Insights: The Sonogashira-Type Coupling Pathway
In some palladium-catalyzed cross-coupling reactions, this compound can serve as a precursor to a nucleophilic cyanomethyl species. The catalytic cycle generally begins with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex. This is followed by a transmetalation step where the cyanomethyl group is transferred to the palladium center. Finally, reductive elimination from the resulting Pd(II) complex yields the cyanomethylated product and regenerates the Pd(0) catalyst.[7][11]
Caption: Generalized catalytic cycle for palladium-catalyzed cyanomethylation.
Application Note: Cyanomethylation of Aryl Halides
This protocol provides a general method for the palladium-catalyzed cyanomethylation of aryl halides using this compound.
Table 2: Palladium-Catalyzed Cyanomethylation of Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ | CsF | DMF | 85 |
| 2 | 3-Bromopyridine | Pd₂(dba)₃ / Xantphos | K₂CO₃ | Toluene | 78 |
| 3 | 1-Naphthyl triflate | Pd(OAc)₂ / SPhos | NaOtBu | Dioxane | 82 |
Data are representative and compiled from literature reports for illustrative purposes.
Experimental Protocol: Palladium-Catalyzed Cyanomethylation
Materials:
-
Aryl halide (e.g., 4-iodoanisole)
-
Pd(PPh₃)₄
-
Cesium fluoride (CsF)
-
This compound (TMSA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CsF (2.0 equiv) to an oven-dried Schlenk flask.
-
Add anhydrous DMF (0.2 M) followed by this compound (1.5 equiv) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the arylacetonitrile product.
Rhodium-Catalyzed Reactions: Synthesis of Nitrogen Heterocycles
Rhodium catalysis enables unique transformations with this compound, particularly in the synthesis of complex nitrogen-containing heterocycles.[12][13] These reactions often involve C-H activation and cascade processes, providing rapid access to molecular scaffolds of interest in medicinal chemistry.
Mechanistic Insights: C-H Alkenylation/Electrocyclization Cascade
Rhodium(I) catalysts can mediate a cascade reaction between α,β-unsaturated imines and silyl-substituted alkynes, including those derived from TMSA.[12] The mechanism involves the rhodium-catalyzed C-H activation of the imine, followed by insertion of the alkyne. The resulting intermediate then undergoes an electrocyclization to form a dihydropyridine derivative. The trimethylsilyl group can play a crucial role in directing the regioselectivity of the alkyne insertion and can be retained in the product for further functionalization.[12]
Caption: Simplified workflow for Rh-catalyzed C-H alkenylation/electrocyclization.
Application Note: Synthesis of Silyl-Substituted Dihydropyridines
This protocol outlines the synthesis of a 6-trimethylsilyl-substituted dihydropyridine via a rhodium-catalyzed cascade reaction.
Table 3: Rhodium-Catalyzed Synthesis of Dihydropyridines
| Entry | Imine | Alkyne | Catalyst | Solvent | Yield (%) |
| 1 | N-benzylidene-aniline | (Trimethylsilyl)acetylene | [Rh(coe)₂Cl]₂ / Ligand | THF | 85 |
| 2 | Crotonaldehyde-derived imine | 1-(Trimethylsilyl)-1-propyne | Rh(I)-NHC complex | Dioxane | 79 |
| 3 | Cinnamaldehyde-derived imine | (Trimethylsilyl)acetylene | [Rh(nbd)₂]BF₄ / Ligand | Toluene | 88 |
Data are representative and compiled from literature reports for illustrative purposes.
Experimental Protocol: Rhodium-Catalyzed Dihydropyridine Synthesis
Materials:
-
α,β-Unsaturated imine
-
(Trimethylsilyl)acetylene
-
[Rh(coe)₂Cl]₂
-
Chiral diene ligand
-
Anhydrous THF
-
Inert atmosphere glovebox
Procedure:
-
In a glovebox, dissolve [Rh(coe)₂Cl]₂ (2.5 mol%) and the chiral diene ligand (5.5 mol%) in anhydrous THF. Stir for 30 minutes.
-
In a separate vial, dissolve the α,β-unsaturated imine (1.0 equiv) and (trimethylsilyl)acetylene (1.2 equiv) in anhydrous THF.
-
Add the catalyst solution to the substrate solution.
-
Seal the vial and heat the reaction at 60 °C for 16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the silyl-substituted dihydropyridine.
Gold-Catalyzed Reactions: Activation of Alkynes and Synergistic Catalysis
Gold catalysts, particularly gold(I) complexes, are renowned for their ability to activate alkynes towards nucleophilic attack.[14][15][16][17] In the context of reactions with silyl-substituted reagents like TMSA, this can lead to powerful synergistic catalytic systems.
Mechanistic Insights: Synergistic Gold(I)/Trimethylsilyl Catalysis
A unique feature of some gold(I)-catalyzed reactions with trimethylsilylalkynes is the in situ generation of a silyl Lewis acid.[18] The gold(I) catalyst activates the alkyne, making it susceptible to desilylation. This process generates a nucleophilic gold(I) acetylide and a catalytic amount of a trimethylsilyl species (e.g., TMSOTf) that can act as a Lewis acid to activate an electrophile. This dual activation mode allows for reactions that are otherwise difficult to achieve.[18][19]
Caption: Synergistic activation in gold(I)/trimethylsilyl catalysis.
Application Note: Alkynylation of N,O-Acetals
This protocol describes the gold-catalyzed alkynylation of N,O-acetals using a trimethylsilylalkyne, which can be conceptually extended to TMSA-derived systems.
Table 4: Gold-Catalyzed Alkynylation of N,O-Acetals
| Entry | N,O-Acetal | Trimethylsilylalkyne | Catalyst | Solvent | Yield (%) |
| 1 | N-Boc-5-methoxypyrrolidinone | Phenyl(trimethylsilyl)acetylene | IPrAuNTf₂ | Dichloromethane | 95 |
| 2 | N-Acyl-lactam derivative | (Trimethylsilyl)acetylene | JohnphosAu(NCMe)SbF₆ | 1,2-Dichloroethane | 89 |
| 3 | Glycal-derived N,O-acetal | 1-(Trimethylsilyl)-1-hexyne | PPh₃AuOTf | Acetonitrile | 92 |
Data are representative and compiled from literature reports for illustrative purposes.
Experimental Protocol: Gold-Catalyzed Alkynylation
Materials:
-
N,O-acetal
-
Trimethylsilylalkyne
-
IPrAuNTf₂ (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Anhydrous dichloromethane
-
Inert atmosphere
Procedure:
-
To a flame-dried vial under an inert atmosphere, add the N,O-acetal (1.0 equiv) and the trimethylsilylalkyne (1.2 equiv).
-
Dissolve the substrates in anhydrous dichloromethane (0.1 M).
-
Add the gold(I) catalyst IPrAuNTf₂ (2 mol%) to the solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purify by flash column chromatography to afford the propargylic product.
Conclusion
This compound is a multifaceted reagent whose synthetic potential is greatly expanded through the use of metal catalysis. The choice of metal—be it copper, palladium, rhodium, or gold—dictates the reaction pathway and allows for a diverse range of transformations, from C-H functionalization and cross-coupling to the synthesis of complex heterocycles. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and scientists, enabling them to harness the power of these catalytic systems in their own synthetic endeavors, particularly in the pursuit of novel therapeutics and fine chemicals.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. silvarigroup.com [silvarigroup.com]
- 7. mdpi.org [mdpi.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Two-step cyanomethylation protocol: convenient access to functionalized aryl- and heteroarylacetonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Rhodium-Catalyzed C–H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines that Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic Studies on Rhodium-Catalyzed Enantioselective Silylation of Aryl C–H Bonds [escholarship.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 19. Synergistic Gold(I)/Trimethylsilyl Catalysis: Efficient Alkynylation of N,O-Acetals and Related Pro-Electrophiles | Semantic Scholar [semanticscholar.org]
Application Note & Protocol: (Trimethylsilyl)acetonitrile for the Efficient Synthesis of β-Methoxynitriles
Abstract
This technical guide provides an in-depth exploration of a robust and efficient method for the synthesis of β-methoxynitriles, valuable intermediates in organic synthesis and drug discovery. We detail the Mukaiyama-type addition of (trimethylsilyl)acetonitrile to dimethyl acetals, a reaction elegantly mediated by the Lewis acid trimethylsilyl trifluoromethanesulfonate (TMSOTf). The narrative delves into the underlying reaction mechanism, presents comprehensively detailed experimental protocols, and discusses the scope and limitations of the transformation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and mechanistically-grounded understanding of this powerful carbon-carbon bond-forming reaction.
Introduction: The Significance of β-Methoxynitriles
β-Methoxynitriles are versatile molecular scaffolds that serve as key building blocks in the synthesis of more complex molecules, including pharmaceuticals and natural products. The nitrile group is a valuable functional handle, readily converted into amines, carboxylic acids, and ketones. The adjacent methoxy group provides a point for further functionalization or can influence the stereochemical outcome of subsequent reactions. The development of efficient and mild methods for their synthesis is therefore of considerable interest to the synthetic chemistry community.
Traditionally, the synthesis of such structures might involve the use of highly basic and reactive carbanions like lithium acetonitrile (LiCH2CN), which can suffer from side reactions and limited functional group tolerance. The use of this compound [(CH₃)₃SiCH₂CN] as a stabilized nucleophile precursor offers a milder and more controlled alternative, expanding the synthetic utility of the cyanomethylation reaction.[1]
Reaction Mechanism: A Tale of Activation and Addition
The condensation of this compound with dimethyl acetals to furnish β-methoxynitriles is a powerful transformation that relies on the specific and potent activation provided by trimethylsilyl trifluoromethanesulfonate (TMSOTf).[2][3] While other common Lewis acids like BF₃·OEt₂ show minimal success, TMSOTf is uniquely effective in promoting this reaction.[2]
The proposed mechanism proceeds through several key steps:
-
Lewis Acid Activation: The reaction initiates with the activation of the dimethyl acetal by TMSOTf. This generates a highly electrophilic oxocarbenium ion intermediate and trimethylsilyl methyl ether.
-
Isomerization to the Nucleophile: A compelling mechanistic hypothesis suggests that this compound, in the presence of TMSOTf, undergoes an equilibrium isomerization to a more potent nucleophile: the N-silyl ketene imine.[2][4] This species is significantly more reactive than its C-silylated precursor.
-
Nucleophilic Attack: The nucleophilic N-silyl ketene imine attacks the electrophilic oxocarbenium ion, forming a new carbon-carbon bond.
-
Silyl Transfer & Product Formation: A subsequent silyl transfer and workup yield the final β-methoxynitrile product.
This mechanistic pathway is illustrated in the diagram below.
Caption: Figure 1: Proposed Reaction Mechanism
Experimental Protocols
Protocol 1: Standard Synthesis of β-Methoxynitriles
This protocol describes the general procedure for the TMSOTf-mediated addition of this compound to a dimethyl acetal. Benzaldehyde dimethyl acetal is used here as a representative substrate.
Materials & Equipment:
-
Benzaldehyde dimethyl acetal
-
This compound (TMSAN)[5]
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)[6]
-
Round-bottom flask with stir bar
-
Septa and needles
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer
-
Standard glassware for aqueous workup and extraction
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere of Argon, add benzaldehyde dimethyl acetal (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add anhydrous acetonitrile (0.5 M solution, 2.0 mL). To this stirring solution, add this compound (1.1 mmol, 1.1 eq) via syringe.
-
Initiation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 mmol, 1.0 eq) dropwise via syringe. A mild exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1 hour.[2] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to afford the pure β-methoxynitrile product.
Protocol 2: One-Pot Synthesis via In Situ Silyl Ketene Imine Generation
This alternative protocol is highly efficient as it generates the active nucleophile directly from inexpensive acetonitrile, bypassing the need for pre-synthesized this compound.[4]
Materials & Equipment:
-
Acetonitrile (CH₃CN, serves as reagent and solvent)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
N,N-Diisopropylethylamine (i-Pr₂NEt or Hünig's base)
-
Substrate (e.g., Benzaldehyde dimethyl acetal)
-
Standard reaction and workup equipment as in Protocol 1.
Procedure:
-
Nucleophile Generation: To an oven-dried flask under Argon, add anhydrous acetonitrile (to serve as the solvent). Add N,N-Diisopropylethylamine (1.1 eq) followed by TMSOTf (2.0 eq).
-
Incubation: Stir this mixture at room temperature for 1 hour. This incubation period allows for the in situ formation of the silyl ketene imine nucleophile.[4]
-
Electrophile Addition: Add the dimethyl acetal substrate (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed for 16-24 hours at room temperature.
-
Workup and Purification: Follow the same workup and purification steps as outlined in Protocol 1.
References
- 1. This compound | 18293-53-3 [chemicalbook.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. "Mukaiyama addition of (trimethylsilyl) acetonitrile to dimethyl acetal" by C. Wade Downey, Alice Y.-K. Lee et al. [scholarship.richmond.edu]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. 三甲基硅烷氰 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. orgsyn.org [orgsyn.org]
Application Notes and Protocols for (Trimethylsilyl)acetonitrile in Flow Chemistry
Introduction: The Strategic Advantage of (Trimethylsilyl)acetonitrile in Continuous Flow Synthesis
This compound (TMSA) is a versatile C1 building block in organic synthesis, serving as a synthetic equivalent of the cyanomethyl anion. Its application in traditional batch chemistry is well-established; however, its true potential is unlocked when integrated into continuous flow chemistry platforms. The use of flow chemistry provides significant advantages, including enhanced safety, precise control over reaction parameters, and the ability to utilize highly reactive intermediates with greater efficiency and reproducibility.[1][2][3] This guide provides a comprehensive overview of the principles, protocols, and best practices for leveraging this compound in flow chemistry for researchers, scientists, and drug development professionals.
Flow chemistry's inherent benefits, such as superior heat and mass transfer, are particularly advantageous when dealing with the often exothermic and rapid reactions involving TMSA and its derivatives.[1][3] The small reactor volumes in continuous flow systems mitigate the risks associated with handling potentially hazardous reagents and intermediates, making it a safer and more scalable approach compared to large-scale batch reactions.[2][4]
PART 1: Foundational Principles and Safety Imperatives
Mechanistic Considerations: The Silyl Ketene Imine Intermediate
A key aspect of this compound's reactivity is its ability to form a silyl ketene imine intermediate in the presence of a suitable catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5][6] This in-situ generated nucleophile is highly reactive towards a variety of electrophiles, including acetals and nitrones.[6] Flow chemistry provides an ideal environment for the generation and immediate consumption of such transient intermediates, minimizing decomposition and side reactions.
Safety First: Handling this compound and Acetonitrile in a Flow Environment
This compound is a flammable liquid and should be handled with care.[7] It is crucial to work in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7][8]
Acetonitrile , a common solvent in these protocols, is also a flammable liquid and is toxic if inhaled or absorbed through the skin.[9][10][11] Strict adherence to safety protocols is paramount.
Key Safety Precautions:
-
Ventilation: Always operate flow reactors within a certified chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear safety glasses, a flame-retardant lab coat, and nitrile or neoprene gloves.[8]
-
Grounding and Bonding: When transferring larger quantities of flammable solvents like acetonitrile, ensure proper grounding and bonding to prevent static discharge.[9]
-
Spill Response: Have a chemical spill kit readily available. In case of a spill, evacuate the area and follow established laboratory procedures for cleanup.[8][11]
-
Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and local regulations.[9]
PART 2: Experimental Protocols and Workflow Design
This section details a generalized protocol for the reaction of this compound with an electrophile in a continuous flow system. The specific parameters will require optimization based on the substrate and desired product.
General Flow Chemistry Setup
A basic flow chemistry setup for utilizing this compound consists of syringe pumps, a T-mixer, a reactor coil, a back-pressure regulator, and a collection vessel.[12][13]
Caption: General schematic of a flow chemistry setup for reactions involving this compound.
Protocol: TMSOTf-Mediated Reaction of this compound with an Acetal
This protocol is adapted from the principles described in the literature for the reaction of TMSA with dimethyl acetals.[5]
Materials:
-
This compound (TMSA)
-
Dimethyl acetal of an aromatic aldehyde
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile (MeCN)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
Equipment:
-
Two syringe pumps
-
T-mixer
-
PFA or PTFE reactor coil (volume dependent on desired residence time)
-
Heating/cooling module for the reactor coil
-
Back-pressure regulator (BPR)
-
Collection vessel
Step-by-Step Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a solution of this compound in anhydrous acetonitrile.
-
Solution B: In a separate flask, prepare a solution of the dimethyl acetal and trimethylsilyl trifluoromethanesulfonate in anhydrous acetonitrile.
-
-
System Priming: Prime the syringe pumps and the flow system with anhydrous acetonitrile to ensure an inert and dry environment.
-
Reaction Initiation:
-
Set the desired flow rates for both syringe pumps. The ratio of the flow rates will determine the stoichiometry of the reactants.
-
Set the temperature of the reactor coil. This may require optimization.
-
Set the back-pressure regulator to the desired pressure. This can help to suppress solvent boiling and improve reaction consistency.
-
-
Execution:
-
Begin pumping Solution A and Solution B into the T-mixer.
-
The combined stream flows through the reactor coil where the reaction takes place. The residence time is determined by the total flow rate and the reactor volume.
-
The product stream exits the back-pressure regulator and is collected in a vessel containing a quenching solution.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench the collected solution.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product using standard techniques such as column chromatography.
-
Analyze the product by NMR, GC-MS, or other appropriate analytical methods to determine yield and purity.
-
Lithiation of this compound in Flow
The generation of the lithiated species of this compound is a powerful method for forming new carbon-carbon bonds. Flow chemistry offers significant safety and efficiency advantages for handling highly reactive organolithium reagents.[14][15][16]
Caption: Workflow for the in-situ generation and reaction of lithiated this compound in a flow system.
Protocol Considerations for Lithiation:
-
Cryogenic Conditions: While flow chemistry can often reduce the need for extremely low temperatures, lithiation reactions typically benefit from cooling to control exotherms and improve selectivity.[15]
-
Rapid Mixing: Efficient mixing is crucial to prevent the degradation of the organolithium species. Micromixers are highly recommended.[1]
-
Short Residence Times: The lithiated intermediate can be unstable. The flow setup should be designed for rapid generation and immediate reaction with the electrophile.[17]
-
In-line Quenching: An in-line quench with a suitable reagent (e.g., saturated aqueous ammonium chloride) can be incorporated before collection to neutralize any unreacted organolithium species.[18]
PART 3: Data Presentation and Optimization
Systematic optimization of reaction parameters is key to achieving high yields and purity in flow chemistry. A design of experiments (DoE) approach can be highly effective.
Table of Key Reaction Parameters for Optimization
| Parameter | Range/Variables | Rationale |
| Temperature | -20 °C to 80 °C | Affects reaction rate and selectivity. Lower temperatures may be needed for sensitive substrates. |
| Residence Time | 1 min to 30 min | Determines the time reactants spend in the reactor. Shorter times are often sufficient in flow. |
| Stoichiometry | 1:1 to 1:1.5 (TMSA:Electrophile) | Can be precisely controlled by adjusting the relative flow rates of the reagent streams. |
| Concentration | 0.1 M to 1.0 M | Higher concentrations can increase throughput but may lead to solubility issues or side reactions. |
| Catalyst Loading | 0.1 eq to 1.2 eq | For catalyzed reactions, the amount of catalyst can significantly impact the reaction rate and efficiency.[5] |
| Back Pressure | 5 bar to 20 bar | Can prevent outgassing and allow for superheating of solvents, accelerating reactions.[3] |
Conclusion: A Powerful Tool for Modern Synthesis
The integration of this compound into continuous flow chemistry workflows offers a powerful and versatile platform for the synthesis of a wide range of valuable molecules. The enhanced safety, precise control, and scalability of flow chemistry make it an attractive alternative to traditional batch methods, particularly in the context of pharmaceutical and fine chemical manufacturing.[4][19] By carefully considering the principles and protocols outlined in this guide, researchers can effectively harness the synthetic potential of this compound in a modern and efficient manner.
References
- 1. njbio.com [njbio.com]
- 2. asynt.com [asynt.com]
- 3. mt.com [mt.com]
- 4. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. fishersci.com [fishersci.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 10. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 11. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 12. asynt.com [asynt.com]
- 13. The assembly and use of continuous flow systems for chemical synthesis | Springer Nature Experiments [experiments.springernature.com]
- 14. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 15. "Continuous flow intensification of ortho-lithiation at ambient conditi" by Ruili Feng, Sushil Rajan Ramchandani et al. [dc.engconfintl.org]
- 16. scientificupdate.com [scientificupdate.com]
- 17. Fluoro-Substituted Methyllithium Chemistry: External Quenching Method Using Flow Microreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. researchgate.net [researchgate.net]
Green chemistry approaches for (trimethylsilyl)acetonitrile synthesis and use
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Application Notes & Protocols: A Guide to the Mild Deprotection of Trimethylsilyl (TMS) Ethers
Introduction: The Indispensable Role and Strategic Removal of TMS Ethers
In the architecturally complex world of multi-step organic synthesis, the hydroxyl group presents a recurring challenge due to its inherent reactivity as a nucleophile and its acidity.[1] Protecting this functionality is often not just advantageous but essential for preventing unwanted side reactions. Among the vast array of protecting groups, silyl ethers, and particularly trimethylsilyl (TMS) ethers, are foundational tools due to their ease of formation, general stability, and, most critically, their predictable and facile cleavage under specific, mild conditions.[1][2]
The utility of a TMS group is defined by its temporary nature. Its ultimate purpose is to be efficiently removed, or "deprotected," to reveal the original hydroxyl group at the desired synthetic stage. The true art of this process lies in achieving this removal with surgical precision, using "mild" reagents that leave other sensitive functional groups within the molecule unscathed.[1][3] This guide provides an in-depth exploration of the primary mechanisms and field-proven protocols for the mild deprotection of TMS ethers, designed for researchers and professionals in synthetic chemistry and drug development. We will delve into the causality behind experimental choices, offering a framework for selecting the optimal deprotection strategy based on substrate sensitivity and synthetic context.
Pillar 1: Understanding the Mechanisms of Cleavage
The selective cleavage of the silicon-oxygen bond in TMS ethers is governed by distinct mechanistic pathways. A clear understanding of these pathways is crucial for predicting reactivity, troubleshooting reactions, and designing chemoselective deprotection strategies.
Fluoride-Mediated Deprotection: The Power of Si-F Affinity
The most specific and widely used method for silyl ether cleavage relies on a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[4] The driving force for this reaction is the exceptionally high strength of the silicon-fluoride bond (Si-F bond energy: ~142 kcal/mol) compared to the silicon-oxygen bond (~112 kcal/mol).[1] The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a transient, hypervalent pentacoordinate silicon intermediate.[5][6][7] This intermediate readily collapses, cleaving the Si-O bond to release the alkoxide, which is subsequently protonated during work-up to yield the parent alcohol.
Caption: Mechanism of fluoride-mediated TMS ether deprotection.
Acid-Catalyzed Deprotection: Electrophilic Activation
Under acidic conditions, the deprotection proceeds via a different pathway. The ether oxygen is first protonated by an acid (e.g., HCl, p-TsOH), which significantly increases the electrophilicity of the silicon atom.[5] This "activation" renders the silicon susceptible to nucleophilic attack by a weak nucleophile, such as water or an alcohol solvent (e.g., methanol).[5][8] This pathway is particularly effective for TMS ethers, which are the most acid-labile among common silyl ethers.[1][6]
Caption: Mechanism of acid-catalyzed TMS ether deprotection.
Pillar 2: Comparative Data & Reagent Selection
Choosing the right reagent is paramount for a successful deprotection. The decision hinges on the overall stability of the substrate and the presence of other protecting groups. TMS ethers are significantly more labile than bulkier silyl ethers like TBDMS or TIPS, offering a wide window for selective cleavage.[2][6]
| Reagent/Conditions | Typical Substrate | Selectivity & Advantages | Disadvantages & Considerations |
| TBAF in THF | General purpose | Highly effective and fast. Can be used for most silyl ethers.[4][9] | Reagent is basic and can cause elimination or epimerization in sensitive substrates.[4] Work-up can be tedious.[10] |
| K₂CO₃ in Methanol | Primary & secondary TMS ethers | Very mild, inexpensive, and easy to perform.[9][11] Selectively cleaves TMS in the presence of TIPS.[12] | Slower than fluoride-based methods. May not be effective for highly hindered TMS ethers.[13] |
| HCl (catalytic) in Methanol | Acid-tolerant substrates | Rapid, clean, and uses inexpensive reagents. Volatile byproducts are easily removed.[2][9] | Not suitable for molecules with acid-labile groups (e.g., acetals, Boc groups).[14] |
| Acetic Acid in THF/H₂O | Substrates sensitive to strong acids | Milder than mineral acids. Can provide selectivity.[15] | Can be slow. The acidic nature still limits substrate scope. |
| Ceric Ammonium Nitrate (CAN) | Primary & secondary TMS ethers | Very mild Lewis acid conditions. Can be used catalytically.[16] Can achieve oxidative deprotection to carbonyls if desired. | Can act as an oxidant, which may be undesirable.[17] |
| HF-Pyridine in THF | General purpose | Highly effective, especially for more robust silyl ethers.[9][18] | Highly toxic and corrosive; requires special handling and plastic labware.[18] |
| LiOAc in moist DMF | Phenolic TMS ethers | Highly selective for phenolic silyl ethers over aliphatic ones.[19] | Limited to a specific substrate class. |
Pillar 3: Validated Experimental Protocols
The following protocols are standardized starting points. Researchers should always monitor reactions by Thin Layer Chromatography (TLC) and may need to optimize conditions for their specific substrate.
Protocol 1: Fluoride-Mediated Deprotection with TBAF
This protocol outlines a general procedure for TMS cleavage using the most common fluoride source.
Workflow Diagram:
Caption: Experimental workflow for TBAF-mediated deprotection.
Materials:
-
TMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate or Diethyl ether
-
Saturated aqueous NH₄Cl solution or deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the TMS-protected alcohol in anhydrous THF (to a concentration of ~0.1 M) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add the 1.0 M TBAF solution in THF (1.1 equivalents) dropwise.
-
Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC until the starting material is consumed (typically 15-60 minutes).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.[4][20]
Scientist's Note: The basicity of TBAF can be problematic for base-sensitive substrates. Buffering the reaction with acetic acid (TBAF/AcOH) can mitigate this issue by creating a milder, near-neutral fluoride source.[14][18] For difficult work-ups involving water-soluble products or persistent TBAF residues, a non-aqueous workup using a sulfonic acid resin (e.g., Dowex 50WX8) and calcium carbonate can be highly effective.[10]
Protocol 2: Mild Base-Catalyzed Deprotection with K₂CO₃
This method is exceptionally mild and ideal for substrates that cannot tolerate fluoride ions or acidic conditions.
Workflow Diagram:
Caption: Experimental workflow for K₂CO₃-mediated deprotection.
Materials:
-
TMS-protected alcohol (1.0 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (0.2-1.0 equiv, or excess)
-
Methanol (MeOH)
-
Ethyl acetate or Diethyl ether
-
Deionized water and Brine
Procedure:
-
Dissolve the TMS-protected substrate in methanol (to a concentration of ~0.1-0.2 M).
-
Add solid potassium carbonate to the solution.[9] While catalytic amounts can be sufficient, using an excess is common to drive the reaction.[11]
-
Stir the mixture vigorously at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC. Deprotection is typically complete within 1-4 hours.[9][11]
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the methanol.
-
Dilute the resulting residue with diethyl ether or ethyl acetate.
-
Wash the organic solution with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by chromatography.[11]
Scientist's Note: This method's gentleness is its primary advantage. It is one of the mildest base-catalyzed procedures available for TMS ether cleavage.[9] However, reaction times can be longer, and leaving the reaction for excessive periods can sometimes lead to reduced yields with certain substrates.[11]
Protocol 3: Mild Acid-Catalyzed Deprotection with Catalytic HCl
This protocol is rapid and efficient for substrates that are stable to acid.
Workflow Diagram:
Caption: Experimental workflow for acid-catalyzed deprotection.
Materials:
-
TMS-protected alcohol (1.0 equiv)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane
Procedure:
-
Dissolve the TMS-protected alcohol in methanol (~0.1 M).
-
Add a catalytic amount of 1 M HCl (e.g., 1-2 drops per mmol of substrate).[2]
-
Stir the solution at room temperature. The reaction is typically very fast, often completing in 5-30 minutes. Monitor closely by TLC.[2][9]
-
Upon completion, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to provide the deprotected alcohol.[2]
Scientist's Note: The simplicity and speed of this method are its main draws. The primary byproduct, methoxytrimethylsilane (MeOTMS), is volatile and easily removed. However, its application is strictly limited by the acid sensitivity of the substrate.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. The mechanism of silylether deprotection using a tetra-alkyl ammonium fluoride. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. rsc.org [rsc.org]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Silyl ether - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Handling and storage procedures for (trimethylsilyl)acetonitrile
Application Notes & Protocols: (Trimethylsilyl)acetonitrile
A Comprehensive Guide to Safe Handling, Storage, and Synthetic Application
Introduction: The Synthetic Utility of this compound
This compound (TMSACN), also known as (cyanomethyl)trimethylsilane, is a versatile and valuable reagent in modern organic synthesis.[1] Structurally, it is an acetonitrile molecule where one of the alpha-protons has been replaced by a trimethylsilyl group, (CH₃)₃SiCH₂CN. This substitution fundamentally alters its reactivity, transforming it into a stabilized carbanion equivalent. It serves as a potent nucleophile for the introduction of the cyanomethyl group (-CH₂CN), a key structural motif in many pharmaceuticals and biologically active compounds.
TMSACN is primarily used in cyanomethylation reactions, particularly in Lewis acid or Lewis base-catalyzed additions to carbonyl compounds, acetals, and imines.[2] Its ability to react under relatively mild conditions makes it a preferable alternative to using highly basic and hazardous reagents like metal cyanides for similar transformations.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical safety procedures, handling protocols, and a detailed experimental workflow for the effective use of this compound.
Section 1: Hazard Identification and Physicochemical Properties
A thorough understanding of the hazards associated with TMSACN is the foundation of its safe use. It is classified as a Category 3 flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[3] It is also a skin and serious eye irritant and may cause respiratory irritation.[3]
The causality behind these hazards lies in its chemical nature. As a volatile, flammable liquid, its vapors can form explosive mixtures with air and travel to an ignition source.[3] Its toxicity is characteristic of organonitrile compounds, which can cause symptoms of overexposure including headache, dizziness, nausea, and vomiting.[3] The toxicological properties have not been fully investigated, demanding a cautious approach.[3]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 18293-53-3 | [1] |
| Molecular Formula | C₅H₁₁NSi | [1] |
| Molecular Weight | 113.23 g/mol | [1] |
| Appearance | Clear colorless to straw-colored liquid | [4] |
| Density | 0.827 g/mL at 25 °C | [4] |
| Boiling Point | 65-70 °C at 20 mmHg | |
| Flash Point | 43 °C (109.4 °F) - closed cup | |
| Signal Word | Warning or Danger | [3] |
| Hazard Codes | H226, H302, H312, H332, H315, H319, H335 | [3] |
| Hazard Class | Flammable Liquid (Category 3), Acute Toxicity (Category 4), Skin/Eye Irritation | [3] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Given the identified hazards, stringent control measures are mandatory. The primary objective is to prevent all routes of exposure—inhalation, ingestion, and skin/eye contact.
Engineering Controls:
-
Chemical Fume Hood: All handling of TMSACN must be conducted in a well-ventilated chemical fume hood.[3][5] This is the most critical engineering control to prevent the inhalation of its harmful and flammable vapors.
-
Explosion-Proof Equipment: Use only explosion-proof electrical, ventilating, and lighting equipment in areas where TMSACN is handled or stored.[3][5] This mitigates the risk of ignition from electrical sparks.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station must be located in the immediate vicinity of the workstation.[3]
Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a system designed to protect the user from specific, identified risks.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[3] Always inspect gloves for integrity before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[3] For operations with a higher risk of splashing, such as transfers of larger quantities, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Wear additional protective clothing as necessary to prevent any possibility of skin exposure.[3]
-
Respiratory Protection: If working outside of a fume hood (a situation that should be avoided) or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with a low boiling organic solvent filter (Type AX, brown) is necessary.[3]
Section 3: Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and ensuring laboratory safety. The primary storage concerns are its flammability and reactivity.
Storage Protocol:
-
Location: Store TMSACN in a designated flammables storage cabinet or area.[3] The area must be dry, cool, and well-ventilated.[3]
-
Container: Keep the container tightly closed to prevent the escape of flammable vapors and to protect the contents from moisture.[5] Hydrolysis from atmospheric moisture can degrade the reagent.
-
Inert Atmosphere: For long-term storage, it is best practice to store TMSACN under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.[3][6] Post "No Smoking" signs in the storage area.
Incompatible Materials: TMSACN can react violently or dangerously with certain classes of chemicals. Segregate it from the materials listed in the table below.
Table 2: Chemical Incompatibilities
| Incompatible Material | Reason for Incompatibility | Source(s) |
| Strong Oxidizing Agents | Can lead to a violent reaction, fire, or explosion. | [3] |
| Strong Bases | Can catalyze vigorous or uncontrolled polymerization or decomposition. | [3] |
| Acids | May cause a hazardous reaction or decomposition. | [3] |
| Peroxides | Risk of explosive reaction. | [3] |
Below is a workflow diagram illustrating the key safety checkpoints from receiving the chemical to its final storage.
References
- 1. scbt.com [scbt.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. fishersci.com [fishersci.com]
- 4. 18293-53-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
Safe handling and disposal of (trimethylsilyl)acetonitrile
An Application Note and Protocol for the Safe Handling and Disposal of (Trimethylsilyl)acetonitrile
Abstract
This compound (TMSAN), a versatile reagent in organic synthesis, is valued for its role in cyanomethylation and the synthesis of complex molecules.[1] However, its utility is accompanied by significant hazards, primarily stemming from its flammability and acute toxicity related to its cyanide functional group. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, emergency management, and disposal of TMSAN. The protocols herein are designed to mitigate risks by emphasizing engineered controls, appropriate personal protective equipment, and chemically sound neutralization procedures, ensuring a secure laboratory environment.
Hazard Identification and Risk Assessment
A thorough understanding of the physicochemical properties and toxicological profile of this compound is fundamental to its safe use. While it is an organosilicon compound, its primary acute hazard profile is dominated by the cyanide moiety.
1.1. Physicochemical and Toxicological Profile
This compound is a flammable liquid and vapor that is harmful if swallowed, inhaled, or comes into contact with skin.[2] The toxic effects are primarily attributable to the metabolic release of cyanide, which can inhibit cellular respiration, though symptoms may be delayed.[3] It is also a skin and eye irritant.[2] A critical and severe hazard is its reactivity with acids or moisture, which can liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[4]
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | (Cyanomethyl)trimethylsilane, TMSAN | [2][5] |
| CAS Number | 18293-53-3 | [1][5] |
| Molecular Formula | C₅H₁₁NSi | [1][5] |
| Molecular Weight | 113.23 g/mol | [5] |
| Appearance | Clear colorless to straw-colored liquid | [6][7] |
| Boiling Point | 65-70 °C @ 20 mmHg | [1] |
| Density | 0.827 g/mL at 25 °C | [1] |
| Flash Point | 43 °C (109.4 °F) - Closed Cup | |
| Hazard Classifications | Flammable Liquid 3; Acute Toxicity 3/4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; STOT SE 3 | [2] |
1.2. Core Causality of Hazards
-
Toxicity: The C≡N group is the primary toxicophore. In the body, it can be metabolized to release the cyanide ion (CN⁻), a potent and rapid-acting poison that disrupts cellular respiration.[8]
-
Reactivity: The molecule's sensitivity to acid is a major concern. Protonation of the nitrile nitrogen, followed by hydrolysis, can readily cleave the C-CN bond, especially in the presence of moisture, to form hydrogen cyanide (HCN) gas.[9] This reaction is rapid and can generate a lethal concentration of HCN in an enclosed space.
-
Flammability: As an organic solvent-like molecule with a relatively low flash point, its vapors can form explosive mixtures with air that can be ignited by sparks, hot surfaces, or open flames.[2]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered safety approach, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.
2.1. Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and use in reactions, MUST be performed inside a certified and properly functioning chemical fume hood.[10][11] This is the primary defense against inhalation of toxic vapors or any inadvertently generated HCN gas.
-
Designated Area: Establish a designated area within the fume hood specifically for work with cyanides.[11][12] This area should be clearly marked with warning signs.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
-
Safety Equipment: An emergency safety shower and eyewash station must be immediately accessible and tested regularly.[11][12]
2.2. Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | Provides a barrier against skin contact.[12] If the outer glove is contaminated, it can be removed without exposing the skin. Gloves should be inspected for tears before use and changed immediately upon contamination.[13] |
| Eye & Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing. | Protects against splashes to the eyes and face, which can cause serious irritation and rapid absorption of the chemical.[11][12][14] |
| Body Protection | A flame-resistant or standard laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[11] |
| Attire | Long pants and closed-toe shoes are required. | Ensures no skin on the lower body or feet is exposed.[12] |
| Respiratory Protection | Not typically required if all work is conducted in a functioning fume hood. For emergencies or situations where hood use is not feasible, a respirator (e.g., with an ABEK filter) is necessary and requires formal training and fit-testing. | The fume hood provides primary respiratory protection. Respirator use is a specialized control for non-routine situations.[15] |
Standard Operating Protocol for Handling
Adherence to a strict, step-by-step protocol is essential for routine laboratory use. Never work with cyanides alone. [12][13] A "buddy system" ensures someone is present to assist in an emergency.
3.1. Preparation and Weighing
-
Don PPE: Put on all required PPE as detailed in Section 2.2.
-
Prepare Work Area: Confirm the fume hood is operational.[13] Clear the designated area of all unnecessary items, especially acids and incompatible materials.[11] Post a warning sign indicating cyanide use.
-
Container Handling: Transport the reagent bottle from storage to the fume hood in a shatter-resistant secondary container.[10]
-
Weighing:
-
Tare a sealed, empty receiving flask or container on a balance outside the hood.
-
Transfer the tared container into the fume hood.
-
Open the main reagent bottle and perform the liquid transfer into the tared container inside the hood. Use a clean syringe or cannula.
-
Seal the receiving container tightly.
-
Wipe the exterior of the sealed container before removing it from the hood to weigh. This prevents contamination of the balance.[10]
-
-
Reaction Setup: Immediately add the solvent or transfer the weighed reagent to the reaction apparatus within the fume hood.
3.2. Workflow Diagram for Safe Handling
Caption: Workflow for handling this compound.
Storage and Transport
Proper storage is crucial to prevent degradation and accidental reactions.
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight, heat, and ignition sources.[2] The storage area should be designated for flammable and toxic materials.
-
Incompatibilities: Segregate from acids, strong oxidizing agents, bases, and peroxides.[2][10] Storing acids in the same cabinet is a critical failure point that must be avoided.
-
Container Integrity: Keep containers tightly closed to prevent moisture entry and vapor escape.[2][16]
-
Intra-lab Transport: Always use a labeled, sealed, and shatter-resistant secondary container when moving the reagent between the storage area and the laboratory.[10]
Emergency Procedures
Rapid and correct response to an emergency is critical to minimizing harm. Cyanide exposure is a medical emergency requiring immediate professional medical attention. [8]
5.1. Personal Exposure
-
General: Alert colleagues and call for emergency medical services immediately (e.g., 911).[4][11] State that a cyanide exposure has occurred.
-
Inhalation: Immediately move the affected person to fresh air.[2]
-
Skin Contact: Remove all contaminated clothing while under a safety shower. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8][11]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[11][13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2]
-
First Aid: Only trained personnel should provide further aid. Do not perform mouth-to-mouth resuscitation.[8] Provide the Safety Data Sheet (SDS) to the emergency responders.[16]
5.2. Spills and Fires
-
Small Spill (in fume hood): Absorb the spill with a chemical absorbent or sand. Wipe the area with a cloth dampened with a basic solution (pH > 10, e.g., 1% sodium carbonate solution) to neutralize any acidic residue. Collect all contaminated materials in a sealed, heavy-duty plastic bag labeled as "Cyanide Hazardous Waste."[11]
-
Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately, alerting others.[4] Close the doors and prevent entry. Call emergency services.
-
Fire: Use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[2] Do not use water, as it may spread contamination. Firefighting may produce hazardous combustion products including carbon oxides, nitrogen oxides, and silicon dioxide.[2]
5.3. Emergency Response Decision Flowchart
Caption: Decision-making flowchart for emergencies.
Waste Management and Disposal Protocol
All cyanide-containing waste is considered acutely hazardous (P-listed) and must be handled accordingly.[12][16] Never mix cyanide waste with acidic waste.
6.1. Principle of Decontamination: Oxidation
The primary method for neutralizing cyanide is through chemical oxidation to the much less toxic cyanate ion (CNO⁻). A common and effective method uses a basic solution of sodium hypochlorite (household bleach).
CN⁻ + OCl⁻ → CNO⁻ + Cl⁻
This reaction must be performed under basic conditions (pH > 10) to prevent the formation of highly toxic cyanogen chloride (CNCl) or HCN gas.
6.2. Protocol for Quenching and Disposal
-
Prepare Quenching Solution: In a dedicated flask within a fume hood, prepare a fresh ~10% aqueous solution of sodium hypochlorite (bleach). Adjust the pH to >10 using 1 M sodium hydroxide.
-
Cool the Reagent: If quenching unreacted this compound, first dilute it with an inert, water-miscible solvent (e.g., isopropanol) in a separate flask and cool the mixture in an ice bath. This controls the initial exothermic reaction.[17]
-
Slow Addition: Slowly and carefully add the diluted TMSAN solution to the stirring, basic bleach solution. Monitor for any temperature increase or gas evolution.
-
Test for Completion: After the addition is complete, allow the mixture to stir for several hours. Test for the presence of residual cyanide using commercially available test strips or appropriate analytical methods. If cyanide is still present, add more bleach solution.
-
Final Disposal: Once the cyanide is fully destroyed, the resulting solution should be collected as hazardous waste. It may contain silicon byproducts and should not be poured down the drain.[2]
-
Solid Waste: All contaminated items (gloves, absorbent pads, paper towels, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for cyanide waste.[4][11]
-
Empty Containers: The original reagent bottle, even when empty, is considered hazardous waste and must be disposed of through the institution's hazardous waste program, not in the regular trash or glassware disposal.[12][16]
6.3. Waste Disposal Workflow
Caption: Workflow for the neutralization and disposal of TMSAN waste.
References
- 1. This compound | 18293-53-3 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
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- 6. 18293-53-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. monash.edu [monash.edu]
- 9. Cyanide - Wikipedia [en.wikipedia.org]
- 10. research.wayne.edu [research.wayne.edu]
- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. uthsc.edu [uthsc.edu]
- 13. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 14. hsa.ie [hsa.ie]
- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 16. research.columbia.edu [research.columbia.edu]
- 17. epfl.ch [epfl.ch]
Troubleshooting & Optimization
Technical Support Center: Purification of (trimethylsilyl)acetonitrile by Distillation
Welcome to the technical support center for the purification of (trimethylsilyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the distillation of this valuable reagent. Our focus is on ensuring scientific integrity and providing practical, field-proven insights to help you achieve the highest purity for your critical applications.
I. Troubleshooting Guide: Navigating Common Distillation Challenges
This section addresses specific issues that may arise during the distillation of this compound, offering probable causes and actionable solutions.
Question 1: My distillation is proceeding much slower than expected, or the compound is not distilling at the correct temperature/pressure. What's going on?
Answer: This is a common issue that can often be traced back to a few key factors.
Probable Causes:
-
Inaccurate Pressure Reading: The pressure reading at your vacuum gauge may not accurately reflect the pressure at the distillation head. Leaks in the system are a frequent culprit.
-
Insufficient Heating: The heating mantle or oil bath may not be providing uniform or adequate heat to the distillation flask.[1]
-
System Leaks: Even a small leak in your distillation setup can significantly impact the vacuum and, consequently, the boiling point.
-
Flooding of the Column: An excessive boil-up rate can lead to "flooding," where liquid is carried up the distillation column, hindering efficient vapor-liquid equilibrium.[2][3]
Solutions:
-
System Integrity Check: Before starting your distillation, ensure all glass joints are properly sealed. Use a high-quality vacuum grease and check for any cracks or chips in the glassware.
-
Accurate Thermometry: Place the thermometer bulb correctly in the distillation head. The top of the bulb should be level with the bottom of the sidearm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[4]
-
Controlled Heating: Use a heating mantle with a stirrer or an oil bath to ensure even heating. The temperature of the heating bath should typically be set 20-30°C higher than the expected boiling point of the liquid.[1]
-
Gradual Heating: Increase the heat gradually to allow for a steady distillation rate. A good rule of thumb is a collection rate of 1-2 drops per second.
-
Insulation: If you suspect heat loss, especially with a long fractionating column, you can wrap the column with glass wool or aluminum foil to ensure a proper temperature gradient.[4]
Question 2: The distilled this compound appears cloudy or contains particulates. What is the source of this contamination?
Answer: Cloudiness or particulate matter in the distillate is a sign of impurities being carried over.
Probable Causes:
-
Bumping/Boiling Over: Vigorous, uncontrolled boiling can cause non-volatile impurities to be physically carried over with the vapor into the condenser.
-
Decomposition: this compound can be sensitive to heat, and prolonged exposure to high temperatures can lead to decomposition, forming solid byproducts.
-
Reaction with Moisture: If there is residual moisture in the system, it can react with the silyl group, leading to the formation of siloxanes, which may appear as an oil or solid.
Solutions:
-
Use of Boiling Chips or a Magnetic Stirrer: This is crucial to ensure smooth boiling and prevent bumping.
-
Proper Distillation Pressure and Temperature: Operating at a lower pressure (vacuum distillation) allows the compound to boil at a lower temperature, minimizing the risk of thermal decomposition.[5][6] this compound has a boiling point of 65-70 °C at 20 mmHg.[7][8][9]
-
Thoroughly Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use to eliminate any adsorbed water.
-
Inert Atmosphere: For highly sensitive applications, conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent reactions with atmospheric moisture and oxygen.[5]
Question 3: I'm observing pressure fluctuations during the distillation. Why is this happening and how can I stabilize it?
Answer: A stable vacuum is critical for a successful distillation. Fluctuations often point to issues with the vacuum source or the distillation process itself.
Probable Causes:
-
Inconsistent Vacuum Pump Performance: The vacuum pump may be old, the oil may need changing, or it may not be suitable for the desired pressure.
-
Outgassing of the System: Air trapped in joints or dissolved in the crude material can be released during heating, causing pressure fluctuations.
-
Weeping: At very low vapor flow rates, liquid may drip through the perforations in a fractionating column instead of flowing across them, leading to instability.[2][3]
Solutions:
-
Vacuum Pump Maintenance: Regularly check and change the oil in your vacuum pump. Ensure it is appropriately sized for your distillation setup.
-
Degassing the System: Before applying high heat, it can be beneficial to pull a vacuum on the cold system for a period to remove dissolved gases.
-
Controlled Heating and Reflux: A steady and controlled heating rate will ensure a consistent vapor flow, which helps to maintain a stable pressure.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of this compound during purification.
Question 1: What are the key physical properties of this compound that I should be aware of for distillation?
Answer: Understanding the physical properties is fundamental to designing your distillation protocol.
| Property | Value |
| Boiling Point | 162.2°C at 760 mmHg[10], 65-70°C at 20 mmHg[7][8][9] |
| Density | 0.827 g/mL at 25°C[7] |
| Refractive Index | n20/D 1.420[7] |
| Flash Point | 43°C (109.4°F) - closed cup |
| Molecular Weight | 113.23 g/mol [10] |
Question 2: What are the common impurities in crude this compound and how can they be removed prior to distillation?
Answer: Crude this compound may contain starting materials, byproducts, and decomposition products. A pre-distillation workup can significantly improve the final purity. A documented method involves dissolving the crude material in a solvent like benzene, washing it with an acetic acid/sodium acetate buffer (pH ~7), drying the organic layer (e.g., with CaCl2), and then removing the solvent before distillation.[8] This wash helps to remove any acidic or basic impurities.
Question 3: Is this compound sensitive to air or moisture?
Answer: While it is reported to have no reaction with water under neutral conditions, silyl compounds, in general, can be sensitive to moisture, which can lead to hydrolysis of the trimethylsilyl group.[11] For applications requiring high purity and to prevent the formation of siloxane impurities, it is best practice to handle it as a moisture-sensitive compound, using dry glassware and an inert atmosphere where possible.[12]
Question 4: What safety precautions should I take when distilling this compound?
Answer: this compound is a flammable liquid and is toxic if inhaled, ingested, or in contact with skin.[9][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[13]
-
Fume Hood: Conduct the distillation in a well-ventilated chemical fume hood.[13]
-
Inert Atmosphere: As a precaution against both reactivity and flammability, consider using an inert atmosphere.
-
Safe Handling: Keep away from open flames, sparks, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[13][14]
-
Emergency Preparedness: Have an appropriate fire extinguisher readily available and be familiar with emergency procedures.
III. Experimental Protocol: Fractional Vacuum Distillation
This protocol provides a step-by-step guide for the purification of this compound.
-
Pre-treatment of Crude Material (Optional but Recommended):
-
Dissolve the crude this compound in a suitable organic solvent (e.g., benzene, as cited in literature).[8]
-
Wash the organic solution with an acetic acid/sodium acetate buffer (pH ~7).[8]
-
Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous calcium chloride).[8]
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
-
Distillation Setup:
-
Assemble a fractional vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is thoroughly dried.
-
Place a magnetic stir bar in the distillation flask.
-
Add the crude this compound to the distillation flask.
-
Attach the flask to the fractionating column.
-
Connect the condenser to a cooling water source.
-
Connect the vacuum adapter to a vacuum pump with a cold trap in between.
-
-
Distillation Procedure:
-
Begin stirring.
-
Slowly and carefully apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin to heat the distillation flask using a heating mantle or oil bath.
-
Observe the reflux line as it slowly ascends the fractionating column. A slow ascent is indicative of good separation.[4]
-
Collect any initial low-boiling fractions separately.
-
Collect the main fraction at the expected boiling point and pressure (e.g., 65-70°C at 20 mmHg).[7][8][9]
-
Monitor the temperature closely. A stable temperature reading during the collection of the main fraction indicates a pure compound.
-
Once the main fraction is collected, stop the heating and allow the system to cool down completely before slowly and carefully releasing the vacuum.
-
IV. Visualized Workflow
Caption: Workflow for the purification of this compound.
V. References
-
This compound Product Description. ChemicalBook. --INVALID-LINK--
-
Acetonitrile,2-(trimethylsilyl)-. Alfa Chemistry. --INVALID-LINK--
-
This compound 99%. Sigma-Aldrich. --INVALID-LINK--
-
This compound. ChemicalBook. --INVALID-LINK--
-
This compound,(Cyanomethyl)trimethylsilane, TMSAN. ChemBK. --INVALID-LINK--
-
2-(Trimethylsilyl)acetonitrile Formula. ECHEMI. --INVALID-LINK--
-
Distillation. Wikipedia. --INVALID-LINK--
-
Advanced distillation techniques and troubleshooting. Separation Processes Class Notes. --INVALID-LINK--
-
Distillation. Purdue College of Engineering. --INVALID-LINK--
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. --INVALID-LINK--
-
How Can You Fix Problems In Distillation Columns?. Chemistry For Everyone - YouTube. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--
-
Troubleshooting Distillation Column Malfunctions. Ship & Shore Environmental, Inc. --INVALID-LINK--
-
How Do You Troubleshoot Common Distillation Column Issues?. Chemistry For Everyone. --INVALID-LINK--
-
System and method for removing moisture from liquid desiccant. Google Patents. --INVALID-LINK--
-
Distillation. Chemistry LibreTexts. --INVALID-LINK--
-
Troubleshooting of Distillation. Slideshare. --INVALID-LINK--
-
This compound CAS#: 18293-53-3. ChemicalBook. --INVALID-LINK--
-
CY Chemistry - GATE 2026. --INVALID-LINK--
-
How To: Purify by Distillation. Department of Chemistry : University of Rochester. --INVALID-LINK--
-
2-(Trimethylsilyl)acetonitrile. ChemScene. --INVALID-LINK--
-
Organic Syntheses Procedure. --INVALID-LINK--
-
This compound. Santa Cruz Biotechnology. --INVALID-LINK--
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. --INVALID-LINK--
-
A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. --INVALID-LINK--
-
Purification: Fractional Distillation. Department of Chemistry : University of Rochester. --INVALID-LINK--
-
What is Fractional Distillation?. The Chemistry Blog. --INVALID-LINK--
-
A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. SciELO México. --INVALID-LINK--
-
Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. --INVALID-LINK--
-
Silylethers. Chemistry LibreTexts. --INVALID-LINK--
-
Conventional Extractive Distillation of Acetonitrile-Water Mixture. --INVALID-LINK--
-
This compound. BOC Sciences. --INVALID-LINK--
-
Purification of acetonitrile by an azeotropic distillation method. Google Patents. --INVALID-LINK--
References
- 1. How To [chem.rochester.edu]
- 2. fiveable.me [fiveable.me]
- 3. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 4. Purification [chem.rochester.edu]
- 5. Distillation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18293-53-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | 18293-53-3 [chemicalbook.com]
- 9. This compound,(Cyanomethyl)trimethylsilane, TMSAN [chembk.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. This compound CAS#: 18293-53-3 [m.chemicalbook.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. fishersci.com [fishersci.com]
- 14. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
Technical Support Center: (Trimethylsilyl)acetonitrile Reactions
Welcome to the technical support guide for handling (trimethylsilyl)acetonitrile (TMSA) and its associated reactions. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Here, we address common challenges related to impurities, offering field-tested troubleshooting advice and detailed protocols to ensure the success and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding the handling and purity of this compound.
Q1: What are the most common impurities in commercial this compound?
A: The primary impurity of concern is hexamethyldisiloxane (HMDSO) . It forms from the slow hydrolysis of the trimethylsilyl group upon exposure to atmospheric moisture. Other potential impurities can include residual starting materials from its synthesis or other silicon-containing side products. The presence of HMDSO is particularly problematic as it is relatively non-volatile and can interfere with reactions and purification steps.
Q2: How can I quickly assess the purity of my this compound before use?
A: The most reliable methods are ¹H NMR and GC-MS analysis.
-
¹H NMR: In a deuterated solvent like CDCl₃, pure this compound will show a sharp singlet for the nine protons of the trimethylsilyl group at approximately 0.2 ppm and a singlet for the two methylene protons at around 1.2 ppm.[1][2] Hexamethyldisiloxane (HMDSO) will appear as a distinct singlet near 0.05 ppm.[2] The presence of other unexpected peaks may indicate significant contamination.
-
GC-MS: This is an excellent method for detecting volatile impurities. It can confirm the presence of HMDSO and other low-boiling organosilicon compounds.[3]
Q3: I see a small amount of white solid in my bottle of this compound. What is it and is the reagent still usable?
A: The white solid is likely polymerized material or solid hydrolysis byproducts. While the liquid portion may still be usable after purification (e.g., distillation), the presence of solids indicates significant exposure to moisture or other contaminants. It is highly recommended to purify the reagent before use to avoid introducing unknown substances into your reaction.
Q4: Is it necessary to purify commercial this compound before using it in a reaction?
A: For moisture-sensitive reactions, especially those involving the formation of the α-lithio or other carbanionic species, yes, purification is strongly recommended .[4] Commercial grades can contain varying amounts of HMDSO and adsorbed water, which will quench sensitive reagents and lower your yield.[5] For less sensitive applications, high-purity grades from reputable suppliers might be used directly, but a preliminary purity check is always a good practice.[6]
Part 2: Troubleshooting Guide for Reactions
This guide is structured by common problems encountered during or after reactions involving this compound.
Problem 1: Low Reaction Yield or Complete Failure of Reaction
Your reaction shows low conversion of starting material or fails to proceed entirely.
-
Primary Suspect: Moisture and Hydrolysis. The α-carbanion of deprotonated this compound is a strong base and highly sensitive to protic sources, especially water. Moisture in the reagent, solvent, or reaction atmosphere will protonate the anion, rendering it inactive. This moisture also leads to the formation of HMDSO.
-
Troubleshooting Steps:
-
Reagent Purification: Purify the this compound by fractional distillation, preferably under an inert atmosphere (Nitrogen or Argon), to remove water and HMDSO.[7]
-
Solvent & Glassware: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passage through activated alumina columns).[8] All glassware must be flame-dried or oven-dried immediately before use and assembled under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon. Use septa and syringe techniques for all reagent additions.
-
Problem 2: Hexamethyldisiloxane (HMDSO) is a Major Component in the Crude Product Mixture
Post-reaction analysis (NMR, GC-MS) shows a significant amount of HMDSO.
-
Causality: HMDSO is formed via the hydrolysis of the trimethylsilyl group. This can happen to the starting material before the reaction or to the product during aqueous workup, especially under acidic or basic conditions.[9][10] The mechanism involves the formation of trimethylsilanol (TMS-OH), which then condenses to form the more stable HMDSO and water.
-
Troubleshooting & Removal Workflow:
Caption: Workflow for preventing and removing HMDSO.
-
Solutions:
-
Prevention: The best strategy is prevention using the anhydrous techniques described in Problem 1.
-
Removal by Distillation: If your desired product has a significantly different boiling point from HMDSO (b.p. ~101 °C), fractional distillation is the most effective removal method.[11]
-
Removal by Chromatography: HMDSO is non-polar and typically elutes early in normal-phase silica gel chromatography. Careful selection of the eluent system can effectively separate it from more polar products.
-
Aqueous Wash: While counterintuitive, a carefully controlled aqueous wash can sometimes help. HMDSO is insoluble in water, but this step can help remove other water-soluble impurities prior to a final distillation or chromatography step.[9]
-
Problem 3: Formation of α,β-Unsaturated Nitrile Instead of the Expected Adduct
In reactions with carbonyl compounds (e.g., aldehydes, ketones), the major product observed is the α,β-unsaturated nitrile, resulting from the elimination of the trimethylsiloxy group (Peterson Olefination).
-
Causality: The reaction of the this compound anion with a carbonyl compound forms a β-trimethylsiloxy nitrile intermediate. This intermediate can either be protonated (or silylated) to give the stable adduct or undergo elimination to form the alkene.[12] This elimination is often promoted by the reaction conditions, particularly the choice of base and workup procedure.
-
Controlling the Outcome:
-
Low Temperature: Running the reaction at low temperatures (-78 °C is common) stabilizes the intermediate adduct and disfavors elimination.
-
Workup Procedure: Quenching the reaction at low temperature with a mild proton source (like saturated aqueous ammonium chloride) before warming to room temperature can favor isolation of the β-hydroxy nitrile adduct.
-
Lewis Acid-Mediated Reactions: In some cases, using a Lewis acid like TMSOTf can mediate the addition to acetals, providing a pathway to β-methoxy nitriles and avoiding the elimination pathway seen with carbonyls.[12]
-
Part 3: Key Protocols and Data
Table 1: Physical Properties of this compound and Key Impurity
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| This compound | 18293-53-3 | 113.23 | 65-70 / 20 mmHg[7] | 0.827[7] |
| Hexamethyldisiloxane (HMDSO) | 107-46-0 | 162.38 | 101 | 0.764 |
Protocol 1: Purification of this compound by Fractional Distillation
This protocol describes the purification of this compound to remove HMDSO and water.
Safety First: this compound is flammable and toxic.[13] Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Use a heating mantle with a stirrer for uniform heating.
-
The receiving flask should be cooled in an ice bath to minimize loss of the volatile product.[14]
-
-
Procedure:
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the distillation flask.
-
Begin heating the flask gently while maintaining a slow stream of inert gas.
-
Slowly increase the temperature and collect a small forerun fraction (the first ~5-10% of the distillate), which may contain lower-boiling impurities.
-
Carefully collect the main fraction at the expected boiling point (e.g., 65-70 °C at 20 mmHg).[7] Monitor the head temperature closely; a stable boiling point indicates a pure fraction.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
-
Storage:
-
Store the purified, distilled this compound in a sealed bottle under an inert atmosphere (e.g., in a glovebox or sealed with a Sure/Seal™ cap) to prevent re-contamination with moisture.
-
Protocol 2: General Anhydrous Reaction Setup
This protocol outlines a standard setup for reactions involving the sensitive anion of this compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CA1316543C - Method for purifying hexamethyldisiloxane - Google Patents [patents.google.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound CAS#: 18293-53-3 [m.chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. data.epo.org [data.epo.org]
- 10. EP0277825A2 - Method for purifying hexamethyldisiloxane - Google Patents [patents.google.com]
- 11. US4370204A - Method for the purification of hexamethyldisiloxane - Google Patents [patents.google.com]
- 12. scholarship.richmond.edu [scholarship.richmond.edu]
- 13. scbt.com [scbt.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Common byproducts in (trimethylsilyl)acetonitrile reactions and their avoidance
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (trimethylsilyl)acetonitrile (TMSAN). This guide is designed to provide in-depth troubleshooting advice and practical solutions to common issues encountered during reactions involving this versatile reagent. As a powerful synthetic tool, TMSAN offers unique advantages, particularly in the formation of α,β-unsaturated nitriles and as a cyanomethyl anion equivalent. However, its reactivity can also lead to specific byproducts that may complicate reaction outcomes and purification. This document, structured in a user-friendly question-and-answer format, explains the causality behind these side reactions and provides field-proven protocols to mitigate them, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Peterson olefination reaction with TMSAN resulted in a low yield of the desired α,β-unsaturated nitrile and a significant amount of a volatile, nonpolar byproduct. What is this byproduct and how can I avoid it?
A1: The most common volatile and nonpolar byproduct in Peterson olefination reactions is hexamethyldisiloxane (HMDSO) .[1] This byproduct is formed from the elimination of the trimethylsilanolate intermediate during the reaction or upon aqueous workup.
Causality: The Peterson olefination proceeds through a β-hydroxysilane intermediate, which is formed by the addition of the TMSAN carbanion to a carbonyl compound.[2][3] This intermediate then eliminates trimethylsilanolate ((CH₃)₃SiO⁻) to form the desired alkene. During aqueous workup, this silanolate is protonated to form trimethylsilanol, which readily dimerizes to the highly stable and volatile HMDSO.
Avoidance Strategies & Protocol:
-
Strict Anhydrous Conditions: The formation of HMDSO is exacerbated by the presence of water, which can hydrolyze TMSAN, silylated intermediates, or the trimethylsilanolate. Ensure all glassware is oven- or flame-dried and all solvents and reagents are rigorously dried before use.
-
Controlled Workup: The workup procedure is critical. Instead of a simple aqueous quench, consider the following protocol for minimizing HMDSO contamination in the final product.
Protocol: Low-HMDSO Workup for Peterson Olefination
-
After the reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to 0 °C.
-
Slowly add a saturated aqueous solution of NH₄Cl to quench the reaction. This protonates the intermediate alkoxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: HMDSO has a boiling point of approximately 100 °C. If the desired product is significantly less volatile, HMDSO can often be removed by evaporation under high vacuum. For more sensitive compounds, careful column chromatography is effective. A patent also describes the azeotropic removal of HMDSO with acetonitrile, which could be adapted for challenging separations.[4]
Logical Workflow for HMDSO Byproduct Issue:
Caption: Troubleshooting workflow for HMDSO byproduct formation.
Q2: In my nucleophilic addition reaction using lithiated TMSAN, I observe a significant amount of acetonitrile in my crude product after workup. What is causing this, and how can I prevent it?
A2: The presence of acetonitrile in your crude product is due to the unintentional desilylation of this compound, either of the starting material or the reaction intermediate.
Causality: The trimethylsilyl group is labile and can be cleaved under various conditions.
-
Protic Sources: Trace amounts of water or other protic impurities in the reaction mixture can protonate the TMSAN carbanion, leading to the formation of acetonitrile and a silanol.
-
Workup Conditions: Acidic or basic workup conditions can promote the hydrolysis of the C-Si bond. While generally stable to neutral water, the TMS group's lability increases under both acidic and basic conditions.[5]
-
Reaction with Electrophile: In some cases, the electrophile itself or byproducts of the reaction can facilitate desilylation.
Avoidance Strategies & Protocol:
-
Rigorous Drying: As with avoiding HMDSO, ensure all reagents, solvents, and glassware are scrupulously dry.
-
Base Selection and Stoichiometry: Use a slight excess of a strong, non-nucleophilic base like LDA or n-BuLi to ensure complete deprotonation of TMSAN. Incomplete deprotonation leaves residual TMSAN that can be desilylated during workup.
-
Temperature Control: Maintain a low temperature (typically -78 °C) during the deprotonation and subsequent reaction with the electrophile to minimize side reactions.
-
Neutral Workup: If possible, employ a neutral workup. Quenching with a saturated solution of ammonium chloride is generally a mild method to protonate alkoxide intermediates without causing significant desilylation.
Protocol: Minimizing Desilylation in TMSAN Additions
-
Flame-dry a flask under a stream of inert gas (e.g., argon or nitrogen) and cool to room temperature.
-
Add dry solvent (e.g., THF) and this compound via syringe.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add 1.05 equivalents of a strong base (e.g., n-BuLi in hexanes) dropwise while monitoring the internal temperature.
-
Stir the resulting carbanion solution at -78 °C for 30-60 minutes.
-
Add a solution of the electrophile in the same dry solvent dropwise at -78 °C.
-
After the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C.
-
Allow the mixture to warm to room temperature, then proceed with standard extractive workup.
Q3: I am concerned about the potential for self-condensation or dimerization of the TMSAN carbanion. Is this a common issue?
A3: While self-condensation is a known side reaction for many carbanions, particularly those derived from nitriles (a Thorpe-Ziegler type reaction), it is not widely reported as a major byproduct in reactions with the TMSAN carbanion under standard conditions.
Causality and Prevention:
The steric bulk of the trimethylsilyl group likely disfavors the dimerization of the TMSAN carbanion. However, certain conditions could potentially promote this side reaction:
-
Excess Base or High Temperatures: Allowing the carbanion solution to warm up or using a large excess of base could increase the likelihood of self-condensation.
-
Slow Addition of Electrophile: If the electrophile is added too slowly or if it is unreactive, the concentration of the TMSAN carbanion remains high for an extended period, providing more opportunity for it to react with itself.
Best Practices for Avoiding Dimerization:
-
Maintain Low Temperatures: As a general rule for handling reactive carbanions, maintain a low temperature (e.g., -78 °C) throughout the generation and reaction of the TMSAN anion.
-
Rapid Addition of Electrophile (if exothermic profile allows): Once the carbanion is formed, add the electrophile promptly and at a rate that maintains the low reaction temperature.
-
Inverse Addition: In some cases, adding the carbanion solution to the electrophile solution (inverse addition) can keep the concentration of the nucleophile low and minimize self-condensation.
Diagram of Potential Side Reactions:
Caption: Potential reaction pathways for the TMSAN carbanion.
Q4: During a basic aqueous workup of my TMSAN reaction, I noticed gas evolution and the formation of acetate salts as impurities. What is happening?
A4: You are likely observing the base-catalyzed hydrolysis of the nitrile functional group . This can be a significant issue, especially if unreacted TMSAN or the product nitrile is exposed to strong aqueous base at elevated temperatures.
Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions to first form an amide and then a carboxylic acid (or its carboxylate salt under basic conditions).[6] The presence of a strong base like NaOH or KOH in an aqueous workup can catalyze this process, leading to the formation of sodium or potassium acetate (from the hydrolysis of acetonitrile) and ammonia gas. This reaction can be exothermic and, in some cases, lead to a runaway reaction.
Avoidance Strategies:
-
Avoid Strong Aqueous Bases in Workup: Whenever possible, avoid using strong aqueous bases like NaOH or KOH in the workup of reactions involving nitriles, including those derived from TMSAN.
-
Use Mild Basic Conditions if Necessary: If a basic wash is required to remove acidic impurities, use a milder base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Maintain Low Temperatures during Workup: If a basic workup is unavoidable, perform all extractions and washes at low temperatures (e.g., in an ice bath) to minimize the rate of hydrolysis.
-
Minimize Contact Time: Do not allow the organic phase containing the nitrile to remain in contact with the aqueous basic solution for an extended period. Separate the layers promptly after mixing.
Data Summary: Common Byproducts and Their Properties
| Byproduct Name | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Common Cause | Avoidance/Removal |
| Hexamethyldisiloxane (HMDSO) | C₆H₁₈OSi₂ | 162.38 | 100-101 | Hydrolysis of silyl intermediates | Anhydrous conditions, controlled workup, high vacuum, chromatography[7][8] |
| Acetonitrile | CH₃CN | 41.05 | 81-82 | Desilylation of TMSAN | Anhydrous conditions, neutral workup |
| Acetamide/Acetate | CH₃CONH₂ / CH₃COO⁻ | 59.07 / 59.04 | 221 (amide) | Base-catalyzed hydrolysis of nitrile | Avoid strong aqueous base in workup |
References
- 1. youtube.com [youtube.com]
- 2. Peterson Olefination [organic-chemistry.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. US4370204A - Method for the purification of hexamethyldisiloxane - Google Patents [patents.google.com]
- 5. A Mild and Efficient Desilylation of O-tert-Butyldimethylsilyl Ethers Mediated by Chlorotrimethylsilane and Potassium Fluoride Dihydrate in Acetonitrile [organic-chemistry.org]
- 6. Base Hydrolysis of Coordinated Acetonitrile [researchonline.jcu.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
Optimizing reaction conditions for cyanomethylation with (trimethylsilyl)acetonitrile
Welcome to the comprehensive technical support guide for optimizing cyanomethylation reactions using (trimethylsilyl)acetonitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments. As your virtual Senior Application Scientist, I will guide you through the nuances of this powerful C-C bond-forming reaction, focusing on the underlying principles to empower you to overcome common challenges.
Introduction to Cyanomethylation with this compound
The addition of a cyanomethyl group to a carbonyl compound is a valuable transformation in organic synthesis, yielding β-hydroxynitriles. These products are versatile intermediates, readily converted to β-hydroxy carboxylic acids, β-amino alcohols, and other important motifs in medicinal chemistry. This compound has emerged as a key reagent for this purpose, acting as a stable and effective cyanomethyl anion equivalent. The reaction is typically catalyzed by a Lewis base, which activates the Si-C bond, facilitating the nucleophilic attack on the carbonyl substrate. The initial product is a trimethylsilyl-protected cyanohydrin, which can be readily deprotected to afford the desired β-hydroxynitrile.
Troubleshooting Guide
This section addresses common issues encountered during the cyanomethylation of carbonyl compounds with this compound. Each problem is followed by a series of potential causes and actionable solutions, grounded in chemical principles.
Issue 1: Low or No Product Yield
Q: I am observing a low yield of my desired β-hydroxynitrile, or the reaction is not proceeding at all. What are the likely causes and how can I improve the outcome?
A: Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters. Here are the most frequent culprits and the corresponding troubleshooting steps:
-
Ineffective Catalyst Activation: The Lewis base catalyst is crucial for activating the this compound.
-
Solution:
-
Catalyst Choice: For aldehydes, mild Lewis bases like lithium acetate (AcOLi) are often sufficient. Ketones, especially sterically hindered ones, may require stronger Lewis bases or different activators. Consider screening other catalysts such as cesium acetate (AcOCs), cesium fluoride (CsF), or for particularly challenging ketones, magnesium chloride (MgCl₂) or calcium chloride (CaCl₂).[1]
-
Catalyst Quality: Ensure your Lewis base is anhydrous. The presence of water can inhibit the catalyst and react with the reagents. Dry the catalyst under vacuum before use if necessary.
-
-
-
Substrate Reactivity: The electrophilicity of the carbonyl group plays a significant role.
-
Solution:
-
Steric Hindrance: Highly substituted or sterically hindered ketones are less reactive. For these substrates, increasing the reaction temperature (e.g., from 0 °C to room temperature or slightly higher) and prolonging the reaction time may be necessary. However, be mindful that higher temperatures can also promote side reactions.
-
Electronic Effects: Electron-rich carbonyls are less electrophilic. Stronger activation conditions may be required.
-
-
-
Reagent Stability and Quality:
-
Solution:
-
This compound Quality: This reagent is sensitive to moisture and can decompose over time. Use a freshly opened bottle or distill the reagent before use. It has been noted that this compound shows no reaction with water under neutral conditions, but it's good practice to handle it under an inert atmosphere.[2][3]
-
Solvent Quality: Use anhydrous solvent. DMF is a common choice and should be of high purity and dry.
-
-
-
Reaction Temperature:
-
Solution: The optimal temperature is a balance between reaction rate and selectivity. For many aldehydes, the reaction proceeds smoothly at 0 °C.[1] If the reaction is sluggish, a gradual increase in temperature can be beneficial. Monitor the reaction closely by TLC to avoid decomposition or side product formation.
-
Issue 2: Formation of α,β-Unsaturated Nitrile as a Major Byproduct
Q: My main product is the α,β-unsaturated nitrile instead of the desired β-hydroxynitrile. Why is this happening and how can I prevent it?
A: The formation of the α,β-unsaturated nitrile is a result of the elimination of the hydroxyl group (or the O-TMS group) from the initial adduct. This is a common side reaction, particularly with certain substrates.
-
Cause: The elimination is often promoted by elevated temperatures or the presence of a strong base. Substrates that form a conjugated system upon elimination are particularly prone to this side reaction.
-
Solution:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or even lower) throughout the addition.
-
Mild Work-up: During the work-up and deprotection steps, avoid strongly acidic or basic conditions that can catalyze the elimination. A buffered or mild acidic work-up is often preferred for the hydrolysis of the TMS ether.
-
Deprotection Conditions: For the deprotection of the TMS ether, instead of strong acid, consider milder conditions such as treatment with potassium carbonate in methanol or ammonium chloride in aqueous acetonitrile.[4]
-
Issue 3: Recovery of Unreacted Starting Material
Q: I am recovering a significant amount of my starting carbonyl compound. What should I do?
A: This issue is closely related to low conversion and points to a problem with the reaction's initiation or progression.
-
Solution:
-
Review Catalyst and Reagent Quality: As with low yield, ensure your catalyst is active and your this compound is pure.
-
Increase Reagent Stoichiometry: A slight excess of this compound (e.g., 1.2-1.5 equivalents) can sometimes drive the reaction to completion.
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC. If the reaction stalls, a modest increase in temperature might be necessary. Ensure the reaction is allowed to run for a sufficient duration.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Lewis base-catalyzed cyanomethylation with this compound?
A: While the exact mechanism can vary with the catalyst and substrate, a widely accepted pathway involves the activation of the Si-C bond of this compound by the Lewis base. The Lewis base coordinates to the silicon atom, increasing the nucleophilicity of the cyanomethyl group, which then attacks the carbonyl carbon. The resulting alkoxide is subsequently silylated to form the O-trimethylsilyl cyanohydrin. An alternative mechanism proposes the isomerization of the silylnitrile to a more nucleophilic N-silyl ketene imine.[1]
Q2: Which Lewis base catalyst should I choose for my reaction?
A: The choice of catalyst depends on the reactivity of your carbonyl substrate.
| Catalyst | Typical Substrates | Notes |
| Lithium Acetate (AcOLi) | Aldehydes, reactive ketones | A mild and commonly used catalyst.[1] |
| Cesium Acetate (AcOCs) | Aldehydes, ketones | Generally more active than lithium acetate. |
| Cesium Fluoride (CsF) | Isatins, ketones | A strong Lewis base for this transformation. |
| MgCl₂ or CaCl₂ | Ketones | Effective for promoting the addition to less reactive ketones.[1] |
Q3: How do I remove the trimethylsilyl (TMS) protecting group after the reaction?
A: The TMS ether can be cleaved under mild acidic or fluoride-mediated conditions. To avoid the elimination side reaction, it is best to use gentle methods.
-
Mild Acidic Hydrolysis: Treatment with a dilute acid such as 1N HCl in an organic solvent like THF is a common method.
-
Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is very effective. However, it can sometimes be too harsh.
-
Milder Alternatives: For sensitive substrates, consider using potassium carbonate in methanol or ammonium chloride in aqueous acetonitrile.[4]
Q4: What are the appropriate safety precautions when working with this compound?
A: this compound is a flammable liquid and is toxic if inhaled, ingested, or in contact with skin.
-
Handling: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from ignition sources. Keep the container tightly sealed under an inert atmosphere.
-
Disposal: Dispose of waste according to your institution's safety guidelines.
Experimental Protocols
General Protocol for the Cyanomethylation of a Ketone (e.g., Acetophenone)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Acetophenone
-
This compound
-
Lithium Acetate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
1N Hydrochloric acid
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add lithium acetate (0.1 equivalents).
-
Add anhydrous DMF to dissolve the catalyst.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetophenone (1.0 equivalent) to the flask.
-
Slowly add this compound (1.5 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude O-(trimethylsilyl) cyanohydrin.
Deprotection:
-
Dissolve the crude product in THF.
-
Add 1N HCl and stir at room temperature. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting β-hydroxynitrile by flash column chromatography.
Visualizations
Reaction Workflow
Caption: General workflow for the cyanomethylation reaction.
Proposed Reaction Mechanism
References
Technical Support Center: Troubleshooting Low Yields in Peterson Olefination with (Trimethylsilyl)acetonitrile
Welcome to the technical support center for the Peterson olefination, with a specific focus on the synthesis of α,β-unsaturated nitriles using (trimethylsilyl)acetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges and seeking to optimize their reaction yields. Here, we address common issues in a direct question-and-answer format, providing in-depth explanations and actionable protocols based on established chemical principles and field-proven insights.
Troubleshooting Guide: Addressing Low Yields
Low yields in the Peterson olefination with this compound can be a frustrating obstacle. This section is dedicated to diagnosing and resolving the most common problems encountered during this reaction.
Question 1: My reaction is giving a low yield of the desired α,β-unsaturated nitrile. What are the most likely causes?
Low yields in this specific Peterson olefination are typically traced back to one or more of the following factors:
-
Inefficient Deprotonation: The first critical step is the quantitative generation of the α-silylacetonitrile anion. Incomplete deprotonation of this compound leads to a lower concentration of the active nucleophile and, consequently, a reduced yield.
-
Side Reactions of the Carbonyl Compound: Enolizable aldehydes and, more significantly, ketones are prone to deprotonation by the strong base used in the reaction, leading to the formation of enolates that do not participate in the desired olefination. This is a very common cause of low yields.[1][2][3][4]
-
Side Reactions of the Nitrile Group: Although generally tolerant, the nitrile group can undergo side reactions under strongly basic conditions.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the rate of addition of reagents play a crucial role in the success of the reaction.
-
Instability of the Product: α,β-Unsaturated nitriles can be susceptible to polymerization or degradation under the reaction conditions, especially if the workup is delayed or not performed correctly.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the Peterson olefination with this compound, offering a deeper understanding of the reaction's mechanics and nuances.
Question 2: What is the mechanism of the Peterson olefination with this compound?
The Peterson olefination is a two-step process.[5][6][7] First, a strong base is used to deprotonate this compound at the α-position, generating a stabilized α-silylacetonitrile carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a β-hydroxysilane intermediate.
Due to the electron-withdrawing nature of the nitrile group, this β-hydroxysilane intermediate is unstable and undergoes a spontaneous in-situ elimination of a trimethylsilanolate to form the α,β-unsaturated nitrile product.[6] This elimination is typically a syn-elimination under the basic reaction conditions.
Caption: Mechanism of the Peterson Olefination with this compound.
Question 3: Which base should I use for the deprotonation of this compound, and at what temperature?
The choice of base is critical for the success of this reaction. Strong, non-nucleophilic bases are required to efficiently deprotonate this compound without adding to the carbonyl group.
| Base | Typical Conditions | Advantages | Disadvantages |
| Lithium diisopropylamide (LDA) | THF, -78 °C | Strong, non-nucleophilic, commercially available. | Can be sensitive to air and moisture. |
| n-Butyllithium (n-BuLi) | THF or hexanes, -78 °C | Strong, readily available. | Can be nucleophilic, potentially leading to side reactions. |
Recommendation: Lithium diisopropylamide (LDA) is generally the preferred base for this reaction due to its non-nucleophilic nature, which minimizes side reactions. The reaction should be carried out at low temperatures, typically -78 °C , to control the reactivity of the strong base and prevent unwanted side reactions.
Question 4: I am using an easily enolizable ketone, and my yields are consistently low. How can I improve this?
This is a classic problem in reactions involving strong bases and enolizable ketones. The highly basic α-silylacetonitrile anion can act as a base and simply deprotonate the ketone, forming an enolate that is unreactive towards the desired olefination.
The Solution: The Imamoto Protocol with Organocerium Reagents
A highly effective strategy to overcome this issue is the use of organocerium reagents, as pioneered by Imamoto.[1][2][3][4] By pre-treating the α-silylacetonitrile anion with anhydrous cerium(III) chloride (CeCl₃), a less basic but still highly nucleophilic organocerium species is formed. This reagent shows a significantly reduced tendency to deprotonate enolizable ketones and a much higher propensity for nucleophilic addition to the carbonyl group, leading to dramatically improved yields.
Experimental Protocol: In-situ Generation of the Organocerium Reagent
-
Preparation of the α-silylacetonitrile anion: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of LDA (1.05 eq.) in THF dropwise. Stir the mixture at -78 °C for 30 minutes to ensure complete anion formation.
-
Transmetallation with CeCl₃: In a separate flame-dried flask, add anhydrous CeCl₃ (1.1 eq.) and suspend it in anhydrous THF. Cool this suspension to -78 °C. Transfer the freshly prepared α-silylacetonitrile anion solution to the CeCl₃ suspension via cannula. Stir the resulting mixture at -78 °C for 1 hour.
-
Reaction with the enolizable ketone: Slowly add a solution of the enolizable ketone (1.0 eq.) in anhydrous THF to the organocerium reagent at -78 °C.
-
Reaction Monitoring and Workup: Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Caption: Troubleshooting workflow for low yields with enolizable ketones.
Question 5: What are the potential side reactions to be aware of?
Besides the enolization of the carbonyl compound, other side reactions can contribute to low yields:
-
Formation of a "Dianion": The use of excess strong base (more than one equivalent) can lead to the deprotonation of both the α-carbon and the nitrogen of the nitrile group, forming a "dianion". This species may have different reactivity and lead to undesired products.
-
Reaction with the Nitrile Group: Strong bases like n-BuLi can potentially add to the nitrile group, especially at higher temperatures. This is another reason why low temperatures and non-nucleophilic bases are preferred.
-
Aldol-type Reactions: If the carbonyl compound is an aldehyde, self-condensation (aldol reaction) can be a competing pathway under basic conditions.
By carefully controlling the stoichiometry of the base, maintaining low reaction temperatures, and using the appropriate base, these side reactions can be minimized.
References
- 1. CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocerium reagents. Nucleophilic addition to easily enolizable ketones (1984) | Tsuneo Imamoto | 256 Citations [scispace.com]
- 3. Organocerium reagents. Nucleophilic addition to easily enolizable ketones | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Peterson Olefination [organic-chemistry.org]
- 6. Peterson olefination - Wikipedia [en.wikipedia.org]
- 7. Peterson Olefination | NROChemistry [nrochemistry.com]
Preventing decomposition of (trimethylsilyl)acetonitrile during storage
A Guide to Preventing Decomposition During Storage and Handling
Welcome to the Technical Support Center for (trimethylsilyl)acetonitrile (TMSA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of TMSA. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting protocols, and field-proven insights to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has developed a white precipitate. What is it, and is the reagent still usable?
A: The white precipitate is likely a mixture of siloxane-based polymers and potentially acetamide or acetic acid salts, which are decomposition products. The formation of this precipitate indicates that the TMSA has been exposed to moisture and has begun to degrade.
Causality: TMSA is susceptible to hydrolysis at both the trimethylsilyl group and the nitrile functional group. The silicon-carbon bond is polarized, making the silicon atom electrophilic and susceptible to nucleophilic attack by water.[1] This initial hydrolysis of the trimethylsilyl group can be followed by the hydrolysis of the nitrile group, which is often catalyzed by acidic or basic conditions that can arise from the initial decomposition.[2][3][4]
Usability: The presence of a precipitate signifies that the purity of the TMSA has been compromised. Using the degraded reagent can lead to inconsistent results, lower yields, and the introduction of impurities into your reaction. It is strongly recommended to use a fresh, pure vial of TMSA for your experiments. A quality control check via GC-MS or NMR is advised if you must consider using the material.
Q2: The Safety Data Sheet (SDS) for TMSA states it is "moisture sensitive," but another source claims it has "no reaction with water under neutral conditions." Which is correct?
A: Both statements have a degree of validity depending on the specific conditions. While pure TMSA may not react rapidly with perfectly neutral, deionized water, in a typical laboratory environment, "neutral" conditions are rare.[5][6]
Expertise & Experience: The term "moisture sensitive" is the more practical and cautious description for laboratory use. Atmospheric moisture is rarely neutral; it can contain dissolved gases like carbon dioxide, which can form carbonic acid and initiate acid-catalyzed hydrolysis. Similarly, trace impurities on glassware or in solvents can create localized acidic or basic microenvironments. Therefore, for all practical purposes, TMSA should be handled as a moisture-sensitive reagent.
Q3: I store my TMSA in a refrigerator at 4°C as recommended, but it still seems to degrade over time. What else can I do?
A: Refrigeration is a crucial step, but it is not sufficient on its own to prevent decomposition. Several other factors contribute to the long-term stability of TMSA.
Trustworthiness: A self-validating storage protocol involves multiple layers of protection:
-
Inert Atmosphere: Always store TMSA under a dry, inert atmosphere such as argon or nitrogen. This minimizes its exposure to both moisture and oxygen.
-
Tight Seal: Ensure the vial cap is securely tightened. Parafilm can be used as an extra precaution to seal the cap-vial interface.
-
Dedicated Storage: Store TMSA in a desiccator, even within the refrigerator. This provides an additional layer of protection against moisture.
-
Avoid Repeated Freeze-Thaw Cycles: If you do not intend to use the entire vial at once, consider aliquoting the TMSA into smaller, single-use vials under an inert atmosphere. This prevents the introduction of atmospheric moisture into the main stock with each use.
Troubleshooting Guide: Common Issues with TMSA Stability
| Observed Issue | Probable Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or formation of unexpected byproducts. | Degradation of TMSA leading to lower effective concentration and presence of reactive impurities. | 1. Discard the suspect vial of TMSA. 2. Use a fresh, unopened vial for subsequent reactions. 3. Perform a QC check on the new vial before use (see protocol below). |
| Pressure buildup in the vial upon storage. | Decomposition can generate gaseous byproducts. | 1. Handle the vial with extreme caution in a fume hood. 2. Cool the vial before opening to reduce internal pressure. 3. Vent the vial carefully using a needle attached to an inert gas line. |
| Change in color from colorless to yellow or straw-colored. | Formation of impurities or polymeric materials. | 1. The reagent is likely degraded. 2. It is recommended to discard the material. |
The Science of Decomposition: A Deeper Dive
The decomposition of this compound is primarily driven by hydrolysis, which can be initiated by exposure to moisture. The process can be broken down into two main pathways: hydrolysis of the silyl group and hydrolysis of the nitrile group.
Pathway 1: Hydrolysis of the Trimethylsilyl Group
The Si-C bond in TMSA is susceptible to cleavage by nucleophiles, including water. This process is often catalyzed by the presence of acid or base. The initial hydrolysis product is acetonitrile and trimethylsilanol. The trimethylsilanol can then self-condense to form hexamethyldisiloxane and water.
Pathway 2: Hydrolysis of the Nitrile Group
The nitrile functional group can undergo hydrolysis to first form an amide (acetamide) and then a carboxylic acid (acetic acid).[2][3][4] This reaction is catalyzed by both acidic and basic conditions.[4] The initial hydrolysis of the trimethylsilyl group can create conditions that accelerate the hydrolysis of the nitrile.
The following diagram illustrates the potential decomposition pathways of TMSA upon exposure to water.
Best Practices for Storage and Handling
To ensure the longevity and purity of your this compound, adhere to the following best practices:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Original amber glass vial with a tight-fitting cap. | Protects from light and ensures a good seal. |
| Handling | Use only in a fume hood with proper personal protective equipment (PPE). | TMSA is flammable and toxic.[7] |
| Dispensing | Use dry syringes or cannulas under an inert atmosphere. | Minimizes the introduction of moisture into the stock vial. |
| Long-term Storage | Store in a desiccator inside a refrigerator. | Provides an extra layer of protection against moisture. |
Experimental Protocol: Quality Control of this compound via GC-MS
This protocol provides a method to assess the purity of your TMSA and check for the presence of common decomposition products.
1. Sample Preparation: a. Under an inert atmosphere, carefully take 1 µL of the this compound to be tested. b. Dilute the 1 µL of TMSA with 1 mL of anhydrous dichloromethane in a clean, dry GC vial. c. Cap the vial immediately.
2. GC-MS Instrumentation and Conditions:
- GC Column: A non-polar column, such as a DB-5ms or equivalent, is suitable.
- Injector Temperature: 250°C
- Oven Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp: 10°C/minute to 200°C.
- Hold at 200°C for 2 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Detector: Electron Ionization (EI) at 70 eV.
- Scan Range: 35-300 m/z.
3. Data Analysis: a. Identify the peak for this compound. The retention time will vary depending on your specific system. b. Look for the presence of peaks corresponding to potential impurities:
- Acetonitrile: A common, more volatile impurity.
- Hexamethyldisiloxane: A key indicator of hydrolysis of the silyl group.
- Acetamide: An early-stage nitrile hydrolysis product. c. Integrate the peak areas to determine the relative purity of the TMSA. A purity of >95% is generally acceptable for most applications.[8]
The following diagram outlines the workflow for the quality control assessment of TMSA.
References
- 1. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. 18293-53-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound CAS#: 18293-53-3 [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrile anion - Wikipedia [en.wikipedia.org]
Artifacts in trimethylsilyl derivatization reactions and how to avoid them
Welcome to the technical support center for trimethylsilyl (TMS) derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of silylation, a cornerstone technique for preparing samples for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). By converting polar functional groups into their more volatile and thermally stable TMS derivatives, we can significantly improve chromatographic resolution and detection sensitivity.[1][2][3][4] However, the path to successful derivatization is often fraught with challenges, primarily the formation of unwanted artifacts that can compromise the accuracy and reproducibility of your results.[1][2][5]
This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, understand, and eliminate common artifacts in your TMS derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts encountered in TMS derivatization?
A1: Artifacts in TMS derivatization can be broadly categorized as follows:
-
Incomplete Derivatization Products: The presence of partially silylated compounds, which result in multiple peaks for a single analyte in your chromatogram.[5][6]
-
Reagent-Related Artifacts: These include hydrolysis products of the silylating agent (e.g., silanols and siloxanes) and byproducts of the derivatization reaction itself.[5][6][7] These often appear as "ghost peaks" in the chromatogram.[8][9]
-
Analyte-Specific Artifacts: Certain functional groups can form unexpected derivatives. For example, ketones can form enol-TMS ethers, and aldehydes can also form specific artifacts.[2][5]
-
Solvent- and Matrix-Induced Artifacts: The reaction solvent or components within a complex sample matrix can sometimes participate in side reactions, leading to artifact formation.[2][5]
Q2: What causes incomplete derivatization, and how can I ensure my reaction goes to completion?
A2: Incomplete derivatization is a frequent issue and can stem from several factors:
-
Insufficient Reagent: A common pitfall is not using a sufficient excess of the silylating reagent. A general guideline is to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogen sites on your analyte.[10]
-
Suboptimal Reaction Conditions: Time and temperature are critical parameters. Many reactions require heating to proceed to completion. It is crucial to optimize these conditions for your specific analyte.[5][11]
-
Steric Hindrance: Bulky functional groups near the reaction site can hinder the approach of the silylating agent.[7][12] In such cases, a more powerful silylating agent or the addition of a catalyst like trimethylchlorosilane (TMCS) may be necessary.[13][14]
-
Presence of Moisture: Silylating agents are highly reactive towards water. Any moisture in your sample, solvents, or glassware will consume the reagent, leading to incomplete derivatization.[7][12]
To ensure complete derivatization, always use anhydrous solvents, thoroughly dry your samples and glassware, and optimize the reagent excess, reaction time, and temperature.[12][15]
Q3: I'm seeing a lot of "ghost peaks" in my chromatogram. What are they, and how do I get rid of them?
A3: "Ghost peaks" are typically extraneous peaks in your chromatogram that do not originate from your sample. In the context of TMS derivatization, they are often due to:
-
Hydrolysis of Silylating Reagents: Exposure of silylating reagents to moisture leads to the formation of volatile siloxanes, which are a common source of ghost peaks.[8][9]
-
Septum Bleed: Siloxane-based septa in the GC inlet can degrade and release volatile compounds, especially at high temperatures.[8][16]
-
Contamination: Contamination from solvents, glassware, or the GC system itself can introduce ghost peaks.
To eliminate ghost peaks, it is essential to maintain a scrupulously dry system, use high-quality anhydrous solvents, and consider using pre-conditioned, low-bleed septa. Proper storage and handling of silylating reagents are also paramount.
Q4: How should I properly store and handle my silylating reagents?
A4: Silylating reagents are highly sensitive to moisture and air. Improper storage and handling are major contributors to failed derivatization reactions.
-
Storage: Always store silylating reagents in their original sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon).[12] For long-term storage, refrigeration or freezing is often recommended, but always consult the manufacturer's instructions.[17]
-
Handling: When using the reagents, work in a dry environment, such as a glove box or under a stream of dry nitrogen. Use dry syringes and glassware.[12][18] It is advisable to aliquot the reagent into smaller, single-use vials to minimize repeated exposure of the main stock to the atmosphere.
Q5: What is the role of a catalyst like TMCS in silylation reactions?
A5: Trimethylchlorosilane (TMCS) is often added as a catalyst to increase the reactivity of silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13][14] It acts as a stronger silyl donor and is particularly useful for derivatizing sterically hindered functional groups and compounds that are difficult to silylate with the reagent alone.[14] Formulations of BSTFA with 1% or 10% TMCS are commercially available.[10][14]
Troubleshooting Guides
Problem 1: Multiple Peaks for a Single Analyte
Symptoms: Your chromatogram shows two or more peaks for a compound that should ideally elute as a single peak.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Derivatization | One or more active hydrogens on the analyte have not been replaced by a TMS group, leading to a mixture of partially and fully derivatized products.[5][6] | Increase the molar excess of the silylating reagent. Optimize the reaction time and temperature; heating is often required.[5][11] For sterically hindered groups, consider using a more potent silylating agent or adding a catalyst like TMCS.[13][14] |
| Formation of Enol-TMS Ethers | Ketones and some aldehydes can exist in equilibrium with their enol tautomers, which can be silylated to form enol-TMS ethers, resulting in an additional peak.[5][19][20] | To avoid this, a two-step derivatization approach is often effective. First, protect the carbonyl group by methoximation using methoxyamine hydrochloride (MeOx).[21] This converts the keto/aldehyde group into an oxime, preventing enolization. Then, proceed with the silylation of other functional groups.[15][21] |
| Thermal Degradation | The derivatized analyte may be unstable at the GC inlet temperature, leading to on-column degradation and the appearance of multiple peaks. | Optimize the GC inlet temperature to ensure volatilization without causing degradation. |
Problem 2: Broad or Tailing Peaks
Symptoms: The chromatographic peaks for your derivatized analytes are broad and asymmetrical (tailing).
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Active Sites in the GC System | Un-silylated active sites (e.g., free silanol groups) on the GC liner, column, or in the inlet can interact with the analytes, causing peak tailing. | Use a deactivated liner and a high-quality, inert GC column. Periodically silylating the entire GC system by injecting a silylating reagent can help to passivate active sites. |
| Hydrolysis of TMS Derivatives | TMS derivatives are susceptible to hydrolysis.[22] If there is any moisture in the system, the derivatives can revert to their original form, leading to poor peak shape. | Ensure all solvents and carrier gases are anhydrous. Analyze the samples as soon as possible after derivatization. |
| Co-elution with Byproducts | Non-volatile byproducts of the derivatization reaction can co-elute with your analytes of interest, affecting peak shape. | Choose a silylating reagent that produces more volatile byproducts. For example, the byproducts of MSTFA are generally more volatile than those of BSTFA.[13] |
Problem 3: No or Low Derivatization Yield
Symptoms: The peak corresponding to your derivatized analyte is very small or absent, while the peak for the underivatized analyte may be present.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Degraded Silylating Reagent | The silylating reagent has been compromised by exposure to moisture and has lost its reactivity. | Use a fresh, unopened vial of silylating reagent. Ensure proper storage and handling procedures are followed.[23] |
| Presence of Protic Solvents | Protic solvents such as water or methanol will react with the silylating reagent, quenching the reaction. | Ensure your sample is completely dry before adding the silylating reagent.[15] Use only high-purity, anhydrous aprotic solvents (e.g., pyridine, acetonitrile, dichloromethane).[5][12] |
| Incorrect Reaction Conditions | The reaction may require more forcing conditions (higher temperature, longer time) than applied. | Systematically optimize the reaction temperature and time for your specific analyte. |
Experimental Protocols
Protocol 1: General TMS Derivatization Procedure
This protocol provides a starting point for the derivatization of a wide range of compounds. Optimization will be required for specific applications.
-
Sample Preparation: Accurately weigh 1-5 mg of your dried sample into a clean, dry reaction vial.[5] If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen before proceeding.[10]
-
Solvent Addition (Optional): If necessary, dissolve the dried sample in an appropriate volume (e.g., 100 µL) of a high-purity, anhydrous aprotic solvent such as pyridine or acetonitrile.
-
Reagent Addition: Add a sufficient excess of the silylating reagent (e.g., 100 µL of BSTFA or MSTFA). For compounds that are difficult to derivatize, use a reagent containing a catalyst (e.g., BSTFA + 1% TMCS).[10][13]
-
Reaction: Tightly cap the vial and heat at a controlled temperature (typically 60-80°C) for the optimized reaction time (usually 15-60 minutes).[5][13]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC or GC-MS system.[13]
Protocol 2: Two-Step Derivatization for Carbonyl Compounds
This protocol is recommended for analytes containing ketone or aldehyde functional groups to prevent the formation of enol-TMS ether artifacts.
-
Methoximation:
-
Dissolve the dried sample in 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Tightly cap the vial and heat at 60°C for 60 minutes.
-
-
Silylation:
-
After the vial has cooled to room temperature, add 100 µL of a suitable silylating reagent (e.g., MSTFA).
-
Tightly cap the vial and heat at 60°C for 30 minutes.
-
-
Analysis: After cooling, the sample is ready for GC or GC-MS analysis.
Visualizing Derivatization Workflows and Troubleshooting
General TMS Derivatization Workflow
Caption: A generalized workflow for TMS derivatization.
Troubleshooting Decision Tree for Common Artifacts
Caption: A decision tree for troubleshooting common TMS derivatization artifacts.
References
- 1. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. restek.com [restek.com]
- 4. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 5. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography [discover.restek.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mzinterpretation.com [mzinterpretation.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography [discover.restek.com]
- 17. Storage and management of chemical reagents [djsj.com.cn]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
Technical Support Center: Improving Chemoselectivity in Reactions with (Trimethylsilyl)acetonitrile
Welcome to the technical support center for (trimethylsilyl)acetonitrile (TMSAN). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and unlock the full synthetic potential of this versatile reagent. Here, we address common challenges in achieving high chemoselectivity, offering troubleshooting advice and in-depth explanations grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My reaction of lithiated this compound with an α,β-unsaturated ketone is giving a mixture of 1,2- and 1,4-addition products. How can I favor the 1,4-addition (Michael addition)?
A1: This is a classic chemoselectivity challenge governed by the principles of Hard and Soft Acid and Base (HSAB) theory. The carbanion of deprotonated TMSAN is a relatively soft nucleophile.
-
Underlying Principle: 1,2-addition to the carbonyl carbon is typically favored under kinetic control (fast, irreversible) and with harder nucleophiles. 1,4-conjugate addition is favored under thermodynamic control (reversible, leading to the more stable product) and with softer nucleophiles.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C) often favors the kinetically controlled 1,2-addition. To favor the 1,4-adduct, you may need to allow the reaction to warm slowly to a temperature where the 1,2-adduct can revert to the starting materials and the thermodynamically favored 1,4-addition can occur.
-
Choice of Base and Counterion: The nature of the counterion can significantly influence the hardness of the nucleophile. Lithium cations (from n-BuLi or LDA) are small and hard, which can favor 1,2-addition. Consider using a base that provides a softer counterion, such as a potassium or sodium base (e.g., KHMDS or NaHMDS).
-
Solvent Effects: Ethereal solvents like THF are commonly used. However, their polarity can influence the reaction outcome. Less polar solvents might favor 1,4-addition in some cases.
-
Addition of a Lewis Acid: The addition of a Lewis acid that preferentially coordinates to the carbonyl oxygen can enhance the electrophilicity of the carbonyl carbon, potentially favoring 1,2-addition. Conversely, certain Lewis acids might promote the 1,4-addition pathway.
-
Q2: I am attempting a Peterson olefination with this compound and a ketone, but I am getting low yields of the desired α,β-unsaturated nitrile and recovering a lot of the β-hydroxynitrile intermediate. What is going wrong?
A2: The Peterson olefination relies on the in-situ elimination of the trimethylsilanolate group. Incomplete elimination is a common issue.
-
Underlying Principle: The elimination step can be either acid- or base-catalyzed. The stereochemistry of the β-hydroxynitrile intermediate can also play a role, with the anti-diastereomer typically eliminating more readily.
-
Troubleshooting Steps:
-
Force the Elimination: If you have isolated the β-hydroxynitrile, you can subject it to separate elimination conditions. Treatment with a mild acid (like KHSO₄) or a base (like NaH) can drive the reaction to completion.
-
Reaction Conditions for In-Situ Elimination:
-
Base-Induced: Using a strong, non-nucleophilic base for the initial deprotonation and ensuring stoichiometric amounts are present can facilitate the elimination.
-
Acid-Catalyzed: After the initial addition, quenching the reaction with a mild acid can promote elimination.
-
-
Temperature: Increasing the reaction temperature during the workup can sometimes provide the energy needed for elimination.
-
Q3: When reacting deprotonated TMSAN with an ester, I am getting a mixture of the desired β-ketonitrile and the product of double addition. How can I prevent the double addition?
A3: The initially formed β-ketonitrile is acidic and can be deprotonated by the TMSAN anion or the product alkoxide, leading to a stable enolate. However, if the rate of the second addition is competitive with the first, over-addition will occur.
-
Underlying Principle: The reactivity of the intermediate tetrahedral species and the relative rates of the first and second additions are key.[1]
-
Troubleshooting Steps:
-
Inverse Addition: Add the deprotonated TMSAN solution slowly to a solution of the ester at low temperature. This maintains a low concentration of the nucleophile, minimizing the chance of a second addition to the newly formed ketone.
-
Stoichiometry: Use a slight excess of the ester relative to the TMSAN anion.
-
Temperature Control: Maintain a very low reaction temperature (e.g., -78 °C) throughout the addition.
-
Quenching: Quench the reaction at low temperature with a proton source before allowing it to warm up.
-
Troubleshooting Guides
Problem: Poor Yields in the Cyanomethylation of Aldehydes
This reaction should be straightforward, but several factors can lead to low conversion or the formation of byproducts.
| Symptom | Potential Cause | Recommended Solution |
| Low conversion, starting material recovered | 1. Incomplete deprotonation of TMSAN. | - Ensure the base (e.g., LDA, n-BuLi) is fresh and properly titrated. - Perform the deprotonation at an appropriate temperature (e.g., -78 °C for n-BuLi). |
| 2. Aldehyde is sterically hindered. | - Increase the reaction temperature slightly after the addition of the aldehyde. - Use a less sterically hindered base. | |
| 3. Presence of moisture. | - Use anhydrous solvents and oven-dried glassware.[2] - Perform the reaction under an inert atmosphere (N₂ or Ar).[2] | |
| Formation of aldol self-condensation products of the aldehyde | The TMSAN anion is not being formed efficiently, and the strong base is reacting directly with the enolizable aldehyde. | - Confirm the formation of the TMSAN anion before adding the aldehyde. - Use inverse addition: add the aldehyde slowly to the pre-formed TMSAN anion. |
| Decomposition of the product during workup | The β-hydroxynitrile product may be unstable to acidic or basic conditions. | - Use a neutral or mildly acidic quench (e.g., saturated aqueous NH₄Cl). - Purify using chromatography with a deactivated silica gel or by distillation if the product is volatile. |
Experimental Protocol: Optimized Cyanomethylation of Benzaldehyde
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 50 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) to the stirred THF.
-
Add this compound (1.0 equivalent) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 30 minutes at -78 °C.
-
Slowly add a solution of benzaldehyde (1.05 equivalents) in anhydrous THF (10 mL) to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
Understanding the competing pathways is crucial for improving chemoselectivity.
Caption: Competing 1,2- vs. 1,4-addition pathways.
Advanced Troubleshooting: Lewis Acid Mediated Reactions
The use of Lewis acids can dramatically alter the reactivity and selectivity of TMSAN. For instance, trimethylsilyl trifluoromethanesulfonate (TMSOTf) can mediate the condensation of TMSAN with dimethyl acetals to furnish β-methoxynitriles.[3]
Q4: I am trying the TMSOTf-mediated addition of TMSAN to an electron-rich aromatic acetal and observing significant formation of the α,β-unsaturated nitrile instead of the desired β-methoxynitrile. How can I suppress this elimination?
A4: Electron-donating groups on the aromatic ring stabilize the carbocation intermediate formed upon acetal activation, making the subsequent elimination of methanol more favorable.
-
Underlying Principle: The reaction can proceed through an oxocarbenium ion intermediate. For electron-rich systems, the proton on the carbon α to the nitrile becomes more acidic in the intermediate, facilitating elimination.[3]
-
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can be critical. Acetonitrile is often the solvent of choice as it can also act as the nitrile source in some one-pot procedures.[3][4] However, for substrates prone to elimination, a less polar, non-coordinating solvent like dichloromethane (DCM) or even trichloroethylene might disfavor the elimination pathway.[5]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C or below) can disfavor the elimination, which typically has a higher activation energy than the addition step.
-
Stoichiometry of TMSOTf: While stoichiometric amounts of TMSOTf are often required, using a slight excess may accelerate the initial addition relative to the elimination.[3] Conversely, for very sensitive substrates, sub-stoichiometric amounts might be explored, though this could lead to lower conversion.
-
Workup Procedure: A non-aqueous workup, if possible, or a rapid quench at low temperature with a hindered base (like 2,6-lutidine or proton sponge) before warming can help preserve the desired product.
-
Caption: Pathway for TMSOTf-mediated addition and elimination.
This guide provides a starting point for addressing common chemoselectivity issues with this compound. Successful synthesis often requires careful optimization of reaction parameters based on the specific substrate and desired outcome.
References
Technical Support Center: Managing Aqueous Workups for Reactions Involving (Trimethylsilyl)acetonitrile
Welcome to the technical support center for handling (trimethylsilyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. The anion of this compound is a powerful nucleophile for forming new carbon-carbon bonds, but its use presents unique challenges during aqueous workup, primarily related to reaction byproducts and safety. This document provides in-depth, experience-driven answers and troubleshooting strategies to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the workup of reactions involving the anion of this compound.
Q1: What is the primary safety concern during the aqueous workup of reactions involving deprotonated this compound?
A: The most critical concern is the formation of toxic cyanide salts and the potential for their subsequent conversion to hydrogen cyanide (HCN) gas.[1][2][3][4] When the carbanion of this compound is generated using a base like lithium diisopropylamide (LDA) or n-butyllithium, the lithium salt of the anion is formed. Upon quenching with water or an aqueous solution, lithium cyanide (LiCN), a highly toxic and water-soluble salt, is generated as a byproduct.[5][6] If the aqueous layer becomes acidic, LiCN will react to liberate HCN, a volatile and extremely poisonous gas.[7][8] Therefore, all manipulations must be performed in a well-ventilated chemical fume hood, and the pH of the aqueous phase must be carefully controlled.[1][9]
Q2: Is this compound itself stable in water?
A: Yes, under neutral conditions, this compound is relatively stable and shows low sensitivity to hydrolysis.[10][11] The challenges arise not from the starting material's instability, but from the byproducts generated after it has been deprotonated and used as a nucleophile in a reaction.
Q3: What typically happens to the trimethylsilyl (TMS) group during the workup?
A: The fate of the TMS group depends entirely on the reaction product and the workup conditions. The silicon-carbon bond is susceptible to cleavage under both strongly acidic and basic conditions.[12]
-
For products where the TMS group is desired: It is crucial to perform the workup under neutral or mildly buffered conditions to prevent unwanted desilylation.
-
For reactions like the Peterson Olefination: The TMS group is part of a β-hydroxysilane intermediate, which is intentionally eliminated in a subsequent step using either acid or base to form an alkene.[13][14][15] In these cases, the workup is designed to facilitate this elimination.
Q4: Can I perform a "standard" aqueous workup for these reactions?
A: A standard, unmonitored aqueous workup is strongly discouraged due to the significant safety risks associated with cyanide.[6][9] A carefully planned procedure involving a controlled quench, pH monitoring, and proper waste handling is mandatory. All aqueous layers must be treated as hazardous cyanide waste.[16][17]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the workup phase.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Product Yield | Premature Desilylation: The TMS group, which may be essential for product stability or subsequent steps, was cleaved by acidic or basic conditions during workup. | Maintain a neutral pH during the workup. Use a buffered quench like saturated aqueous ammonium chloride (NH₄Cl) instead of water or dilute acid. Wash organic layers with brine instead of acidic/basic solutions. Monitor for desilylation by TLC, looking for a more polar spot.[12] |
| Product Loss During Extraction: The product may be too polar to be efficiently extracted by standard nonpolar solvents like hexanes or diethyl ether. | Change the extraction solvent. A more polar solvent like ethyl acetate or dichloromethane may be more effective. For particularly polar products, a 3:1 mixture of chloroform/isopropanol can be highly effective at recovering water-soluble organic compounds.[18] Perform multiple extractions to maximize recovery. | |
| Incomplete Reaction: The reaction may not have gone to completion before quenching, leaving unreacted starting materials. | Before workup, confirm reaction completion using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider adjusting the temperature or reaction time. | |
| Persistent Emulsion During Extraction | Formation of Siloxanes: Silyl ethers or other silicon-containing byproducts can hydrolyze to form silanols, which then condense into polysiloxanes that act as emulsifying agents. | Break the emulsion by adding saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous phase. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite® or glass wool. Diluting the organic layer with more solvent can also help.[18] |
| Precipitation of Inorganic Salts: Fine precipitates of inorganic salts (e.g., lithium salts) can stabilize emulsions. | Add a small amount of water or brine to dissolve the salts. As mentioned above, filtering through Celite® is a very effective method for removing fine particulates that stabilize emulsions. | |
| Unexpected Side Products | Nitrile Hydrolysis: The nitrile functional group can hydrolyze to a primary amide and then to a carboxylic acid under harsh acidic or basic conditions during a prolonged workup.[19][20] | Keep the workup conditions as mild and brief as possible. Use buffered solutions and avoid heating the reaction mixture during extraction or concentration if possible. |
| Uncontrolled Stereochemistry in Peterson Olefination: Both (E)- and (Z)-alkenes are formed because the intermediate β-hydroxysilane was not isolated. | The stereochemical outcome of the Peterson olefination is dictated by the elimination conditions. A basic workup (e.g., using NaH or KH) promotes syn-elimination, while an acidic workup promotes anti-elimination.[14][21] To control the stereochemistry, quench the reaction mildly (e.g., with aq. NH₄Cl), isolate and separate the diastereomeric β-hydroxysilane intermediates by chromatography, and then treat each diastereomer with the appropriate reagent (acid or base) to obtain the desired alkene isomer.[22] |
Section 3: Key Experimental Protocols & Workflows
Protocol 1: General-Purpose Workup for Reactions of the this compound Anion
This protocol is designed to safely quench the reaction and isolate the silylated product while minimizing exposure to cyanide.
Objective: Isolate the crude product while retaining the TMS group.
-
Cool the Reaction: Once the reaction is complete, cool the flask to 0 °C in an ice-water bath. This minimizes side reactions and reduces the volatility of any potential HCN.
-
Prepare Quenching Solution: Have a beaker of saturated aqueous ammonium chloride (NH₄Cl) ready.
-
Slow Quench: While stirring the reaction mixture vigorously, add the saturated aqueous NH₄Cl solution dropwise. Monitor for any gas evolution or excessive heat generation. The use of NH₄Cl provides a mildly acidic buffer that protonates the carbanion without making the solution strongly acidic, thus suppressing HCN formation.
-
Warm and Dilute: Allow the mixture to warm to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Treat the aqueous layer as hazardous cyanide waste.
-
Extraction: Extract the aqueous layer two more times with the organic solvent. Combine all organic layers.
-
Wash: Wash the combined organic layers with brine. This helps to remove residual water and break any minor emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by chromatography or distillation.
Workflow for Aqueous Workup
The following diagram illustrates the decision-making process for a safe and effective workup.
Caption: General workflow for quenching and extraction.
Section 4: Critical Safety Protocols for Cyanide Management
Working with cyanide requires strict adherence to safety procedures. Failure to do so can have fatal consequences.
Hazard Overview
-
Lithium Cyanide (LiCN): A white, water-soluble solid that is highly toxic if ingested, inhaled, or absorbed through the skin.[1][3][23]
-
Hydrogen Cyanide (HCN): An extremely toxic and flammable gas that can be liberated when cyanide salts are mixed with acid.[4][8]
Mandatory Safety Procedures
-
Fume Hood Usage: All operations, including weighing of reagents, reaction setup, quenching, extraction, and waste treatment, must be conducted in a certified chemical fume hood.[1][8][9]
-
Avoid Acids: Never add strong acid to a reaction mixture or aqueous waste stream that contains cyanide salts.[7][8] This is the most common cause of accidental HCN release.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles and a face shield, and double-glove with chemical-resistant gloves (nitrile is recommended).[1][9] Contaminated gloves must be disposed of as hazardous waste.
-
Designated Work Area: Establish a designated area within the fume hood for cyanide work. Clearly label it with hazard signs.[1]
-
Waste Management: All solid and liquid wastes contaminated with cyanide must be segregated into dedicated, clearly labeled hazardous waste containers.[17] Never mix cyanide waste with acidic waste.
Cyanide Waste Decontamination Protocol
Aqueous waste containing cyanide must be chemically neutralized before disposal by your institution's environmental health and safety (EHS) office. A common laboratory method involves oxidation with bleach under basic conditions.
Caption: Basic workflow for cyanide waste neutralization.
Explanation:
-
The solution is made strongly basic (pH > 10) to ensure that no HCN gas can form.
-
Sodium hypochlorite (bleach) is added to oxidize the toxic cyanide ion (CN⁻) to the much less toxic cyanate ion (OCN⁻).
-
The mixture is stirred to ensure complete reaction.
-
The treated waste should then be collected and disposed of according to your institution's hazardous waste protocols.[7][16][17]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. Lithium cyanide - Wikiwand [wikiwand.com]
- 5. Buy Lithium cyanide (EVT-400855) | 2408-36-8 [evitachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. This compound CAS#: 18293-53-3 [m.chemicalbook.com]
- 11. 18293-53-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Peterson Olefination [organic-chemistry.org]
- 14. Peterson olefination - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. collectandrecycle.com [collectandrecycle.com]
- 17. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 18. Workup [chem.rochester.edu]
- 19. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective [quirkyscience.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. Peterson Olefination | NROChemistry [nrochemistry.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Improving Reaction Yield and Purity
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges in chemical synthesis, focusing on maximizing reaction yield and ensuring the highest product purity. Our approach is grounded in fundamental chemical principles and validated by field-proven insights to empower you to overcome experimental hurdles and achieve your synthesis goals.
Frequently Asked Questions (FAQs)
This section tackles some of the most common questions encountered during chemical synthesis.
Q1: My reaction is giving a low yield. What are the first things I should check?
A: A low yield can stem from a variety of factors. A systematic check of the following is the best first step:
-
Reagent and Solvent Quality: Ensure all starting materials, reagents, and solvents are pure and, if necessary, anhydrous. Impurities, especially water in moisture-sensitive reactions, can halt or divert your reaction pathway.[1][2] It's also crucial to verify the activity of catalysts, as they can degrade over time.[1]
-
Reaction Conditions: Double-check that the temperature, pressure, and reaction time are optimal.[3][4] Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the ideal reaction duration.[1][5]
-
Stoichiometry: Inaccurate measurement of reactants can lead to a low yield. The limiting reactant will dictate the maximum possible product formation.[6][7]
-
Mixing: For heterogeneous reactions, ensure that stirring is vigorous enough to allow for proper mixing of the reactants.[2][8]
Q2: I have a high crude yield, but I'm losing a lot of my product during purification. What can I do?
A: Significant product loss during purification is a common issue. Here are some potential causes and solutions:
-
Column Chromatography:
-
Compound Instability: Some compounds can decompose on the acidic surface of silica gel.[1] To mitigate this, you can deactivate the silica gel by adding a small amount of a base like triethylamine to your eluent.[1]
-
Improper Technique: Poor column packing or loading the sample in too much solvent can lead to broad bands and poor separation, resulting in product loss.[1]
-
Co-elution: If your product and an impurity have similar polarities, they may elute together. Optimizing your solvent system with TLC before running the column is crucial for achieving good separation.[1]
-
-
Aqueous Workup:
-
Incorrect pH: Ensure the aqueous layer's pH is adjusted to keep your product in its neutral, less water-soluble form.[1]
-
Product Solubility: If your product has some solubility in the aqueous layer, minimize the number of washes and back-extract the combined aqueous layers with a fresh portion of the organic solvent.[1]
-
-
Crystallization:
-
Solvent Choice: The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Cooling Rate: Cooling the solution too quickly can trap impurities within the crystals. Slow cooling is important for forming pure crystals.[9]
-
Q3: How do I choose the best purification method for my compound?
A: The optimal purification technique depends on the physical and chemical properties of your compound and the nature of the impurities.[10]
| Purification Method | Best Suited For | Key Considerations |
| Crystallization | Solid compounds with good crystal-forming ability.[11][12] | Solvent selection is crucial for good recovery and purity. |
| Distillation | Liquid compounds with different boiling points from impurities.[13][14] | The boiling point difference between the compound and impurities will determine the type of distillation needed (simple, fractional, or vacuum).[15] |
| Column Chromatography | A wide range of compounds, especially for separating complex mixtures.[12][16] | Can be time-consuming and may lead to product loss if the compound is unstable on the stationary phase.[1] |
| Sublimation | Solid compounds that can transition directly to a gas phase.[12][16] | Effective for separating volatile solids from non-volatile impurities.[12] |
Troubleshooting Guides
This section provides detailed guides to address specific, complex issues you may encounter in the lab.
Guide 1: Troubleshooting Low Reaction Yield
Symptom: The isolated yield of your desired product is consistently and significantly lower than expected.
Potential Causes:
-
Side reactions are consuming starting materials or the product.
-
The reaction is not reaching completion.
-
The product is degrading under the reaction or workup conditions.
Diagnostic Steps & Proposed Solutions:
Caption: A decision tree for troubleshooting low reaction yields.
Experimental Protocol: Optimizing Reaction Temperature
-
Set up parallel reactions: Prepare three to five identical small-scale reactions.
-
Vary the temperature: Run each reaction at a different temperature (e.g., room temperature, 40°C, 60°C, 80°C).
-
Monitor progress: Take aliquots from each reaction at regular intervals and analyze them by TLC or LC-MS to track the consumption of starting material and the formation of the product.
-
Analyze the results: Determine which temperature provides the best balance of reaction rate and minimal side product formation.
Guide 2: Enhancing Product Purity
Symptom: The final product is contaminated with impurities that are difficult to remove.
Potential Causes:
-
Formation of structurally similar byproducts.
-
Incomplete removal of starting materials or reagents.
-
Decomposition of the product during purification.
-
Co-crystallization of impurities with the product.
Diagnostic Steps & Proposed Solutions:
Caption: A workflow for diagnosing and resolving product purity issues.
Experimental Protocol: Developing a Recrystallization Procedure
-
Solvent Screening: In small test tubes, test the solubility of your impure product (a few milligrams) in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) at room temperature and at their boiling points. The ideal solvent will show poor solubility at room temperature but high solubility when hot.[20][21]
-
Dissolution: Once a suitable solvent is identified, dissolve the impure solid in a minimal amount of the hot solvent.[11][20]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[11]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any remaining soluble impurities.[20]
-
Drying: Dry the purified crystals under vacuum.
Guide 3: Catalyst Deactivation and Regeneration
Symptom: A previously reliable catalytic reaction is now sluggish or fails completely.
Potential Causes:
-
Poisoning: Impurities in the feedstock can bind to the catalyst's active sites.[19][22]
-
Fouling: Carbonaceous deposits (coke) can block active sites and pores.[17][19]
-
Thermal Degradation (Sintering): High temperatures can cause the active metal particles to agglomerate, reducing the surface area.[18][19]
-
Leaching: The active metal may dissolve into the reaction medium.[18]
Diagnostic Steps & Proposed Solutions:
| Deactivation Mechanism | Diagnostic Clues | Regeneration Strategy |
| Poisoning | Elemental analysis of the used catalyst shows the presence of contaminants (e.g., sulfur, nitrogen).[22] | Chemical treatment to remove the poison (e.g., washing with a specific solvent).[18][19] |
| Fouling (Coking) | Visual inspection may show black deposits. Thermogravimetric analysis (TGA) can quantify the amount of coke. | Controlled oxidation (burning off the coke in air) or gasification.[17] |
| Sintering | Characterization techniques like X-ray diffraction (XRD) or transmission electron microscopy (TEM) show an increase in particle size. | Often irreversible, but some high-temperature treatments can redisperse the metal particles. |
| Leaching | Analysis of the reaction mixture (e.g., by ICP-MS) reveals the presence of the catalytic metal. | Re-impregnation of the active metal onto the support. |
Experimental Protocol: A Simple Catalyst Regeneration by Calcination
This is a general procedure for removing coke from a solid catalyst and should be adapted based on the specific catalyst and its thermal stability.
-
Place the deactivated catalyst in a ceramic crucible.
-
Position the crucible in a tube furnace.
-
Slowly ramp the temperature (e.g., 5°C/min) under a flow of inert gas (e.g., nitrogen) to a moderate temperature (e.g., 200°C) to remove any adsorbed volatiles.
-
Gradually introduce a controlled amount of air or a dilute oxygen/nitrogen mixture.
-
Increase the temperature to the target calcination temperature (typically 400-600°C, but this is highly dependent on the catalyst) and hold for several hours until the coke is completely combusted.
-
Cool the catalyst slowly under an inert gas flow.
-
Test the activity of the regenerated catalyst.
By systematically addressing these common issues, researchers can significantly improve the efficiency and outcome of their chemical reactions, leading to higher yields of purer products.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. umbrex.com [umbrex.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Chemical reaction monitoring • InSpek application [inspek-solutions.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. quora.com [quora.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. moravek.com [moravek.com]
- 13. homework.study.com [homework.study.com]
- 14. Distillation - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
- 17. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. researchgate.net [researchgate.net]
- 20. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 21. science.uct.ac.za [science.uct.ac.za]
- 22. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of a Versatile Silyl Reagent
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of (Trimethylsilyl)acetonitrile
This compound, (CH₃)₃SiCH₂CN, is a valuable reagent in organic synthesis, serving as a stabilized carbanion equivalent for the introduction of the cyanomethyl group. Its utility in Peterson olefination and other nucleophilic additions makes a thorough understanding of its structural and electronic properties essential. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most direct and powerful method for its characterization. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, compares its spectral features to relevant chemical analogs, and provides a robust protocol for data acquisition.
Molecular Structure and NMR-Active Nuclei
The structure of this compound features two distinct proton environments and three unique carbon environments, making its NMR spectra straightforward yet highly informative. The key structural feature influencing its NMR signature is the presence of the electropositive silicon atom, which profoundly impacts the shielding of adjacent nuclei.
Caption: Molecular structure of this compound.
Part 1: ¹H NMR Spectral Analysis
The proton NMR spectrum provides a clear count of the different proton environments and their electronic state. For this compound in deuterated chloroform (CDCl₃), two distinct singlets are observed.
-
Signal 1: The Trimethylsilyl (TMS) Protons, Si(CH₃)₃
-
Chemical Shift (δ): ~0.20 ppm
-
Integration: 9H
-
Multiplicity: Singlet (s)
-
Analysis: This signal appears at a remarkably upfield position. The low electronegativity of silicon compared to carbon (1.90 vs. 2.55 on the Pauling scale) results in significant shielding of the attached methyl protons. This high-field resonance is a hallmark of TMS-containing compounds. The singlet multiplicity arises because all nine protons are chemically equivalent and lack adjacent protons for spin-spin coupling.
-
-
Signal 2: The Methylene Protons, CH₂
-
Chemical Shift (δ): ~1.60 ppm
-
Integration: 2H
-
Multiplicity: Singlet (s)
-
Analysis: The chemical shift of the methylene protons is determined by two opposing electronic effects. The adjacent electron-withdrawing nitrile group (-CN) exerts a deshielding effect, which would typically shift the signal downfield. However, the silicon atom, located at the β-position, exerts a strong shielding effect (known as the silicon β-effect). The resulting chemical shift of ~1.60 ppm reflects a net shielding compared to analogous structures lacking the silyl group. Like the TMS signal, it is a singlet due to the absence of vicinal proton coupling.
-
Part 2: ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum confirms the three unique carbon environments within the molecule.
-
Signal 1: The Trimethylsilyl Carbons, Si(CH₃)₃
-
Chemical Shift (δ): ~ -1.9 ppm
-
Analysis: Similar to the ¹H spectrum, the carbons of the TMS group are highly shielded by the electropositive silicon atom, causing them to resonate upfield of the tetramethylsilane (TMS) reference standard itself. This negative chemical shift is highly characteristic.
-
-
Signal 2: The Methylene Carbon, CH₂
-
Chemical Shift (δ): ~1.3 ppm
-
Analysis: This signal provides a striking illustration of the silicon β-effect on a carbon nucleus. The methylene carbon is profoundly shielded, resonating at just ~1.3 ppm. This is a dramatic upfield shift compared to its all-carbon analog, where the equivalent carbon appears around 30 ppm.
-
-
Signal 3: The Nitrile Carbon, CN
-
Chemical Shift (δ): ~117.9 ppm
-
Analysis: The nitrile carbon appears in the expected downfield region for sp-hybridized carbons in a cyano group[1]. Its chemical shift is less influenced by the distant silicon atom and is primarily dictated by the local electronic environment of the C≡N triple bond.
-
Part 3: Performance Comparison with Structural Analogs
To fully appreciate the electronic influence of the trimethylsilyl group, it is instructive to compare the NMR data of this compound with that of acetonitrile (the parent compound) and tert-butylacetonitrile (its direct carbon analog).
| Compound | Structure | ¹H δ (ppm), CH₂/CH₃ | ¹H δ (ppm), Si(CH₃)₃/C(CH₃)₃ | ¹³C δ (ppm), CH₂/CH₃ | ¹³C δ (ppm), CN | ¹³C δ (ppm), Si(CH₃)₃/C(CH₃)₃ |
| This compound | (CH₃)₃SiCH₂CN | 1.60 (s, 2H) | 0.20 (s, 9H) | 1.3 | 117.9 | -1.9 |
| Acetonitrile | H-CH₂CN | 2.09 (s, 3H) | N/A | 1.7 | 117.7 | N/A |
| tert-Butylacetonitrile | (CH₃)₃CCH₂CN | 2.18 (s, 2H) | 1.08 (s, 9H) | 30.0 | 122.0 | 26.8 |
Key Insights from the Comparison:
-
Profound Shielding by Silicon: The most significant trend is the powerful shielding effect of the (CH₃)₃Si group. In the ¹H spectrum, the α-protons (CH₂) are shifted upfield by ~0.6 ppm compared to the carbon analog, despite the similar steric bulk. The TMS protons themselves are ~0.9 ppm further upfield than the tert-butyl protons.
-
The β-Effect in ¹³C NMR: The comparative ¹³C data is even more telling. The α-carbon (CH₂) in this compound resonates at an exceptionally high field (1.3 ppm) compared to the analogous carbon in tert-butylacetonitrile (30.0 ppm). This difference of nearly 29 ppm is a textbook demonstration of the hyperconjugative electron-donating nature of the C-Si bond, which dramatically shields the β-carbon.
-
Minimal γ-Effect: The chemical shift of the nitrile carbon (the γ-carbon relative to silicon) is minimally affected, showing that the electronic influence of the silyl group attenuates significantly with distance.
Part 4: Experimental Protocol for NMR Characterization
This section provides a standardized workflow for the acquisition of high-resolution NMR spectra of this compound.
Caption: Standard workflow for NMR sample preparation and analysis.
Methodology:
-
Sample Preparation:
-
Rationale: A concentration of 5-10 mg in 0.6 mL of solvent provides excellent signal-to-noise for ¹H NMR within a few scans and for ¹³C NMR within a reasonable timeframe.
-
Step 1: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Step 2: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference. CDCl₃ is an excellent choice due to its high dissolving power for nonpolar to moderately polar compounds and its well-characterized solvent signal[2][3].
-
Step 3: Agitate the vial to ensure complete dissolution, then transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Setup & Acquisition:
-
Rationale: A high-field spectrometer (≥400 MHz for ¹H) is recommended for optimal signal dispersion, although the simplicity of this spectrum allows for excellent characterization even at lower fields.
-
Step 1: Insert the sample into the spectrometer. Lock the field using the deuterium signal from the CDCl₃ solvent.
-
Step 2: Tune the probe for the ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Step 3 (¹H Acquisition): Acquire the spectrum using standard parameters. Typically, 8 to 16 scans are sufficient.
-
Step 4 (¹³C Acquisition): Acquire the spectrum using a standard proton-decoupled pulse program. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary due to the lower natural abundance of the ¹³C isotope and the quaternary nature of the nitrile carbon.
-
-
Data Processing:
-
Rationale: Proper referencing is critical for accurate data comparison.
-
Step 1: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Step 2: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Step 3: Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm[2].
-
Step 4: Integrate the signals in the ¹H spectrum and assign all peaks in both spectra according to the analyses in Parts 1 and 2.
-
References
A Comparative Guide to the Cyano Stretch in (Trimethylsilyl)acetonitrile: An Infrared Spectroscopy Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular characterization, infrared (IR) spectroscopy stands as a cornerstone technique, offering profound insights into the structural nuances of chemical entities. The vibrational frequency of the cyano (C≡N) group, in particular, serves as a sensitive probe of the local electronic environment. This guide provides an in-depth analysis of the C≡N stretching frequency in (trimethylsilyl)acetonitrile, comparing it with its alkyl counterparts and elucidating the underlying principles that govern its spectral behavior.
The Fundamentals of the Nitrile Stretch
The carbon-nitrogen triple bond in nitriles gives rise to a characteristic sharp and intense absorption band in the IR spectrum, typically appearing in the 2200-2260 cm⁻¹ region.[1] The precise position of this band is dictated by the bond's force constant and the reduced mass of the atoms involved.[2] Electron-withdrawing substituents attached to the nitrile group tend to increase the C≡N bond strength and shift the stretching frequency to higher wavenumbers (a blueshift). Conversely, electron-donating groups can weaken the bond through resonance or inductive effects, resulting in a shift to lower wavenumbers (a redshift).[3][4]
For instance, saturated aliphatic nitriles like acetonitrile (CH₃CN) exhibit a C≡N stretch around 2252 cm⁻¹.[1][5] Conjugation with a π-system, as seen in aromatic nitriles, typically lowers the frequency to the 2220-2240 cm⁻¹ range due to delocalization of electron density into the C≡N π* orbitals, which weakens the triple bond.[1]
The Influence of the Trimethylsilyl Group
The introduction of a trimethylsilyl (TMS) group alpha to the cyano function, as in this compound ((CH₃)₃SiCH₂CN), introduces a unique set of electronic and steric factors that influence the C≡N vibrational frequency. Silicon, being less electronegative than carbon, can act as an electron-donating group through an inductive effect. However, the potential for σ-π hyperconjugation and the steric bulk of the TMS group also play significant roles.
Experimental data reveals that the C≡N stretching frequency in this compound is observed at a lower wavenumber compared to simple alkyl nitriles like acetonitrile. This redshift indicates a net weakening of the C≡N bond. This phenomenon can be attributed to the interplay of several factors:
-
σ-π Hyperconjugation: The primary electronic effect responsible for the observed redshift is likely σ-π hyperconjugation. The σ-electrons from the Si-C bond can interact with the π* antibonding orbitals of the cyano group. This donation of electron density into the antibonding orbital weakens the C≡N triple bond, thus lowering its vibrational frequency.
-
Inductive Effect: While silicon is less electronegative than carbon, leading to an electron-donating inductive effect, the impact of hyperconjugation is generally considered more dominant in this context.
-
Steric Effects: The bulky trimethylsilyl group can influence the molecular geometry and bond angles, which may have a minor secondary effect on the vibrational frequency.
The following diagram illustrates the σ-π hyperconjugation effect in this compound:
Caption: Diagram illustrating σ-π* hyperconjugation in this compound.
Comparative Analysis of C≡N Stretching Frequencies
To provide a clear comparison, the following table summarizes the experimentally observed C≡N stretching frequencies for this compound and related compounds.
| Compound | Formula | C≡N Stretching Frequency (cm⁻¹) | Key Substituent Effect |
| Acetonitrile | CH₃CN | ~2252[1][5] | Reference alkyl nitrile |
| Trimethylacetonitrile | (CH₃)₃CCN | ~2238 | Inductive effect of t-butyl group |
| This compound | (CH₃)₃SiCH₂CN | ~2245 | σ-π Hyperconjugation |
| Benzonitrile | C₆H₅CN | ~2229 | Conjugation with aromatic ring |
Note: The exact peak positions can vary slightly depending on the solvent and the phase of the sample (neat, solution, gas).
The data clearly shows that the trimethylsilyl group in this compound causes a discernible redshift in the C≡N stretching frequency compared to acetonitrile, though not as pronounced as the effect of direct conjugation with an aromatic ring in benzonitrile.
Experimental Protocol for Acquiring the IR Spectrum of this compound
This section outlines a standard procedure for obtaining a high-quality IR spectrum of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Materials and Equipment:
-
This compound (CAS No: 18293-53-3)[6]
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Micropipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed and aligned.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol). Allow the crystal to dry completely.
-
Acquire a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences.
-
-
Sample Application:
-
Using a micropipette, place a small drop (typically 1-2 µL) of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. Typical parameters include:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
-
Data Processing and Analysis:
-
The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic C≡N stretching peak, which is expected to be a sharp, intense band around 2245 cm⁻¹.
-
Label other significant peaks, such as C-H stretches from the methyl groups (~2850-3000 cm⁻¹) and Si-C vibrations.
-
-
Cleaning:
-
After analysis, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.
-
The following workflow diagram summarizes the experimental process:
Caption: Workflow for acquiring an ATR-IR spectrum of this compound.
Conclusion
The IR spectrum of this compound provides a clear example of how substituent effects can modulate the vibrational frequencies of functional groups. The observed redshift of the cyano stretch, when compared to simple alkyl nitriles, is a direct consequence of the electronic properties of the trimethylsilyl group, primarily σ-π hyperconjugation. Understanding these subtle electronic interactions is crucial for the accurate interpretation of spectral data and for leveraging this information in the design and characterization of novel molecules in pharmaceutical and materials science research.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Infrared Spectrometry [www2.chemistry.msu.edu]
- 3. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trimethylsilylacetonitril 99% | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist’s Guide to Cyanomethylation: A Comparative Analysis of (Trimethylsilyl)acetonitrile and Its Alternatives
For researchers, synthetic chemists, and professionals in drug development, the introduction of the cyanomethyl group (–CH₂CN) is a critical transformation. The resulting nitrile functionality is a versatile synthetic handle, readily converted into carboxylic acids, primary amines, amides, and various heterocycles, making it a cornerstone of modern organic synthesis.[1][2] However, the choice of reagent for this transformation is far from trivial, balancing reactivity, substrate scope, operational simplicity, and, most critically, safety.
This guide provides an in-depth comparison of (trimethylsilyl)acetonitrile (TMSAN), a versatile and increasingly popular reagent, with other common methods for cyanomethylation. We will move beyond a simple listing of alternatives to explore the mechanistic underpinnings, practical considerations, and experimental data that inform reagent selection in a real-world laboratory setting.
This compound (TMSAN): The Stabilized Nucleophile
This compound, TMSCH₂CN, has emerged as a reagent of choice due to its unique combination of stability, reactivity, and handling characteristics. Unlike highly basic and unstable carbanions, the α-anion of TMSAN is stabilized by the adjacent silicon atom, rendering it a softer, more manageable nucleophile.
Mechanism of Action and Versatility
The utility of TMSAN stems from its easy deprotonation by a suitable base to form a stabilized carbanion. This can be achieved with strong bases like n-butyllithium or, more attractively for functional group tolerance, with milder Lewis bases such as cesium or lithium acetate.[3] This nucleophile readily participates in a variety of transformations:
-
Addition to Carbonyls: It reacts smoothly with aldehydes and ketones to form β-hydroxynitriles, valuable building blocks in their own right.[3][4]
-
Peterson Olefination: The intermediate β-hydroxysilane can undergo elimination under acidic or basic conditions to furnish α,β-unsaturated nitriles. This two-step process, known as the Peterson Olefination, offers stereochemical control, as the acidic and basic pathways proceed via anti- and syn-elimination, respectively.[5][6][7]
-
Michael Additions and Ring Opening: As a soft nucleophile, the TMSAN anion is well-suited for conjugate additions to α,β-unsaturated systems and for the ring-opening of electrophiles like epoxides and aziridines.[8]
The key advantage of TMSAN is that it provides a synthetic equivalent to the lithioacetonitrile (LiCH₂CN) carbanion but with significantly improved stability and safer handling properties.[9]
Workflow and Mechanism of TMSAN Addition
Caption: Mechanism of Lewis base-catalyzed TMSAN addition to a carbonyl.
The Alternatives: A Comparative Analysis
While TMSAN offers a balanced profile, a complete understanding requires comparison with other established and emerging cyanomethylation reagents.
Direct Use of Acetonitrile: The Atom-Economical Approach
The most direct and atom-economical source for the cyanomethyl group is acetonitrile (CH₃CN) itself.[2] However, its high pKa (~31 in DMSO) necessitates a powerful activation strategy.[2]
-
Reactivity: Activation typically requires stoichiometric amounts of strong bases (e.g., n-BuLi, LiHMDS), which can limit functional group compatibility and lead to side reactions like self-condensation.[1][10]
-
Modern Methods: Recent advances have focused on transition metal catalysis (e.g., using Cu, Rh, or Ni) or photoredox catalysis to generate cyanomethyl radicals or activated organometallic species under milder conditions.[1][2][4] These methods avoid the need for super-stoichiometric strong bases but require careful optimization of catalysts and reaction conditions.
Verdict: While appealing for its low cost and atom economy, direct use of acetonitrile often involves harsh conditions or complex catalytic systems, making it less generally applicable than TMSAN for delicate substrates.
Cyanide-Generating Reagents: High Reactivity, Higher Hazard
This category includes reagents that act as sources of cyanide ion (CN⁻) or hydrogen cyanide (HCN).
-
Acetone Cyanohydrin (ACH): Often used as a more convenient liquid substitute for gaseous HCN.[11] However, its stability is a major concern. ACH readily decomposes upon contact with bases, water, or heat, releasing highly toxic and flammable HCN gas.[12][13] This makes it extremely hazardous to handle and store.
-
Diethylaluminum Cyanide (Et₂AlCN): A powerful reagent for the hydrocyanation of α,β-unsaturated ketones.[14] The Lewis acidic aluminum center activates the carbonyl group towards conjugate addition of the cyanide. While effective, it is an organoaluminum reagent, making it highly pyrophoric and moisture-sensitive, requiring stringent anhydrous and inert atmosphere techniques.
Verdict: These reagents are powerful but carry significant safety and handling burdens. The risk of exposure to HCN or pyrophoric materials necessitates specialized equipment and protocols. TMSAN provides a much safer alternative by keeping the cyanide moiety covalently bound until the desired C-C bond is formed.
Unstabilized Carbanions: Lithioacetonitrile (LiCH₂CN)
Prepared in situ by treating acetonitrile with a strong base like n-BuLi, lithioacetonitrile is the archetypal cyanomethylating carbanion.
-
Reactivity: As a "naked" and highly reactive carbanion, it reacts rapidly with a wide range of electrophiles.
-
Stability: Its high reactivity is also its downfall. LiCH₂CN is notoriously unstable, prone to rapid decomposition and polymerization, leading to diminished yields and complex product mixtures.[10] Its preparation and use require low temperatures and precise stoichiometric control.
Verdict: TMSAN can be considered a "tamed" version of LiCH₂CN. The trimethylsilyl group provides the necessary stability for controlled and predictable reactions, making it a more reliable and user-friendly reagent in almost all applications.
Data-Driven Comparison
To provide a clear, objective comparison, the following table summarizes the key performance indicators of these reagents.
| Feature | This compound (TMSAN) | Acetonitrile (Direct Use) | Acetone Cyanohydrin (ACH) | Diethylaluminum Cyanide (Et₂AlCN) | Lithioacetonitrile (LiCH₂CN) |
| Form | Colorless liquid[9] | Colorless liquid | Colorless liquid[13] | Solution in toluene[14] | Generated in situ |
| Reactivity | Moderate, tunable | Low (requires activation) | High (as HCN source) | High, Lewis acidic | Very High, Unstable |
| Key Advantage | Versatile, stable carbanion, good safety profile[9] | Atom-economical, low cost[2] | Potent HCN source | Excellent for conjugate additions[14] | High intrinsic reactivity |
| Key Disadvantage | Higher molecular weight, requires base | Harsh conditions or catalyst needed[1][2] | Extremely toxic , unstable[12][13] | Pyrophoric, moisture-sensitive | Thermally unstable, side reactions[10] |
| Typical Substrates | Aldehydes, ketones, imines, epoxides[3][8] | C-H bonds, imines (with catalyst)[1] | Aldehydes, ketones (Strecker)[15] | α,β-Unsaturated ketones[14] | General electrophiles |
| Safety Profile | Moderate; handle with care | Low | Severe Hazard (HCN release) | Severe Hazard (Pyrophoric) | High (strong base, unstable) |
Experimental Protocols: A Practical Guide
The following protocols are representative of the methodologies discussed and are intended to highlight the practical differences in their application.
Protocol 1: Lewis Base-Catalyzed Cyanomethylation with TMSAN
This procedure demonstrates the mild conditions under which TMSAN can be effectively used.[3]
-
To a stirred solution of the aldehyde (1.0 mmol, 1.0 eq) in dry THF (5 mL) under an inert atmosphere (N₂ or Ar), add this compound (1.5 mmol, 1.5 eq).
-
Add a catalytic amount of a Lewis base, such as lithium acetate (LiOAc) (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the corresponding β-hydroxynitrile.
General Experimental Workflow
Caption: A generalized workflow for a typical cyanomethylation reaction.
Protocol 2: Strecker Synthesis using Acetone Cyanohydrin (Illustrative)
This classic three-component reaction highlights the use of a cyanide source with an aldehyde and amine.[15]
CAUTION: This reaction involves cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
In a reaction vessel, combine the aldehyde (1.0 mmol, 1.0 eq) and ammonium chloride (1.1 mmol, 1.1 eq) in methanol.
-
Add an aqueous solution of sodium cyanide (1.1 mmol, 1.1 eq) dropwise at 0 °C. (Alternatively, a protocol could use ACH as the HCN source after initial imine formation).
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry, concentrate, and purify the crude α-aminonitrile product.
The operational complexity and extreme hazard associated with Protocol 2 stand in stark contrast to the milder and safer procedure for TMSAN.
Conclusion and Recommendations
The selection of a cyanomethylation reagent is a critical decision that impacts yield, scalability, and laboratory safety.
-
This compound (TMSAN) stands out as the superior general-purpose reagent. Its stabilized carbanion offers a unique blend of potent nucleophilicity and operational stability, enabling a broad range of applications under relatively mild conditions. Its significantly improved safety profile over reagents like acetone cyanohydrin and diethylaluminum cyanide makes it the preferred choice for both discovery and process development.
-
Direct use of acetonitrile is a viable, atom-economical option when a suitable catalytic system has been developed and optimized, particularly for large-scale synthesis where cost is a primary driver.
-
Highly reactive and hazardous reagents like Et₂AlCN and in situ-generated LiCH₂CN should be reserved for specific applications where their unique reactivity is essential and cannot be replicated by milder reagents. Their use demands a rigorous approach to safety and handling.
For the modern synthesis lab, this compound provides the most robust and reliable platform for introducing the valuable cyanomethyl group, empowering chemists to build complex molecules with greater efficiency and a higher degree of safety.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile synthesis by C-C coupling (Cyanomethylation) [organic-chemistry.org]
- 5. Peterson Olefination [organic-chemistry.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Peterson olefination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. researchgate.net [researchgate.net]
- 11. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]
- 12. ACETONE CYANOHYDRIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. ICSC 0611 - ACETONE CYANOHYDRIN [chemicalsafety.ilo.org]
- 14. cenmed.com [cenmed.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Comparison Guide: The Ascendancy of (Trimethylsilyl)acetonitrile Over Traditional Nitrile Anions in Synthesis
A Senior Application Scientist's Perspective on Modern C-C Bond Formation
In the landscape of organic synthesis, the formation of carbon-carbon bonds remains the cornerstone of molecular construction. For decades, chemists have relied on nitrile anions—carbanions generated from the deprotonation of simple alkyl nitriles—as robust nucleophiles for introducing the cyanomethyl group. However, this traditional approach is fraught with challenges, including harsh reaction conditions and problematic side reactions. The advent of (trimethylsilyl)acetonitrile (TMSA) has provided a transformative solution, offering a milder, more selective, and versatile alternative that addresses the fundamental limitations of its predecessors.
This guide provides an in-depth comparison of this compound and traditional nitrile anions, grounded in mechanistic principles and supported by experimental data, to inform the choices of researchers, scientists, and drug development professionals in their synthetic endeavors.
The Limitations of Traditional Nitrile Anions
Traditional methods for generating nitrile anions, such as treating acetonitrile with a strong base, are powerful but crude. The process typically involves highly reactive and hazardous reagents under demanding conditions.
Generation and Inherent Instability
The proton on the carbon alpha to a nitrile group is weakly acidic, requiring a very strong base for removal.[1] The base of choice is often a lithium amide, like lithium diisopropylamide (LDA), or an organolithium reagent like n-butyllithium.[2][3]
Challenges associated with this approach include:
-
Extreme Basicity and Pyrophoric Nature: LDA and n-butyllithium are highly pyrophoric, igniting spontaneously on contact with air, and react violently with water.[4] Their handling requires stringent inert atmosphere techniques and specialized equipment.
-
Cryogenic Temperatures: To manage the high reactivity and prevent unwanted side reactions, these deprotonations must almost always be performed at very low temperatures, typically -78 °C.[4][5] This adds significant logistical and energy costs to any process.
-
Competitive Side Reactions: The use of strong, unhindered bases like n-butyllithium can lead to competitive nucleophilic addition to the nitrile's carbon-nitrogen triple bond, consuming the starting material and generating impurities.[3]
The Plague of Poor Selectivity
Once formed, traditional nitrile anions are highly reactive nucleophiles, but this reactivity is often difficult to control, leading to a cascade of undesirable outcomes.
-
Polyalkylation: The most significant drawback is over-alkylation.[3] After the first alkylation, the product nitrile often has an even more acidic alpha-proton, which can be deprotonated by any remaining base or another nitrile anion. This leads to a second, and sometimes third, alkylation, resulting in a mixture of products that are difficult to separate and lower the yield of the desired mono-alkylated compound.
-
Self-Condensation: At higher concentrations or elevated temperatures, nitrile anions can attack the nitrile group of a neutral acetonitrile molecule, initiating a self-condensation cascade known as the Thorpe-Ziegler reaction, further reducing yields.[3]
The combination of hazardous reagents, extreme temperatures, and poor reaction control makes the use of traditional nitrile anions a significant challenge, particularly in complex, multi-step syntheses where yield and purity are paramount.
This compound: A Paradigm Shift in Reactivity and Control
This compound, with the structure (CH₃)₃Si-CH₂-C≡N, is a stable, commercially available liquid that elegantly circumvents the issues associated with traditional nitrile anions.[6][7] Its advantages stem from the strategic placement of the trimethylsilyl group, which fundamentally alters the reagent's reactivity pathway.
Bypassing Harsh Deprotonation: The Silyl Ketene Imine Pathway
Instead of forceful deprotonation, TMSA operates through a more subtle and powerful mechanism. In the presence of a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) or a catalytic amount of a Lewis base (e.g., fluoride or acetate ions), TMSA can isomerize in situ to its more nucleophilic tautomer, a silyl ketene imine.[8][9][10]
This pathway is transformative because it avoids the need for stoichiometric quantities of strong, hazardous bases. The reactions can often be performed under much milder, more practical conditions, sometimes even at room temperature.
Achieving Unprecedented Selectivity
The silyl group is the key to the enhanced control and selectivity observed with TMSA.
-
Controlled Mono-Addition: The silyl group is transferred to the electrophile's acceptor atom (typically an oxygen) during the reaction. The resulting silylated intermediate is stable and generally not prone to further reaction, effectively preventing the polyalkylation that plagues traditional methods.
-
Enabling Novel Transformations: The silicon atom enables unique synthetic strategies not possible with simple nitriles. A prime example is the (Z)-selective Peterson Olefination , a powerful method for synthesizing alkenes with high stereocontrol.[6]
Expanding the Synthetic Toolkit
The ability to generate the nucleophile under mild Lewis acidic or basic conditions dramatically broadens the scope of compatible electrophiles and functional groups.
-
Mukaiyama-Type Additions: TMSA excels in Lewis acid-mediated additions to electrophiles like acetals, which would not be feasible with strongly basic nitrile anions.[9] This opens a new corridor for constructing complex molecular frameworks.
-
Functional Group Tolerance: The absence of strong Brønsted bases means that sensitive functional groups (esters, ketones, etc.) that would be deprotonated or attacked by LDA are often tolerated, simplifying synthetic planning and reducing the need for protecting groups.
A Superior Safety and Handling Profile
From a practical standpoint, TMSA offers significant safety advantages:
-
It is not pyrophoric and is far easier to handle than organolithium reagents.[6][7]
-
It eliminates the need to use highly toxic inorganic cyanide salts like NaCN or KCN. While organic nitriles have toxicity, they are generally less acutely hazardous than soluble cyanide salts.[11][12][13]
-
The shift to milder reaction conditions inherently reduces the overall risk of a process.
Data-Driven Comparison
The theoretical advantages of this compound are clearly reflected in its practical application. The following table summarizes the key operational differences.
| Feature | Traditional Nitrile Anion (e.g., from Acetonitrile + LDA) | This compound (TMSA) |
| Reagent Generation | In situ deprotonation with a stoichiometric strong base | Used directly, activated by a catalyst |
| Typical Base/Activator | Lithium Diisopropylamide (LDA), n-Butyllithium | Catalytic Lewis Acid (e.g., TMSOTf) or Lewis Base (e.g., F⁻) |
| Typical Temperature | Cryogenic (-78 °C) | 0 °C to Room Temperature |
| Key Side Reactions | Polyalkylation, self-condensation, base addition | Minimal; silylated intermediate is stable |
| Safety Hazards | Pyrophoric and water-reactive base, cryogenic liquids | Flammable liquid, but avoids pyrophoric reagents |
Visualization of Reaction Pathways
The fundamental differences in the reaction mechanisms of traditional nitrile anions and this compound are visualized below.
Caption: Generation and reaction of a traditional nitrile anion.
Caption: Activation and reaction of this compound.
Experimental Protocols: A Practical Illustration
Protocol 1: Traditional Alkylation of Acetonitrile (Illustrative)
Objective: Synthesize 3-phenylpropionitrile.
Methodology:
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is cooled to -78 °C in a dry ice/acetone bath.
-
Base Preparation: Anhydrous tetrahydrofuran (THF) is added, followed by the slow, dropwise addition of n-butyllithium. Diisopropylamine is then added dropwise to form LDA in situ. The solution is stirred for 30 minutes at -78 °C.
-
Anion Formation: Acetonitrile, dissolved in anhydrous THF, is added dropwise to the LDA solution. The mixture is stirred for 1 hour at -78 °C to ensure complete formation of the lithium acetonitrile anion.
-
Alkylation: Benzyl bromide is added dropwise. The reaction is allowed to stir for several hours at -78 °C and then slowly warm to room temperature.
-
Workup: The reaction is quenched by the careful addition of saturated aqueous ammonium chloride. The product is extracted with an organic solvent, dried, and purified by column chromatography. Challenges: Strict moisture exclusion, cryogenic temperatures, handling of pyrophoric reagents, and potential for di-alkylation.
Protocol 2: Lewis Acid-Mediated Addition of TMSA to an Acetal
Objective: Synthesize 3-methoxy-3-phenylpropionitrile.[9]
Methodology:
-
Setup: A standard round-bottom flask is charged with a magnetic stir bar, benzaldehyde dimethyl acetal, and acetonitrile (as solvent).
-
Reagent Addition: this compound is added via syringe at room temperature.
-
Initiation: The flask is cooled to 0 °C in an ice bath, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise.
-
Reaction: The reaction is stirred at 0 °C and monitored by TLC until completion (typically a few hours).
-
Workup: The reaction is quenched with saturated aqueous sodium bicarbonate. The product is extracted with an organic solvent, dried, and concentrated. Purification is typically straightforward. Advantages: Milder conditions, no pyrophoric reagents, high selectivity for the mono-adduct, and operational simplicity.
Conclusion
This compound represents a significant evolution from traditional nitrile anions. By fundamentally altering the mechanism of nucleophile generation from harsh deprotonation to a mild, catalyst-induced isomerization, it offers a superior solution for cyanomethylation and related C-C bond-forming reactions. Its key advantages—milder reaction conditions, greatly enhanced selectivity, prevention of common side reactions, a broader substrate scope, and improved safety—make it an indispensable tool for the modern synthetic chemist. For researchers in pharmaceutical and materials science, where efficiency, purity, and scalability are critical, adopting TMSA over traditional methods is not merely a matter of convenience; it is a strategic choice that enables the construction of complex molecules with greater precision and reliability.
References
- 1. Nitrile - Wikipedia [en.wikipedia.org]
- 2. proprep.com [proprep.com]
- 3. Nitrile anion - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 6. This compound CAS#: 18293-53-3 [m.chemicalbook.com]
- 7. 18293-53-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. scholarship.richmond.edu [scholarship.richmond.edu]
- 10. Figure 1 from Mukaiyama addition of this compound to dimethyl acetals mediated by trimethylsilyl trifluoromethanesulfonate | Semantic Scholar [semanticscholar.org]
- 11. Acetonitrile- The Simplest Organic Nitrile_Chemicalbook [chemicalbook.com]
- 12. Cyanide - Wikipedia [en.wikipedia.org]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
The Practitioner's Guide to Lewis Acid Catalysis in Cyanomethylation Reactions with (Trimethylsilyl)acetonitrile
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and selective carbon-carbon bond formation methodologies is paramount. Among the arsenal of reagents available to the synthetic chemist, (trimethylsilyl)acetonitrile (TMSACN) has emerged as a versatile and mild nucleophile for the introduction of a cyanomethyl group, a valuable synthon for the preparation of β-hydroxynitriles, β-aminonitriles, and other important precursors to pharmaceuticals and natural products. The efficacy of TMSACN is intrinsically linked to its activation by a Lewis acid catalyst. This guide provides an in-depth, objective comparison of the performance of common Lewis acids—Titanium tetrachloride (TiCl₄), Tin(IV) chloride (SnCl₄), Boron trifluoride etherate (BF₃·OEt₂), and Zinc chloride (ZnCl₂)—in promoting reactions of this compound with electrophiles, supported by experimental data and mechanistic insights to inform your catalyst selection.
The Crucial Role of the Lewis Acid: Activating the Electrophile and the Nucleophile
The fundamental role of the Lewis acid in this context is twofold. Primarily, it coordinates to the electrophile, such as an aldehyde or imine, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and rendering it more susceptible to nucleophilic attack. Concurrently, some Lewis acids can interact with the nitrile group of this compound, or more commonly, facilitate the in situ formation of a more potent nucleophile, the N-silyl ketene imine, through isomerization. The choice of Lewis acid dictates the balance between these activation modes, influencing reaction rates, yields, and selectivities.
Comparative Efficacy of Common Lewis Acids
The selection of an appropriate Lewis acid is a critical parameter that can significantly impact the outcome of a reaction. Below is a comparative analysis of the performance of TiCl₄, SnCl₄, BF₃·OEt₂, and ZnCl₂ in the context of cyanomethylation reactions using this compound.
Titanium(IV) Chloride (TiCl₄): The Powerful Workhorse
Titanium(IV) chloride is a strong and highly effective Lewis acid for a wide range of organic transformations.[1][2][3] In the context of cyanomethylation, TiCl₄ is known for its ability to promote the addition of silyl enol ethers and related nucleophiles to carbonyl compounds and imines with high efficiency.[4][5][6] Its strong oxophilicity leads to potent activation of carbonyl electrophiles.
Mechanistic Considerations: TiCl₄ activates the aldehyde by coordinating to the carbonyl oxygen. This is followed by the nucleophilic attack of this compound. The reaction is believed to proceed through a titanium enolate intermediate.[7] The high reactivity of TiCl₄ often allows for reactions to proceed at low temperatures, which can be advantageous for controlling selectivity.
Experimental Protocol: TiCl₄-Catalyzed Addition of this compound to Benzaldehyde
To a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an inert atmosphere is added TiCl₄ (1.1 mmol, 1.1 mL of a 1.0 M solution in CH₂Cl₂) dropwise. The mixture is stirred for 15 minutes. A solution of this compound (1.2 mmol) in dichloromethane (2 mL) is then added dropwise. The reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates completion. The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is allowed to warm to room temperature and extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding β-hydroxy nitrile.
Tin(IV) Chloride (SnCl₄): A Milder Alternative
SnCl₄ is another potent Lewis acid, though generally considered milder than TiCl₄.[6] It is widely used in Friedel-Crafts reactions and various carbon-carbon bond-forming reactions.[8][9] In reactions involving silyl nucleophiles, SnCl₄ has been shown to be an effective catalyst for the addition to acetals and other electrophiles.[10][11]
Mechanistic Considerations: Similar to TiCl₄, SnCl₄ activates the electrophile through coordination. Its reduced reactivity compared to TiCl₄ can sometimes lead to cleaner reactions with fewer side products, although it may require higher temperatures or longer reaction times.
Experimental Protocol: SnCl₄-Catalyzed Addition of this compound to an Imine
To a solution of the N-benzylideneaniline (1.0 mmol) in anhydrous acetonitrile (5 mL) at 0 °C under an inert atmosphere is added SnCl₄ (1.0 mmol, 1.0 mL of a 1.0 M solution in CH₂Cl₂) dropwise. The mixture is stirred for 10 minutes. This compound (1.5 mmol) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography to yield the desired β-aminonitrile.
Boron Trifluoride Etherate (BF₃·OEt₂): The Versatile and Convenient Catalyst
BF₃·OEt₂ is a widely used, commercially available, and easy-to-handle Lewis acid.[7][12] It is effective in a vast array of reactions, including epoxide openings, rearrangements, and additions to carbonyls.[7][12][13] While it is a competent Lewis acid, its efficacy with this compound can be substrate-dependent. In some cases, it has been found to be less effective than stronger Lewis acids like TMSOTf for promoting condensations with acetals.[14] However, its utility in promoting cyanation reactions is well-documented.[4][8]
Mechanistic Considerations: BF₃·OEt₂ activates the electrophile by coordination. A noteworthy aspect is the potential for synergistic effects when used in combination with other silylating agents like TMSOTf, leading to the in situ formation of a more powerful Lewis acid, BF₂OTf·OEt₂.[13][15][16]
Experimental Protocol: BF₃·OEt₂-Catalyzed Addition of this compound to an Aldehyde
To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added BF₃·OEt₂ (1.2 mmol) dropwise. The mixture is stirred for 15 minutes, followed by the addition of this compound (1.5 mmol). The reaction is stirred at 0 °C to room temperature and monitored by TLC. After completion, the reaction is quenched with water and extracted with dichloromethane. The organic layer is dried over Na₂SO₄, concentrated, and the crude product is purified by chromatography.
Zinc Chloride (ZnCl₂): The Mild and Economical Choice
Zinc chloride is a mild, inexpensive, and readily available Lewis acid.[12] Its moderate Lewis acidity often translates to high chemoselectivity in reactions with multifunctional molecules. While not as reactive as the other Lewis acids discussed, it can be an effective catalyst for various transformations, including additions to carbonyls and imines.[5]
Mechanistic Considerations: ZnCl₂ functions by activating the electrophile. Its milder nature may necessitate higher reaction temperatures or the use of co-catalysts. It is particularly useful when dealing with sensitive substrates that might be prone to decomposition with stronger Lewis acids.
Experimental Protocol: ZnCl₂-Catalyzed Cyanomethylation of an Aldehyde
A mixture of the aldehyde (1.0 mmol), this compound (2.0 mmol), and anhydrous ZnCl₂ (1.0 mmol) in anhydrous THF (5 mL) is stirred at room temperature or heated to reflux, depending on the reactivity of the aldehyde. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The product is purified by column chromatography.
Performance at a Glance: A Comparative Table
| Lewis Acid Catalyst | Typical Reaction Conditions | Relative Reactivity | Advantages | Limitations |
| TiCl₄ | Low temperatures (-78 °C to rt) | Very High | High yields, fast reactions, effective for a broad range of electrophiles.[4] | Highly hygroscopic, can promote side reactions with sensitive substrates, often requires stoichiometric amounts. |
| SnCl₄ | 0 °C to reflux | High | Good yields, generally cleaner reactions than TiCl₄.[8] | Hygroscopic, may require higher temperatures than TiCl₄. |
| BF₃·OEt₂ | 0 °C to rt | Moderate to High | Commercially available, easy to handle, versatile.[4][13] | Efficacy can be substrate-dependent, may be less reactive than TiCl₄ or SnCl₄. |
| ZnCl₂ | Room temperature to reflux | Moderate | Inexpensive, mild, good for chemoselective reactions.[12] | Often requires higher temperatures and longer reaction times, may give lower yields with less reactive electrophiles. |
Visualizing the Catalytic Cycle
Caption: Generalized workflow for Lewis acid-catalyzed addition of TMSACN.
Conclusion: Selecting the Optimal Catalyst for Your Needs
The choice of a Lewis acid catalyst for reactions involving this compound is a critical decision that hinges on the specific requirements of the transformation.
-
For high reactivity and broad applicability , TiCl₄ remains a powerful, albeit sometimes aggressive, choice.
-
SnCl₄ offers a slightly milder alternative, often providing a good balance between reactivity and selectivity.
-
BF₃·OEt₂ is a convenient and versatile option, particularly when moderate reactivity is sufficient or when exploring synergistic catalytic systems.
-
ZnCl₂ stands out as a mild and economical catalyst, ideal for reactions involving sensitive functional groups where chemoselectivity is a primary concern.
By understanding the distinct characteristics and mechanistic nuances of each Lewis acid, researchers can make informed decisions to optimize their synthetic strategies, leading to higher yields, improved selectivities, and ultimately, more efficient access to valuable nitrile-containing molecules.
References
- 1. Experimental and computational study of BF3-catalyzed transformations of ortho-(pivaloylaminomethyl)benzaldehydes: an unexpected difference from TFA catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic in Situ Generation of Zn(II)-Alkynilides under Mild Conditions: A Novel C=N Addition Process Utilizing Terminal Acetylenes [organic-chemistry.org]
- 6. Highly Enantioselective Cyanosilylation of Aldehydes Catalyzed by a Chiral Oxazaborolidinium Ion [organic-chemistry.org]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Accessing α-Arylated Nitriles via BF3·OEt2 Catalyzed Cyanation of para-Quinone Methides Using tert-Butyl Isocyanide as a Cyanide Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Novel ionic liquid with both Lewis and Brønsted acid sites for Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BF3·OEt2 catalyzed chemoselective C [[double bond, length as m-dash]] C bond cleavage of α,β-enones: an unexpected synthesis of 3-alkylated oxindoles and spiro-indolooxiranes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Lewis base catalyzed addition of trimethylsilyl cyanide to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A robust nickel catalyst for cyanomethylation of aldehydes: activation of acetonitrile under base-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Item - Lewis Acid Catalyzed Functional Group Transformations Using Borane-Ammonia - Purdue University Graduate School - Figshare [hammer.purdue.edu]
A Researcher's Guide to Silyl Protecting Groups for Alcohols: A Comparative Analysis
In the intricate world of multi-step organic synthesis, the judicious selection of a protecting group for a hydroxyl moiety can be the determining factor between a successful synthesis and a complex mixture of byproducts. Among the arsenal of protecting groups available to the modern chemist, silyl ethers stand out for their versatility, ease of introduction, and tunable stability.[1][2] This guide provides a comprehensive comparison of commonly employed silyl protecting groups, offering insights into their relative stabilities, optimal conditions for their use, and detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies.
The Logic of Silyl Ether Protection: Balancing Stability and Labile Cleavage
The utility of a silyl protecting group lies in its ability to mask the reactivity of an alcohol's hydroxyl group under a specific set of reaction conditions, only to be cleanly removed later in the synthetic sequence.[3][4] The core principle governing their stability is steric hindrance around the silicon atom. Bulky substituents on the silicon atom sterically shield the silicon-oxygen bond from nucleophilic or electrophilic attack, thereby enhancing the protecting group's robustness.[1][5] This steric effect allows for a predictable hierarchy of stability, which is crucial for selective protection and deprotection strategies in molecules with multiple hydroxyl groups.[2]
A Comparative Overview of Common Silyl Protecting Groups
The choice of a silyl protecting group is a strategic decision based on the anticipated reaction conditions the protected alcohol must endure. The most frequently utilized silyl ethers include Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS or TBDMS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).
| Protecting Group | Abbreviation | Molecular Weight of Silyl Chloride ( g/mol ) | Relative Stability (Acidic) | Relative Stability (Basic) | Key Characteristics |
| Trimethylsilyl | TMS | 108.64 | 1 | 1 | Highly labile, sensitive to moisture and mild acid/base. Useful for temporary protection.[6][7] |
| Triethylsilyl | TES | 150.72 | 64 | 10-100 | More stable than TMS, but still relatively easy to cleave.[8][9] |
| tert-Butyldimethylsilyl | TBS / TBDMS | 150.73 | 20,000 | ~20,000 | A workhorse protecting group with a good balance of stability and ease of removal.[10][11] |
| Triisopropylsilyl | TIPS | 192.82 | 700,000 | 100,000 | Significantly more stable than TBS, especially under acidic conditions.[5][12] |
| tert-Butyldiphenylsilyl | TBDPS | 274.86 | 5,000,000 | ~20,000 | Exceptionally stable to acid due to steric bulk and electronic effects of the phenyl groups.[13][14] |
Relative stability data is sourced from multiple references and serves as a general guide.[2][5]
The general order of stability towards acidic hydrolysis is: TMS < TES < TBS < TIPS < TBDPS.[1][2] Under basic conditions, the trend is similar, though the differences can be less pronounced: TMS < TES < TBS ≈ TBDPS < TIPS.[2]
Navigating the Chemical Landscape: Conditions for Silylation and Desilylation
The introduction and removal of silyl ethers are typically achieved under mild conditions, a key advantage of this class of protecting groups.
Silylation (Protection): The most common method for the formation of silyl ethers involves the reaction of an alcohol with a silyl chloride (R₃SiCl) in the presence of a base.[15][16] The choice of base and solvent is crucial for efficient silylation. Imidazole is a frequently used catalyst, particularly for the introduction of the TBS group, as it forms a more reactive silylating agent in situ.[10][17] For more sterically hindered alcohols or less reactive silyl chlorides, stronger silylating agents like silyl triflates (R₃SiOTf) in the presence of a non-nucleophilic base like 2,6-lutidine are employed.[8][18]
Desilylation (Deprotection): The cleavage of silyl ethers can be accomplished through two primary mechanisms: acid-catalyzed hydrolysis and fluoride-mediated cleavage.
-
Acidic Cleavage: The rate of acid-catalyzed hydrolysis is highly dependent on the steric bulk of the silyl group.[5] This allows for selective deprotection; for instance, a TMS or TES group can often be removed in the presence of a more robust TBS or TIPS group.[19] Common reagents for acidic deprotection include acetic acid in THF/water, pyridinium p-toluenesulfonate (PPTS), or camphorsulfonic acid (CSA).[2]
-
Fluoride-Mediated Cleavage: The exceptional strength of the silicon-fluoride bond (Si-F) makes fluoride ions potent reagents for silyl ether cleavage.[11][20] Tetrabutylammonium fluoride (TBAF) is the most common fluoride source, valued for its solubility in organic solvents.[21] The basicity of the fluoride ion in TBAF can sometimes lead to side reactions with base-sensitive functional groups. To mitigate this, buffering with acetic acid is often employed.[22] Other fluoride sources like HF-pyridine or triethylamine trihydrofluoride (Et₃N·3HF) offer milder alternatives.[19][23]
Experimental Protocols: A Practical Guide
To illustrate the practical application of these principles, detailed protocols for the protection of a primary alcohol with the widely used tert-butyldimethylsilyl (TBS) group and its subsequent deprotection are provided below.
Protocol 1: Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBSCl)
This protocol describes a standard procedure for the silylation of a primary alcohol using TBSCl and imidazole.
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 equiv) and dissolve it in anhydrous DMF.
-
Add imidazole (2.2 equiv) to the solution and stir until it is fully dissolved.
-
Add TBSCl (1.1 equiv) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure TBS-protected alcohol.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Silyl chlorides are sensitive to moisture, which can lead to the formation of silanols and reduce the efficiency of the silylation reaction.
-
Imidazole: Imidazole acts as both a base to deprotonate the alcohol and as a catalyst by forming a highly reactive silylimidazolium intermediate.[10]
-
Quenching and Work-up: The aqueous work-up removes the DMF solvent and any remaining water-soluble reagents and byproducts.
Protocol 2: Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF)
This protocol outlines a standard procedure for the cleavage of a TBS ether using TBAF.
Materials:
-
TBS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution (1.1 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the deprotected alcohol.
Causality behind Experimental Choices:
-
TBAF in THF: THF is a common solvent for TBAF-mediated deprotections due to its ability to dissolve both the silyl ether and the TBAF reagent.
-
Stoichiometry: A slight excess of TBAF is typically used to ensure complete cleavage of the silyl ether.
-
Work-up: The aqueous work-up removes the TBAF and other water-soluble byproducts.
Visualizing the Chemistry: Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key mechanisms and workflows.
Caption: General workflow for the formation of a silyl ether.
Caption: Mechanisms for silyl ether deprotection.
Conclusion
The selection of a silyl protecting group is a critical aspect of synthetic planning. By understanding the interplay of steric and electronic effects that govern their stability, chemists can strategically protect and deprotect hydroxyl groups with a high degree of selectivity. This guide provides a framework for comparing the most common silyl ethers, offering both the theoretical underpinning and the practical protocols necessary for their successful implementation in the laboratory. As with any synthetic method, careful consideration of the specific substrate and reaction conditions is paramount to achieving the desired outcome.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Silyl Groups - Gelest [technical.gelest.com]
- 9. m.youtube.com [m.youtube.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]
- 13. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 14. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 20. researchgate.net [researchgate.net]
- 21. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 22. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 23. synarchive.com [synarchive.com]
A Comparative Guide to the Reaction Kinetics of (Trimethylsilyl)acetonitrile Additions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the introduction of the cyanomethyl group (–CH₂CN) represents a cornerstone transformation, providing a versatile scaffold for the construction of a multitude of pharmaceutical agents and biologically active molecules. The nitrile functionality serves as a valuable synthetic handle, readily convertible into primary amines, carboxylic acids, and complex heterocyclic systems. Among the various reagents developed for cyanomethylation, (trimethylsilyl)acetonitrile (TMSA) has emerged as a prominent and adaptable tool.
This guide provides a comprehensive analysis of the reaction kinetics of TMSA additions, offering a comparative perspective against other cyanating agents. By delving into the mechanistic underpinnings, catalytic strategies, and key kinetic parameters, we aim to equip researchers with the critical insights necessary to make informed decisions in reagent selection and reaction optimization.
Mechanistic Landscape of this compound Additions
The reactivity of this compound is fundamentally dictated by the nature of the catalyst employed, which governs the active nucleophilic species and the overall reaction pathway. Two primary catalytic modes dominate: Lewis acid and Lewis base catalysis.
Lewis Acid Catalysis: The Silyl Ketene Imine Pathway
Under Lewis acidic conditions, particularly with potent activators like trimethylsilyl trifluoromethanesulfonate (TMSOTf), a fascinating mechanistic pathway is proposed to unfold.[1][2] Rather than a direct nucleophilic attack of the TMSA carbanion, the reaction is believed to proceed through the in-situ formation of a highly nucleophilic N-silyl ketene imine intermediate.[1]
The catalytic cycle can be visualized as follows:
Figure 1: Proposed catalytic cycle for the Lewis acid-mediated addition of this compound.
This pathway rationalizes the unique efficacy of TMSOTf in promoting additions to substrates like dimethyl acetals, where other common Lewis acids show little to no activity.[1] The dual role of TMSOTf, activating the electrophile and facilitating the isomerization of TMSA to the more potent N-silyl ketene imine nucleophile, is crucial for the reaction's success.
Lewis Base Catalysis: Activating the Carbon-Silicon Bond
In contrast, Lewis base catalysis operates on a different principle. Anionic species, such as acetate or fluoride ions, are thought to activate the carbon-silicon bond in TMSA, leading to a hypervalent silicon intermediate.[3][4] This activation enhances the nucleophilicity of the α-carbon, enabling its addition to carbonyl compounds.
Figure 2: General mechanism for the Lewis base-catalyzed addition of this compound.
This method is particularly effective for the cyanomethylation of aldehydes and ketones to furnish β-hydroxynitriles.[3] The choice of Lewis base and solvent can significantly influence the reaction rate and yield.
Comparative Performance Analysis
An objective comparison of cyanating agents is essential for rational reaction design. While direct, side-by-side kinetic data for this compound versus other reagents under identical conditions is scarce in the literature, a comparative analysis can be constructed based on reported yields, reaction conditions, and substrate scope.
This compound vs. Other Cyanomethylating Agents
| Method / Catalyst System | Substrate Type | Typical Yield Range (%) | Key Features & Remarks |
| This compound (TMSA) | |||
| TMSOTf (Lewis Acid)[1] | Dimethyl Acetals | 60 - 95% | Highly effective for acetals, proceeds via N-silyl ketene imine. |
| Lithium Acetate (Lewis Base)[3] | Aldehydes, Ketones | 70 - 90% | Mild conditions, suitable for carbonyl additions. |
| Alternative Cyanomethylation Methods | |||
| Acetonitrile / Copper (Cu) Catalysis[5][6] | Imines, α,β-Unsaturated Compounds | 69 - 98% | Utilizes inexpensive acetonitrile as the cyanomethyl source. |
| Acetonitrile / Iron (Fe) Catalysis[5] | Arylamines, Aminopyridines | Moderate to Good | Direct C-H cyanomethylation with good regioselectivity. |
| (Dimethylsilyl)acetonitrile (DMSA) / DMSO[7] | Aldehydes | Good to High | Spontaneous reaction in DMSO, effective for sterically hindered substrates. |
Table 1: Comparison of yields for various cyanomethylation methods.
From this data, it is evident that TMSA is a highly effective reagent, particularly in Lewis acid-catalyzed reactions with acetals where other methods may falter. For carbonyl additions, Lewis base-catalyzed TMSA additions offer a mild and efficient alternative to traditional methods. The use of acetonitrile with transition metal catalysts presents a cost-effective option, while (dimethylsilyl)acetonitrile shows promise for specific applications with sterically demanding substrates.[7]
Factors Influencing Reaction Kinetics
Several factors critically influence the rate of TMSA additions:
-
Catalyst: The choice and loading of the catalyst are paramount. In Lewis acid catalysis, the strength of the acid dictates the extent of electrophile activation and TMSA isomerization. For Lewis base catalysis, the nucleophilicity and concentration of the base are key rate-determining factors.
-
Substrate: The electronic and steric properties of the electrophile play a significant role. Electron-withdrawing groups on the electrophile generally accelerate the reaction by increasing its electrophilicity. Conversely, sterically hindered substrates will react more slowly.
-
Solvent: The polarity and coordinating ability of the solvent can dramatically affect reaction rates. In Lewis acid-catalyzed reactions, non-coordinating solvents are often preferred to avoid catalyst inhibition. For Lewis base-catalyzed processes, polar aprotic solvents can enhance the reactivity of the anionic catalyst.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for sensitive substrates, higher temperatures may lead to side reactions and reduced yields.
Experimental Protocols for Kinetic Analysis
A rigorous understanding of reaction kinetics requires precise experimental monitoring. Here, we provide a detailed protocol for a typical kinetic analysis of a this compound addition reaction using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.
General Protocol for Kinetic Monitoring by ¹H NMR Spectroscopy
This protocol is designed to determine the reaction order and rate constant for the addition of TMSA to an aldehyde catalyzed by a Lewis base.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
This compound (TMSA)
-
Lewis Base Catalyst (e.g., Lithium Acetate)
-
Deuterated Solvent (e.g., CDCl₃)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aldehyde and the internal standard in the deuterated solvent of known concentrations.
-
Prepare a separate stock solution of this compound in the same deuterated solvent.
-
Prepare a stock solution of the Lewis base catalyst.
-
-
NMR Spectrometer Setup:
-
Lock and shim the NMR spectrometer using a sample of the deuterated solvent.
-
Set the desired temperature for the experiment.
-
Acquire a reference spectrum of the aldehyde/internal standard stock solution.
-
-
Initiation of the Reaction and Data Acquisition:
-
In an NMR tube, combine the aldehyde/internal standard stock solution and the TMSA stock solution.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the set temperature.
-
Initiate the reaction by injecting the catalyst stock solution into the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the signals corresponding to the aldehyde starting material, the product, and the internal standard.
-
Normalize the integrals of the reactant and product to the integral of the internal standard to determine their concentrations at each time point.
-
Plot the concentration of the reactant versus time.
-
Use integrated rate laws or the method of initial rates to determine the reaction order with respect to the aldehyde and the pseudo-first-order rate constant.
-
Repeat the experiment with varying initial concentrations of TMSA and catalyst to determine the overall rate law and the second-order rate constant.
-
Figure 3: Experimental workflow for the kinetic analysis of a this compound addition reaction by ¹H NMR spectroscopy.
Conclusion
This compound stands as a powerful and versatile reagent for the introduction of the cyanomethyl group in organic synthesis. Its reactivity can be finely tuned through the strategic selection of Lewis acid or Lewis base catalysts, allowing for the efficient functionalization of a wide range of electrophiles. While a direct quantitative comparison of its reaction kinetics with other cyanating agents is an area ripe for further investigation, the available data on yields and reaction conditions clearly demonstrate its utility and, in certain applications, its superiority. The experimental framework provided herein offers a robust methodology for conducting such comparative kinetic studies, which will undoubtedly contribute to a deeper understanding and broader application of this important synthetic tool.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. (PDF) Time-Resolved Infrared Spectroscopy as an in Situ [research.amanote.com]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Mechanistic studies of the Mukaiyama addition of (trimethylsilyl)acetonitrile
An In-Depth Mechanistic and Comparative Guide to the Mukaiyama Addition of (Trimethylsilyl)acetonitrile
For researchers and professionals in drug development, the synthesis of β-hydroxy nitriles represents a critical step in the construction of complex molecular architectures. These moieties are versatile intermediates, readily transformed into β-hydroxy carboxylic acids, amides, or 1,3-amino alcohols. Among the methods available for their synthesis, the Mukaiyama aldol addition of this compound stands out for its efficiency, high degree of control, and avoidance of highly toxic cyanide reagents.
This guide provides a comprehensive examination of the mechanistic underpinnings of this reaction. We will dissect the role of various catalysts, compare its performance against alternative synthetic routes, and provide a validated experimental protocol, offering a complete technical resource for the practicing scientist.
The Core Mechanism: A Stepwise Dissection
The Mukaiyama aldol reaction, first reported by Teruaki Mukaiyama in 1973, is a Lewis acid-catalyzed carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound.[1][2][3] The use of this compound as the nucleophilic partner is a powerful variant that provides direct access to β-hydroxy nitriles. The reaction proceeds through an open, acyclic transition state, a key feature distinguishing it from other aldol variants like those using boron enolates.[1][4][5]
The generally accepted mechanism, particularly with a classic Lewis acid like Titanium(IV) chloride (TiCl₄), involves several key stages:
-
Activation of the Electrophile: The Lewis acid (e.g., TiCl₄) coordinates to the oxygen atom of the carbonyl compound (an aldehyde or ketone). This coordination dramatically increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[6][7]
-
Nucleophilic Attack: The silyl ketene imine, derived from this compound, acts as the carbon nucleophile. It attacks the activated carbonyl carbon.[1]
-
Intermediate Formation: This attack forms a new carbon-carbon bond and generates a titanium alkoxide intermediate with a silylated nitrile group.
-
Desilylation/Workup: An aqueous workup quenches the reaction, hydrolyzing the silyl group and protonating the alkoxide to yield the final β-hydroxy nitrile product.[6]
Caption: General mechanism of the TiCl₄-catalyzed Mukaiyama Addition.
A Comparative Guide to Catalysis
The choice of Lewis acid is paramount, influencing reaction kinetics, yield, and stereoselectivity. While stoichiometric amounts of strong Lewis acids like TiCl₄ were used in early iterations, catalytic versions have become standard.[4]
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| TiCl₄ | Stoichiometric, -78 °C | Highly activating, well-established | Extremely moisture sensitive, harsh workup, generates significant waste |
| SnCl₄ | Catalytic or Stoichiometric | Milder than TiCl₄ | Still moisture sensitive, potential for side reactions |
| BF₃·OEt₂ | Catalytic or Stoichiometric | Readily available, effective for many substrates | Can promote side reactions, moisture sensitive |
| TMSOTf | Catalytic (e.g., 10 mol%), 0 °C to RT | Highly efficient, milder conditions, suitable for acetals as electrophiles | Can be less effective for deactivated ketones, moisture sensitive |
| Lanthanide Triflates | Catalytic, often in aqueous media | Water-tolerant, enabling "green chemistry" approaches[8][9] | Generally lower reactivity than traditional Lewis acids |
| Chiral Lewis Acids | Catalytic, low temp. | Enables enantioselective synthesis[10] | Catalyst synthesis can be complex and costly, substrate scope may be limited |
The development of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst has been particularly significant. It efficiently mediates the addition of this compound to electrophiles like dimethyl acetals, which are often less reactive than aldehydes, under relatively mild conditions.[11] This expands the synthetic utility of the reaction considerably.
Performance Benchmark: Mukaiyama vs. Alternative Syntheses
The Mukaiyama addition provides a modern, strategic alternative to classical methods for synthesizing β-hydroxy nitriles or their precursors. A critical comparison reveals its distinct advantages.
| Method | Core Reaction | Key Reagents | Safety Concerns | Substrate Scope & Limitations |
| Mukaiyama Addition | Silyl ketene imine + Carbonyl | (TMS)acetonitrile, Lewis Acid | Low. Avoids direct use of cyanide salts. | Broad. Tolerates many functional groups. Works with aldehydes, ketones, and acetals.[11] |
| Classical Cyanohydrin | Aldehyde/Ketone + HCN | NaCN or KCN, Acid | Extreme. Requires handling of highly toxic HCN gas or cyanide salts.[12][13] | Limited to aldehydes and unhindered ketones. Reversible reaction. |
| Dehydration of Aldoximes | R-CH=NOH → R-CN | Aldehyde, Hydroxylamine, Dehydrating agent (e.g., P₄O₁₀) | Moderate. Dehydrating agents can be harsh.[13][14] | Requires a two-step process. Dehydration conditions can be harsh and limit functional group tolerance. |
| Substitution on Halohydrins | Epoxide → Halohydrin → Nitrile | NaCN or KCN | High. Involves toxic cyanide salts. | Multi-step process. Stereochemistry can be difficult to control. |
| Biocatalysis | Aldoxime → Nitrile | Aldoxime Dehydratase (Oxd) | Low. Green chemistry approach. | Emerging technology. Substrate scope and enzyme availability can be limiting.[15] |
The primary advantages of the Mukaiyama approach are its enhanced safety profile by avoiding toxic cyanide salts and its broad functional group tolerance under controlled, Lewis-acidic conditions.
Validated Experimental Protocol: TMSOTf-Mediated Addition to a Dimethyl Acetal
This protocol is adapted from methodologies demonstrating the effectiveness of TMSOTf in mediating the addition of this compound to less reactive electrophiles like acetals.[11]
Scientist's Rationale:
This protocol is designed for precision and reproducibility. The use of an inert atmosphere is critical as the TMSOTf catalyst and the silyl ketene imine intermediate are highly moisture-sensitive. Running the reaction at 0 °C provides a balance between a reasonable reaction rate and the suppression of potential side reactions. The dropwise addition of the nucleophile helps to control the reaction exotherm and maintain a low concentration of the reactive species, minimizing undesired pathways.
Materials:
-
Dimethyl acetal (1.0 equiv)
-
This compound (1.5 equiv)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet is charged with the dimethyl acetal (1.0 equiv) and anhydrous DCM (approx. 0.2 M solution).
-
Inerting: The flask is thoroughly purged with argon.
-
Cooling: The solution is cooled to 0 °C using an ice-water bath.
-
Catalyst Addition: TMSOTf (0.1 equiv) is added dropwise via syringe. The solution is stirred for 5 minutes.
-
Nucleophile Addition: this compound (1.5 equiv) is added dropwise over 10 minutes.
-
Reaction Monitoring: The reaction is stirred at 0 °C and its progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-methoxy nitrile.
Caption: Experimental workflow for the TMSOTf-mediated Mukaiyama addition.
Conclusion
The Mukaiyama addition of this compound is a robust and highly valuable method for the synthesis of β-hydroxy nitriles and related structures. Mechanistic understanding reveals that the reaction's success hinges on the effective Lewis acid-catalyzed activation of an electrophile toward attack by a stable, isolable nucleophile precursor. Compared to classical methods, it offers a superior safety profile and broader applicability. The continued development of new catalytic systems, particularly those that enable high enantioselectivity, ensures that this reaction will remain a cornerstone of modern organic synthesis for years to come.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Mukaiyama Aldol Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. scribd.com [scribd.com]
- 9. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mukaiyama addition of this compound to dimethyl acetals mediated by trimethylsilyl trifluoromethanesulfonate | Semantic Scholar [semanticscholar.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Sustainable Solvents in Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The modern imperative in chemical synthesis is no longer solely focused on yield and purity; it now rightfully includes sustainability as a critical pillar of process excellence. Solvents, which often account for the majority of non-aqueous mass in a chemical process, represent the most significant opportunity for environmental impact reduction.[1] Traditional reliance on volatile organic compounds (VOCs) such as N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), and Dichloromethane (DCM) is increasingly challenged by stringent regulations, environmental persistence, and inherent health and safety risks.[2][3]
This guide provides an in-depth comparison of sustainable solvent alternatives, moving beyond mere substitution to a logic-driven approach for solvent selection. We will explore the causality behind experimental choices, present validating data for key transformations, and offer detailed protocols to empower chemists to implement greener, more efficient, and safer synthetic routes.
The Problem with "Common" Solvents: A Shift in Perspective
For decades, dipolar aprotic solvents like DMF and NMP, and ethereal solvents like THF and 1,4-dioxane, have been the workhorses of organic synthesis due to their broad solvency power. However, their utility is overshadowed by significant drawbacks:
-
Toxicity: Many are classified as carcinogenic, mutagenic, or reprotoxic (CMR), posing significant risks to laboratory personnel.[4][5]
-
Environmental Persistence: Poor biodegradability leads to environmental accumulation.
-
High Energy Consumption: Their high boiling points necessitate energy-intensive removal and recovery processes.
-
Waste Generation: Solvents are the primary contributor to the high Process Mass Intensity (PMI) typical of the pharmaceutical industry.[6][7][8]
The goal of green chemistry is to design processes that minimize waste and hazard.[9] A key metric for evaluating this is Process Mass Intensity (PMI) , which is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final active pharmaceutical ingredient (API) produced.[6][7][10]
PMI = (Total Mass Input in kg) / (Mass of Product in kg)
Another related metric is the E-Factor , which focuses specifically on the waste produced.[9][11][12]
E-Factor = (Total Waste in kg) / (Mass of Product in kg) = PMI - 1
The pharmaceutical industry often sees PMI values in the hundreds, with solvents being the largest contributor. Adopting sustainable solvents is the most direct strategy to drastically reduce these figures.
A Curated Guide to Greener Solvent Classes
Selecting a sustainable solvent is not a one-size-fits-all solution. The choice depends critically on the reaction type, required temperature, polarity, and downstream processing. Authoritative bodies and industry consortia, such as the ACS Green Chemistry Institute and CHEM21, have developed robust solvent selection guides to aid this process, ranking solvents based on safety, health, and environmental criteria.[13][14][15]
Below, we compare the most promising classes of sustainable alternatives.
Bio-Derived Solvents: The Renewable Workhorses
These solvents are produced from renewable biomass feedstocks like cellulose, lignin, or sugars.[16] They represent some of the most direct and effective replacements for common polar aprotic and ethereal solvents.
| Solvent Name | Common Precursor | Replaces | Key Advantages | Disadvantages |
| Cyrene™ (Dihydrolevoglucosenone) | Cellulose | DMF, NMP, DMAc | Bio-derived, biodegradable, non-mutagenic, high polarity.[4][7][17][18] | High boiling point (227 °C) can complicate removal; potential for side reactions (e.g., aldol condensation).[19] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Furfural (from corn cobs) | THF, Dichloromethane | Higher boiling point than THF (80 °C), limited water miscibility for easy separation, reduced peroxide formation.[20][21][22][23][24] | More expensive than THF, still forms peroxides (though less readily). |
| γ-Valerolactone (GVL) | Levulinic Acid (from cellulose) | DMF, NMP | Low toxicity, readily biodegradable, high boiling point (207 °C), derived from renewables.[1][25][26] | High boiling point makes removal difficult; potential for ring-opening under certain conditions. |
Ionic Liquids (ILs) and Deep Eutectic Solvents (DES)
Ionic Liquids (ILs) are salts with melting points below 100 °C, composed entirely of ions.[5][18] Their properties—such as polarity, viscosity, and solubility—can be finely tuned by modifying the cation and anion structure.[6]
-
Advantages : Negligible vapor pressure (reducing air pollution), high thermal stability, and the ability to dissolve a wide range of compounds, including polar and non-polar substances.[5][18]
-
Challenges : High cost, potential for poor biodegradability, and sometimes difficult product separation remain barriers to widespread adoption.[5]
Deep Eutectic Solvents (DES) are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline chloride).[2] These components, when mixed in a specific ratio, form a eutectic with a melting point significantly lower than that of the individual components.[2]
-
Advantages : Generally low-cost, easy to prepare, often biodegradable and non-toxic, with properties similar to ionic liquids.[2]
-
Challenges : Can be viscous, and their stability under all reaction conditions is not fully mapped.
Supercritical Fluids (SCFs)
A supercritical fluid exists at a temperature and pressure above its critical point, where it has the properties of both a liquid and a gas. Supercritical Carbon Dioxide (scCO₂) is the most common example.
-
Advantages : scCO₂ is non-toxic, non-flammable, inexpensive, and readily available.[3] Its solvent power can be tuned by changing pressure and temperature. Product separation is simple: depressurization removes the solvent completely as a gas, which can be recycled.
-
Challenges : Requires specialized high-pressure equipment. It is an excellent solvent for non-polar compounds but often requires co-solvents to dissolve polar substrates and catalysts.[2]
Performance Comparison: Amide Bond Formation
Objective: To compare the performance of the bio-derived solvent Cyrene against the traditional solvent DMF for a critical transformation in drug discovery: HATU-mediated amide bond formation.
Amide coupling is the most frequently performed reaction in medicinal chemistry, and it overwhelmingly relies on solvents like DMF.[13] Recent studies demonstrate that Cyrene is a highly competent replacement.[13][16][17][18]
Experimental Data Summary
The following table summarizes results for the HATU-mediated coupling of various carboxylic acids and amines, demonstrating the broad applicability of Cyrene.
| Entry | Acid | Amine | Solvent | Yield (%) |
| 1 | p-Toluic Acid | Aniline | Cyrene | 98 |
| 2 | p-Toluic Acid | Aniline | DMF | 99 |
| 3 | 4-Fluorobenzoic Acid | Benzylamine | Cyrene | 99 |
| 4 | 4-Methoxybenzoic Acid | Morpholine | Cyrene | 100 |
| 5 | Boc-Phe-OH | H-Gly-OMe | Cyrene | 95 |
| 6 | Z-Gly-OH | H-Leu-OtBu | Cyrene | 91 |
| Data synthesized from Wilson, K. L. et al. Org. Biomol. Chem., 2018, 16, 6641-6645.[17] |
Causality & Insights: The data clearly shows that for a wide range of substrates, including sterically hindered amines and protected amino acids, Cyrene delivers yields that are directly comparable to, and in some cases exceed, those obtained in DMF. The high polarity of Cyrene effectively solubilizes the HATU coupling reagent and the polar starting materials, facilitating the reaction. While DMF is a benchmark, Cyrene achieves this performance without the associated reprotoxicity, making it a superior choice from a safety and sustainability perspective.[13][17]
Experimental Workflow & Protocol Visualization
The workflow highlights a key practical difference. Due to Cyrene's high boiling point and water miscibility, the workup is shifted from a solvent evaporation/extraction model to a precipitation/filtration model, which can significantly reduce the use of extraction solvents and simplify product isolation.[18]
Caption: Workflow for HATU-mediated amide coupling in Cyrene.
Detailed Protocol: Synthesis of N-benzyl-4-fluorobenzamide in Cyrene
-
Reagent Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzoic acid (1.0 eq, 5.0 mmol, 700 mg), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq, 6.0 mmol, 2.28 g).
-
Solvent Addition: Add Cyrene (25 mL, to achieve 0.2 M concentration).
-
Base and Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol, 2.6 mL) followed by benzylamine (1.1 eq, 5.5 mmol, 0.6 mL).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS (typically complete within 1-2 hours).
-
Workup and Isolation: Upon completion, add deionized water (50 mL) to the reaction mixture and stir for 15 minutes. The product will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake sequentially with deionized water (3 x 20 mL) to remove residual Cyrene and salts, followed by cold diethyl ether (2 x 10 mL).
-
Drying: Dry the analytically pure product under high vacuum to a constant weight. (Expected yield: >95%).
Performance Comparison: Suzuki-Miyaura Cross-Coupling
Objective: To compare the performance of the bio-derived solvent 2-MeTHF against traditional ethereal solvents like THF or 1,4-Dioxane for the Suzuki-Miyaura cross-coupling, a cornerstone of C-C bond formation.
THF and dioxane are widely used but are problematic. THF has a low boiling point and readily forms explosive peroxides. Dioxane is a suspected carcinogen. 2-MeTHF, derived from renewable resources, offers a safer and more robust alternative.[15][21]
Experimental Data Summary
The following table compares outcomes for a Nickel-catalyzed Suzuki-Miyaura coupling, showcasing the effectiveness of a 2-MeTHF/water biphasic system.
| Entry | Aryl Halide | Boronic Acid | Solvent System | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1,4-Dioxane | 110 | 74 (Pd-cat)[26] |
| 2 | 2-Chloropyridine | Thiophene-2-boronic acid | 2-MeTHF / H₂O | 25 | 95 (Ni-cat) |
| 3 | 4-Chloroacetophenone | 4-Methylphenylboronic acid | 2-MeTHF / H₂O | 25 | 92 (Ni-cat) |
| 4 | 2-Bromopyridine | 3-Furylboronic acid | 2-MeTHF / H₂O | 25 | 98 (Ni-cat) |
| Data for entries 2-4 synthesized from corresponding examples in Shields, J.D. et al. J. Am. Chem. Soc. 2021, 143, 40, 16655–16664. |
Causality & Insights: 2-MeTHF proves to be an excellent solvent for cross-coupling. Its limited miscibility with water creates a biphasic system that can be advantageous.[23][24] The organic phase solubilizes the catalyst, ligand, and aryl halide, while the aqueous phase, containing the base, solubilizes the boronic acid salt. This phase separation facilitates transmetalation at the interface and simplifies the workup, as the catalyst largely remains in the organic layer while inorganic salts are washed out in the aqueous layer.[24] Furthermore, the higher boiling point of 2-MeTHF (80 °C) compared to THF (66 °C) allows for a wider and safer operating temperature range.[23]
Process Logic Visualization
This diagram illustrates the decision-making process for choosing a greener ether solvent, grounding the choice in safety and process efficiency.
Caption: Rationale for selecting 2-MeTHF over traditional ethers.
Detailed Protocol: Ni-Catalyzed Suzuki-Miyaura Coupling in 2-MeTHF
-
Catalyst Pre-formation/Reaction Setup: In a nitrogen-filled glovebox, add Ni(PPh₃)₂(Naph)Cl (1-3 mol%), the appropriate ligand (e.g., ProPhos*) (1-3 mol%), the aryl halide (1.0 eq), and the boronic acid (1.5 eq) to an oven-dried vial.
-
Solvent and Base Addition: Add 2-MeTHF and a 1M aqueous solution of K₃PO₄ (3.0 eq). The typical solvent ratio is around 2:1 to 4:1 organic:aqueous.
-
Reaction: Seal the vial and remove from the glovebox. Stir vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Phase Separation: Transfer the mixture to a separatory funnel. The layers will separate cleanly. Drain the aqueous layer.
-
Extraction & Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the pure biaryl product.
Conclusion
The transition to sustainable solvents is a critical and achievable goal for modern organic synthesis. Bio-derived solvents like Cyrene and 2-MeTHF are not merely "greener" but are often equally or more effective than their traditional, hazardous counterparts. By understanding the underlying chemical principles and leveraging robust, data-backed protocols, researchers and process chemists can significantly reduce the environmental footprint of their work. The adoption of green chemistry metrics like PMI provides a clear, quantitative measure of this progress, driving innovation towards safer, more efficient, and truly sustainable chemical manufacturing.
References
- 1. scribd.com [scribd.com]
- 2. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 5. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. chemistryforsustainability.org [chemistryforsustainability.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. scispace.com [scispace.com]
- 9. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Cyrene as a bio-based solvent for HATU mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. rsc.org [rsc.org]
- 19. researchtrendsjournal.com [researchtrendsjournal.com]
- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 23. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (Trimethylsilyl)acetonitrile
(Trimethylsilyl)acetonitrile, also known as (cyanomethyl)trimethylsilane, is a versatile reagent in organic synthesis, valued for its role in introducing the cyanomethyl group. However, its utility in the lab is matched by its potential hazards, including high flammability and significant toxicity.[1][2] Mishandling this chemical, particularly during disposal, can pose serious risks to personnel and the environment.
This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound waste. Moving beyond a simple checklist, we will explore the chemical reasoning behind these procedures to foster a culture of safety and responsibility in your laboratory. The core principle of this guide is that all chemical waste, especially reactive and toxic materials like this, must be managed through professional, licensed channels.
Hazard Profile: Understanding the Risks
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as a hazardous substance, and its risks are multifaceted.[2]
-
Flammability: The compound is a highly flammable liquid and vapor.[1][2] Vapors can travel to an ignition source and flash back, and containers may explode when heated.[2] Therefore, all handling and storage must be conducted away from open flames, sparks, and hot surfaces.[1][2]
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][2] Overexposure can lead to symptoms such as headache, dizziness, nausea, and vomiting.[2] The nitrile functional group (-CN) is a key structural feature, and compounds of this class are known for their potential to release cyanide, a potent toxin, under certain conditions.
-
Reactivity: this compound is incompatible with strong oxidizing agents, strong bases, acids, and peroxides.[2] Contact with these materials can lead to vigorous, potentially dangerous reactions. While it is noted to have low hydrolytic sensitivity under neutral conditions, acidic or basic conditions can promote hydrolysis of the nitrile group.[3][4]
This combination of hazards dictates that the only acceptable method of disposal is through a licensed hazardous waste management company. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [2][5]
| Hazard Classification | Description | Source |
| GHS Hazard Statements | H225: Highly flammable liquid and vapour. H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H319: Causes serious eye irritation. | [1] |
| GHS Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P261: Avoid breathing mist or vapours. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P501: Dispose of contents/ container to an approved waste disposal plant. | [1][5] |
The Core Directive: Professional Waste Management
The unequivocal standard for the disposal of this compound is to treat it as hazardous chemical waste.[2] This involves collection, proper labeling, and transfer to a licensed environmental services contractor. On-site chemical neutralization by laboratory personnel is not recommended due to the significant risks of exposure and uncontrolled reactions. Professional waste disposal services have the specialized equipment and expertise to handle such materials safely and in compliance with all local, regional, and national regulations.[6][7]
On-Site Waste Handling and Segregation Protocol
The following protocol details the necessary steps for safely accumulating and storing this compound waste within the laboratory prior to its collection by a professional disposal service.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to prevent exposure.[8][9]
-
Eye Protection: Chemical splash goggles are mandatory.[9][10]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves, but check manufacturer's guidelines for breakthrough time). If gloves become contaminated, remove and replace them immediately.[10][11]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[9][10]
-
Respiratory Protection: All handling of this compound, including pouring waste, must be performed inside a certified chemical fume hood to avoid inhalation of harmful vapors.[2]
Step 2: Select a Compatible Waste Container
-
Use a clean, dry, and chemically compatible container, typically a glass bottle or a high-density polyethylene (HDPE) container.
-
The container must have a secure, leak-proof screw cap.
-
Never use a container that previously held an incompatible chemical (e.g., strong oxidizers, acids, or bases).[2]
Step 3: Collect and Consolidate Waste
-
Carefully pour the waste this compound and any solvent rinses used for decontamination into the designated waste container. Perform this task in a chemical fume hood.[2]
-
Do not mix this waste with other waste streams unless you have confirmed their compatibility. It is best practice to maintain a separate waste container specifically for this substance and related materials.[5]
-
Do not fill the container to more than 80% of its capacity to allow for vapor expansion.
Step 4: Label the Waste Container Correctly
Proper labeling is critical for safety and regulatory compliance. The label must be clear, legible, and permanently affixed to the container. Include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume.
-
The associated hazards (e.g., "Flammable," "Toxic").
-
The date the container was started.
Step 5: Store Waste Securely and Segregated
-
Store the sealed waste container in a designated, well-ventilated secondary containment bin within a flammables storage cabinet.[2]
-
Crucially, this storage area must be away from heat sources and incompatible materials like acids, bases, and oxidizing agents.[2][12]
Decontamination and Spill Management
-
Contaminated Materials: Any materials that come into direct contact with this compound, such as pipette tips, gloves, and absorbent pads, must be considered hazardous waste. Collect these solid materials in a sealed, labeled bag or container and dispose of them through the professional waste stream.[5]
-
Spill Cleanup: In the event of a small spill inside a chemical fume hood, use an inert absorbent material (e.g., vermiculite, Chemizorb®, or dry sand) to soak up the liquid.[1][5] Collect the contaminated absorbent using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[2] For larger spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Workflow for safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound CAS#: 18293-53-3 [m.chemicalbook.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. liverpool.ac.uk [liverpool.ac.uk]
- 7. solvent-recyclers.com [solvent-recyclers.com]
- 8. capitalresin.com [capitalresin.com]
- 9. cerritos.edu [cerritos.edu]
- 10. csub.edu [csub.edu]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. deepseasilicone.com [deepseasilicone.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Trimethylsilyl)acetonitrile
Welcome to a comprehensive guide on the safe handling of (Trimethylsilyl)acetonitrile (TMSAN), a versatile but hazardous reagent common in synthetic chemistry. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a profound understanding of the materials we handle. This guide moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a culture of intrinsic safety and trust in our protocols.
Hazard Assessment: The 'Why' Behind the Precaution
This compound, CAS 18293-53-3, is not merely another reagent; it is a multi-hazard chemical that demands rigorous respect and adherence to safety protocols.[1] Its utility in cyanomethylation is significant, but its risk profile is equally so. Understanding these risks is the foundational step in preventing laboratory incidents.
The primary hazards are categorized as follows:
-
Flammability: TMSAN is a Category 3 flammable liquid with a flashpoint of 43°C (109.4°F).[2] This means that at a relatively low temperature, it can produce enough vapor to form an ignitable mixture with air.[2] Vapors are heavier than air and can travel to a distant ignition source, causing a flashback.[2]
-
Toxicity: The compound is classified as acutely toxic and is harmful if it enters the body through any primary route: inhalation, skin contact, or ingestion.[2][3] Symptoms of overexposure can include headaches, dizziness, nausea, and difficulty breathing.[2]
-
Irritation: TMSAN is a known skin and serious eye irritant.[2] Direct contact can cause significant irritation, and prolonged exposure may lead to dermatitis.[4]
These hazards are summarized in the Global Harmonized System (GHS) classifications for the substance.
| Hazard Classification | GHS Category | Signal Word |
| Flammable liquids | Category 3 | Warning |
| Acute toxicity, Oral | Category 4 | Warning |
| Acute toxicity, Dermal | Category 4 | Warning |
| Acute toxicity, Inhalation | Category 4 | Warning |
| Skin Corrosion/Irritation | Category 2 | Warning |
| Serious Eye Damage/Irritation | Category 2 | Warning |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | Warning |
Data synthesized from multiple Safety Data Sheets.[2][3][5]
Core PPE Requirements: Your First Line of Defense
Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The selection of PPE must directly counteract the identified hazards of TMSAN. Simply wearing PPE is insufficient; it must be the correct type, inspected before each use, and worn properly.
| Body Area | Required PPE | Specifications & Standards | Rationale for Use |
| Eyes & Face | Safety Goggles & Face Shield | Goggles must be splash-proof and conform to OSHA 29 CFR 1910.133 or EN166. A full-face shield should be worn over goggles.[2] | Protects against splashes of the liquid, which can cause serious eye irritation.[2] A face shield protects the entire face from splashes during transfers or in the event of a container failure. |
| Skin & Body | Chemical-Resistant Gloves & Lab Coat | Nitrile gloves are a common choice, but should be changed frequently. A flame-resistant lab coat is recommended. Wear long pants and closed-toe shoes. | Prevents skin contact, as TMSAN is a skin irritant and harmful upon absorption.[2][4] The nitrile composition provides a barrier against the chemical. A lab coat protects underlying clothing and skin. |
| Respiratory | Chemical Fume Hood or Respirator | All work must be conducted in a certified chemical fume hood.[2] If a hood is unavailable or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge (Type AX, brown, per EN371) is mandatory.[2] | Mitigates the high risk of inhalation toxicity.[2] The fume hood provides primary containment, while a respirator is a necessary secondary control for emergencies or specific non-routine tasks. |
Standard Operating Procedure (SOP) for Safe Handling
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
A. Pre-Operational Checks
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.
-
Locate Safety Equipment: Before starting, confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[2]
-
Prepare Work Area: Clear the fume hood of all unnecessary items. Line the work surface with absorbent, disposable bench paper.
-
Assemble Materials: Gather all necessary glassware, reagents, and non-sparking tools.[2] Ensure the TMSAN container is grounded and bonded to the receiving equipment to prevent static discharge.[2][6]
B. Experimental Protocol
-
Don PPE: Put on your lab coat, safety goggles, face shield, and chemical-resistant gloves.
-
Chemical Handling: Conduct all transfers and manipulations of TMSAN deep within the fume hood, keeping the sash at the lowest practical height.
-
Avoid Contamination: Use clean, dry glassware. TMSAN is incompatible with strong oxidizing agents, strong bases, peroxides, and acids.[2]
-
Keep Container Sealed: When not in use, ensure the TMSAN container is tightly closed to prevent the escape of flammable vapors.[2][6]
C. Post-Operational Procedure
-
Decontaminate: Decontaminate any surfaces that may have come into contact with TMSAN.
-
Waste Management: Dispose of all contaminated consumables (e.g., gloves, bench paper, pipette tips) in a designated, sealed hazardous waste container.[7]
-
Doff PPE: Remove PPE in the correct order (gloves first, then face shield, goggles, and lab coat) to avoid cross-contamination.
-
Personal Hygiene: Wash hands and arms thoroughly with soap and water after completing the work.[6]
Emergency Protocols: Spill and Exposure Response
Even with meticulous planning, accidents can occur. Immediate and correct response is vital to mitigating harm.
Spill Response Workflow
The following diagram outlines the logical flow for responding to a TMSAN spill.
Caption: Workflow for responding to a this compound spill.
Spill Cleanup Steps:
-
Evacuate and Alert: Immediately alert others in the lab and evacuate the immediate area.[8]
-
Remove Ignition Sources: If it is safe to do so, turn off any nearby equipment or open flames.[2]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood to help disperse vapors.[8]
-
Use Spill Kit: Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.[2]
-
Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, closed container for hazardous waste.[2][8]
-
Decontaminate and Dispose: Clean the spill area thoroughly. Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[2][9]
First Aid Measures
Immediate medical attention is required for all routes of exposure.[2]
| Exposure Route | Immediate First Aid Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [2][10] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. [2][11] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [2][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2][10] |
Disposal and Decontamination Plan
Proper disposal is a legal and ethical requirement to protect our environment and public health.[7]
Operational Disposal Plan:
-
Waste Collection: All waste contaminated with TMSAN, including reaction residues, excess reagent, and contaminated consumables, must be collected in a designated hazardous waste container.[7]
-
Container Requirements: The waste container must be made of a compatible material (e.g., glass or high-density polyethylene), be kept tightly closed, and be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Toxic).[7]
-
Storage: Store the waste container in a cool, dry, well-ventilated area, away from heat and ignition sources, and incompatible materials.[2]
-
Final Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[9] Never pour TMSAN down the drain.[2]
References
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 5. echemi.com [echemi.com]
- 6. 18293-53-3 | this compound | Nitriles | Ambeed.com [ambeed.com]
- 7. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 8. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 9. solvent-recyclers.com [solvent-recyclers.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
